molecular formula C7H3BrF3NO B1402933 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone CAS No. 1060802-29-0

1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone

Cat. No.: B1402933
CAS No.: 1060802-29-0
M. Wt: 254 g/mol
InChI Key: GLZQSTZHDYYNQS-UHFFFAOYSA-N
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Description

1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone is a high-value brominated and trifluorinated pyridine derivative designed for advanced chemical synthesis and pharmaceutical research. This compound serves as a versatile building block, where the reactive bromine atom at the 3-position of the pyridine ring allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . Simultaneously, the electron-withdrawing trifluoroacetyl group at the 4-position can be utilized to modulate the compound's lipophilicity and metabolic stability, or serve as a synthetic handle for the preparation of various heterocycles and ligands . This makes it particularly valuable in the development of active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. As a key intermediate, its properties are consistent with related compounds used in synthetic routes, demonstrating high utility in constructing complex molecular architectures . Disclaimer: The specific CAS Registry Number, molecular formula, and physicochemical data for this exact compound could not be definitively confirmed from the search and should be verified upon sourcing. Handling Precautions: Based on analogues with similar structures, this material may cause skin and eye irritation . Researchers should consult the Safety Data Sheet (SDS) and handle all chemicals using appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Intended Use: This product is supplied For Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO/c8-5-3-12-2-1-4(5)6(13)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZQSTZHDYYNQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744466
Record name 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060802-29-0
Record name 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone: Properties, Reactivity, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and agrochemical development, the strategic design of molecular building blocks is paramount. These intermediates must offer not only structural novelty but also versatile reactivity to enable the rapid exploration of chemical space. 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone is a quintessential example of such a scaffold. It masterfully combines three key functional motifs onto a single, compact heterocyclic core: an electron-deficient pyridine ring, a strategically placed bromine atom, and a highly electrophilic trifluoroacetyl group. This unique convergence of functionality makes it an exceptionally valuable intermediate for constructing complex molecular architectures. The bromine atom serves as a versatile handle for a suite of powerful cross-coupling reactions, while the trifluoroacetyl moiety provides a potent electrophilic site for subsequent derivatization. This guide offers an in-depth exploration of the chemical properties, reactivity profile, and synthetic applications of this compound, providing researchers with the technical insights required to leverage its full potential.

Section 1: Core Physicochemical and Structural Properties

This compound is a halogenated pyridine derivative whose properties are defined by the interplay of its constituent parts. The pyridine nitrogen and the trifluoroacetyl group act as strong electron-withdrawing groups, rendering the aromatic ring electron-deficient. This electronic nature significantly influences the molecule's reactivity and its interactions in biological systems.

Table 1: Key Identifiers and Physicochemical Properties

Property Value Source
IUPAC Name 1-(3-bromo-4-pyridinyl)-2,2,2-trifluoroethanone [1]
CAS Number 1060802-29-0 [1][2]
Molecular Formula C₇H₃BrF₃NO [1][2]
Molecular Weight 254.00 g/mol [1][2]
Exact Mass 252.935 Da [1][2]

| Classification | Bulk Drug Intermediate |[2] |

Note: Some properties are computed based on structural analysis.

Structural Analysis

The molecule's structure features a bromine atom at the 3-position and a trifluoroacetyl group at the 4-position of the pyridine ring. This ortho-relationship is critical. The steric bulk of the trifluoroacetyl group can influence the accessibility of the C-Br bond to catalytic centers in cross-coupling reactions. Electronically, the powerful inductive effect of the trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, making it a prime target for nucleophilic attack.

Safety and Handling

As with many halogenated and activated carbonyl compounds, appropriate safety measures are essential.

  • Handling: Should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[2]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields.[2]

  • Precautions: Avoid direct contact with skin and eyes and prevent the formation of dust and aerosols during handling.[2]

Section 2: Synthesis and Characterization

While multiple synthetic routes can be envisioned, a common and logical approach involves the trifluoroacetylation of a suitable 3-bromopyridine precursor. This strategy leverages the known reactivity of organometallic reagents with acylating agents.

Proposed Synthetic Workflow

A plausible synthesis involves a Grignard reaction. First, 3,4-dibromopyridine is selectively lithiated at the 4-position, followed by quenching with an electrophilic trifluoroacetyl source like ethyl trifluoroacetate. This regioselective approach is crucial for obtaining the desired isomer.

G cluster_0 Synthetic Workflow A 3,4-Dibromopyridine B Intermediate (Organolithium Species) A->B 1. n-BuLi, THF, -78°C C 1-(3-Bromopyridin-4-yl)- 2,2,2-trifluoroethanone B->C 2. Ethyl Trifluoroacetate 3. Aqueous Workup

Caption: Proposed synthesis of the target compound via selective lithiation.

Detailed Experimental Protocol (Hypothetical)

This protocol is illustrative and based on established organometallic chemistry principles.

  • Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. The flask is charged with 3,4-dibromopyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Formation of Organolithium: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 eq) is added dropwise over 20 minutes, maintaining the internal temperature below -70 °C. Causality: The 4-position is more acidic and kinetically favored for lithiation over the 3-position. The reaction is stirred at -78 °C for 1 hour.

  • Trifluoroacetylation: Ethyl trifluoroacetate (1.2 eq) is added dropwise to the reaction mixture. The solution is stirred for an additional 2 hours at -78 °C. Causality: The highly reactive organolithium species readily attacks the electrophilic carbonyl of the trifluoroacetate ester.

  • Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature.

  • Extraction and Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Characterization
  • ¹H NMR: Expect signals in the aromatic region corresponding to the three pyridine protons, with characteristic coupling patterns.

  • ¹⁹F NMR: A sharp singlet is expected, corresponding to the three equivalent fluorine atoms of the CF₃ group.

  • ¹³C NMR: Signals for the pyridine ring carbons, the carbonyl carbon, and the CF₃ carbon (with characteristic C-F coupling) would be anticipated.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated exact mass (252.935 Da), showing a characteristic isotopic pattern for a monobrominated compound.[1]

Section 3: Chemical Reactivity and Synthetic Potential

The true synthetic power of this compound lies in its capacity for regioselective functionalization. The C-Br bond and the carbonyl group represent orthogonal reactive sites that can be addressed under distinct reaction conditions.

Reactivity at the C-Br Bond: A Gateway for Cross-Coupling

The bromine atom at the C-3 position is a versatile leaving group for palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation in modern synthesis.[3]

G cluster_1 Cross-Coupling Pathways Start 1-(3-Bromopyridin-4-yl)- 2,2,2-trifluoroethanone Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki R-B(OH)₂ [Pd Catalyst] Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald R₂NH [Pd Catalyst] Sonogashira Sonogashira (C-C sp Bond) Start->Sonogashira R-C≡CH [Pd/Cu Catalyst]

Caption: Key cross-coupling reactions enabled by the C-Br bond.

A. Suzuki-Miyaura Coupling

This reaction is one of the most robust methods for forming biaryl or vinyl-aryl structures.[4][5]

  • Principle: Couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[5][6]

  • Significance: Enables the introduction of diverse aryl, heteroaryl, or alkenyl substituents at the 3-position, which is a common strategy for modulating the pharmacological properties of a lead compound.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To a reaction vial, add this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add a solvent mixture, typically dioxane and water (e.g., 4:1 ratio).

  • Reaction Execution: The vial is sealed and the mixture is degassed with nitrogen or argon. The reaction is then heated to 80-100 °C for 4-12 hours, with progress monitored by TLC or LC-MS. Causality: Heating is required to drive the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. The base is crucial for activating the boronic acid.[4][6]

  • Workup: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The product is purified via standard methods.

B. Buchwald-Hartwig Amination

This reaction is a cornerstone for the synthesis of arylamines, a prevalent motif in pharmaceuticals.[7][8]

  • Principle: Forms a C-N bond by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine ligands.[7][9]

  • Significance: Allows for the direct installation of a wide array of amine-containing fragments, including complex heterocycles, which is often a key step in building molecules with high biological affinity.

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In an inert atmosphere (glovebox or Schlenk line), a reaction vessel is charged with the aryl bromide (1.0 eq), the desired amine (1.1-1.3 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq).[10]

  • Solvent and Execution: Anhydrous toluene or dioxane is added, and the mixture is heated to 80-110 °C until the starting material is consumed. Causality: The choice of ligand is critical; bulky, electron-rich phosphine ligands facilitate the key steps of oxidative addition and reductive elimination, preventing side reactions like beta-hydride elimination.[7]

  • Workup: The reaction is cooled, filtered through a pad of celite to remove palladium residues, and the filtrate is concentrated. The product is then purified by chromatography.

C. Sonogashira Coupling

This reaction is the premier method for coupling aryl halides with terminal alkynes, creating arylalkyne structures.[11][12]

  • Principle: Employs a dual catalytic system of palladium and copper(I) to form a C(sp²)-C(sp) bond.[11][13]

  • Significance: Introduces a linear, rigid alkyne linker, which can be used to probe protein binding pockets or as a precursor for further transformations (e.g., hydration to ketones, reduction to alkanes, or click chemistry).

Reactivity at the Trifluoroacetyl Group

The carbonyl group is rendered highly electrophilic by the adjacent CF₃ group. This makes it susceptible to a range of nucleophilic additions and related transformations.

  • Reduction: Can be readily reduced to the corresponding secondary alcohol, 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol, using standard reducing agents like sodium borohydride. This transformation converts a planar, electron-withdrawing group into a chiral, hydrogen-bond-donating alcohol.

  • Hydrate Formation: In aqueous media, the ketone exists in equilibrium with its corresponding hydrate, a geminal diol. This can impact its solubility and its ability to act as a hydrogen-bond donor in a biological context.

  • Condensation Reactions: The carbonyl can react with primary amines to form imines or with other nucleophiles to generate a variety of derivatives, further expanding the molecular diversity accessible from this single intermediate.

Section 4: Application in Medicinal Chemistry Workflow

The value of this compound is most evident when viewed within a drug discovery program. Its orthogonal reactivity allows for a logical and efficient library synthesis. A typical workflow might involve first diversifying the 3-position via a robust cross-coupling reaction, followed by modification of the ketone to fine-tune properties like solubility or metabolic stability.

G cluster_2 Drug Discovery Workflow Start Core Scaffold (This Compound) Step1 Step 1: Library Generation (e.g., Suzuki Coupling) Start->Step1 Diversify at C-3 [Parallel Synthesis] Step2 Step 2: Property Modulation (e.g., Ketone Reduction) Step1->Step2 Modify at C-4 [Fine-Tuning] End Final Compounds for Biological Screening Step2->End

Caption: A logical workflow for library synthesis using the title compound.

Conclusion

This compound is far more than a simple chemical. It is a strategically designed platform for innovation in chemical synthesis. Its well-defined and orthogonal points of reactivity—the C-Br bond amenable to a host of cross-coupling reactions and the highly electrophilic trifluoroacetyl group—provide chemists with a reliable and powerful tool for the efficient construction of complex molecules. For researchers in drug discovery and materials science, understanding the nuanced chemical properties and reactivity of this building block is key to unlocking new synthetic possibilities and accelerating the development of next-generation functional molecules.

References

An In-Depth Technical Guide to 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone (CAS 1060802-29-0)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone, a key building block in modern medicinal and materials chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, reactivity, and applications, supported by practical insights and protocols.

Introduction

This compound, identified by CAS number 1060802-29-0, is a halogenated pyridine derivative featuring a trifluoromethyl ketone moiety.[1][2] This unique combination of functional groups—a synthetically versatile bromine atom on an electron-deficient pyridine ring and a highly electrophilic trifluoromethyl ketone—makes it an exceptionally valuable intermediate. The trifluoromethyl (CF3) group is a cornerstone in drug design for its ability to enhance metabolic stability, binding affinity, and bioavailability.[3] Similarly, the bromopyridine scaffold is prevalent in numerous biologically active compounds. This guide will explore the essential technical aspects of this reagent, providing the in-depth knowledge required for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its successful application.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These values are critical for reaction planning, purification, and formulation.

PropertyValueSource
CAS Number 1060802-29-0[1][2]
Molecular Formula C₇H₃BrF₃NO[1][2]
Molecular Weight 254.00 g/mol [1][2]
Exact Mass 252.935 g/mol [1]
XLogP3 2.3[1]
Appearance Typically a solidInferred from related compounds
Spectroscopic Signature

While specific spectra for this exact compound are not publicly available, we can predict its characteristic spectroscopic data based on the analysis of its constituent functional groups and related structures.[4][5]

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. The proton at C2 (between the nitrogen and the bromine) would likely be the most downfield, followed by the proton at C6, and finally the proton at C5. The chemical shifts and coupling patterns would be characteristic of a 3,4-disubstituted pyridine.

  • ¹³C NMR: The carbon NMR would display seven signals. The carbonyl carbon of the ketone will be significantly downfield. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The remaining five signals will correspond to the carbons of the pyridine ring, with the carbon bearing the bromine atom showing a characteristic chemical shift.

  • ¹⁹F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Key fragmentation patterns would likely involve the loss of the trifluoromethyl group.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone will be prominent, typically in the range of 1700-1730 cm⁻¹. Other characteristic peaks will include C-F stretching vibrations and aromatic C-H and C=C/C=N stretching.

Synthesis and Manufacturing

Trifluoromethyl ketones (TFMKs) are valuable synthetic targets, and various methods have been developed for their synthesis.[3][6][7] A common and logical laboratory-scale synthesis of this compound would involve the reaction of an organometallic derivative of 3-bromopyridine with a trifluoroacetylating agent.

Proposed Synthetic Workflow

The following protocol describes a plausible and efficient method for the synthesis, starting from 3-bromo-4-iodopyridine. The choice of an iodo-precursor is strategic, as iodine undergoes metal-halogen exchange more readily than bromine, allowing for the selective formation of the desired organometallic intermediate.

Synthesis_Workflow cluster_0 Step 1: Metal-Halogen Exchange cluster_1 Step 2: Trifluoroacetylation cluster_2 Step 3: Work-up & Purification Start 3-Bromo-4-iodopyridine Intermediate 4-Grignard Reagent Start->Intermediate THF, -15 °C Reagent1 i-PrMgCl·LiCl Reagent1->Intermediate Product 1-(3-Bromopyridin-4-yl)- 2,2,2-trifluoroethanone Intermediate->Product THF, -15 °C to rt Reagent2 Ethyl Trifluoroacetate Reagent2->Product Workup Aqueous Work-up Product->Workup NH4Cl (aq) Purification Column Chromatography Workup->Purification Silica Gel

Caption: Proposed synthesis of the target compound via Grignard formation and trifluoroacetylation.

Detailed Experimental Protocol

Materials:

  • 3-Bromo-4-iodopyridine

  • Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl, 1.3 M in THF)

  • Ethyl trifluoroacetate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-4-iodopyridine (1.0 eq). Dissolve it in anhydrous THF.

  • Grignard Formation: Cool the solution to -15 °C using an appropriate cooling bath. Add i-PrMgCl·LiCl (1.1 eq) dropwise via syringe, maintaining the internal temperature below -10 °C. The use of a turbo Grignard reagent like i-PrMgCl·LiCl is crucial as it facilitates a smooth and rapid I/Mg exchange at low temperatures, preventing side reactions.

  • Monitoring: Stir the reaction mixture at -15 °C for 1 hour. The progress of the metal-halogen exchange can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR or by TLC analysis.

  • Trifluoroacetylation: Once the Grignard formation is complete, add ethyl trifluoroacetate (1.2 eq) dropwise, again keeping the temperature below -10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the intermediate.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in its two distinct and orthogonally reactive functional handles: the C-Br bond and the trifluoromethyl ketone.

Reactivity_Diagram cluster_Br Reactions at C-Br Bond cluster_Ketone Reactions at Ketone Start 1-(3-Bromopyridin-4-yl)- 2,2,2-trifluoroethanone Suzuki Suzuki Coupling (Aryl Boronic Acid, Pd catalyst) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst) Start->Buchwald Reduction Reduction (e.g., NaBH4) Start->Reduction Wittig Wittig Reaction (Phosphorus Ylide) Start->Wittig Condensation Condensation (e.g., with Hydrazine) Start->Condensation Product_Aryl Aryl-Substituted Pyridine Suzuki->Product_Aryl Product_Alkyne Alkynyl-Substituted Pyridine Sonogashira->Product_Alkyne Product_Amine Amino-Substituted Pyridine Buchwald->Product_Amine Product_Alcohol Trifluoromethyl Carbinol Reduction->Product_Alcohol Product_Alkene Trifluoromethyl Alkene Wittig->Product_Alkene Product_Hydrazone Hydrazone Derivative Condensation->Product_Hydrazone

Caption: Key reaction pathways available for synthetic modification of the title compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C3 position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The electron-deficient nature of the pyridine ring generally facilitates oxidative addition, a key step in these catalytic cycles.[8]

  • Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming C-C bonds. Reacting the title compound with various aryl or heteroaryl boronic acids (or esters) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a base (e.g., Na₂CO₃, K₃PO₄) can generate complex biaryl structures.[9][10][11] This reaction is fundamental in building molecular complexity for drug candidates.

  • Sonogashira Coupling: This reaction with terminal alkynes provides access to alkynylpyridine derivatives, which are valuable precursors for various heterocycles and conjugated materials.

  • Buchwald-Hartwig Amination: This allows for the formation of C-N bonds, introducing primary or secondary amines to the pyridine core, a common feature in many pharmacologically active molecules.

Transformations of the Trifluoromethyl Ketone

The trifluoromethyl ketone is a highly electrophilic functional group that readily undergoes nucleophilic attack.[12] It is also a stable hydrate, which can sometimes complicate purification but also speaks to its reactivity.[3]

  • Reduction: The ketone can be stereoselectively or non-stereoselectively reduced to the corresponding trifluoromethyl carbinol using reducing agents like sodium borohydride (NaBH₄). These alcohols are important chiral building blocks.

  • Nucleophilic Addition: It can react with a variety of carbon and heteroatom nucleophiles. For example, Grignard or organolithium reagents can add to the carbonyl to form tertiary alcohols.

  • Condensation Reactions: The ketone can condense with amines, hydrazines, or hydroxylamines to form imines, hydrazones, and oximes, respectively. These derivatives are often used to build further heterocyclic systems.

Applications in Research and Development

While specific publications detailing the use of this compound are limited, its structural motifs are highly relevant in modern drug discovery. Its analogs are used as key intermediates in the synthesis of pharmaceuticals and specialty organic chemicals.[13][14] The combination of a bromopyridine and a trifluoromethyl ketone makes it an ideal starting material for creating libraries of compounds for high-throughput screening. Potential therapeutic areas where derivatives of this compound could be relevant include oncology, neuroscience, and infectious diseases, where kinase inhibitors and GPCR modulators often feature substituted pyridine cores.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling in accordance with good laboratory practices.

Hazard Identification

While specific toxicity data for this compound is not available, related brominated and fluorinated pyridines are classified as harmful if swallowed, inhaled, or in contact with skin.[15][16][17]

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

Recommended Handling Procedures
  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[1][15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[15][17]

  • Exposure Avoidance: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.[1][15]

  • Fire Safety: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1] Suitable extinguishing media include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[15]

Storage
  • Store in a cool, dry, and well-ventilated place.[1][15]

  • Keep the container tightly closed and stored away from incompatible materials such as strong oxidizing agents.[1][16]

References

A Technical Guide to 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone: Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone is a strategically designed chemical entity positioned at the intersection of fluorination chemistry and heterocyclic scaffolds. Its unique combination of a trifluoromethyl ketone and a bromopyridine core makes it a highly valuable and versatile building block for drug discovery and development. The trifluoromethyl group imparts desirable physicochemical properties such as enhanced metabolic stability and binding affinity, while the bromine atom serves as a crucial handle for synthetic diversification through cross-coupling reactions. This technical guide provides a comprehensive overview of its core molecular properties, a plausible and detailed synthetic protocol, and a discussion of its functional role as a key intermediate for researchers, medicinal chemists, and drug development professionals.

Core Molecular Profile

This compound is a halogenated pyridine derivative. Its fundamental properties are summarized below, providing the foundational data required for its application in a research setting.

PropertyValueSource
Molecular Weight 254.00 g/mol [1]
Molecular Formula C₇H₃BrF₃NO[1][2]
CAS Number 1060802-29-0[1][2]
IUPAC Name 1-(3-bromo-4-pyridinyl)-2,2,2-trifluoroethanone[1]
Canonical SMILES C1=CN=CC(=C1C(=O)C(F)(F)F)Br[1]
InChI Key GLZQSTZHDYYNQS-UHFFFAOYSA-N[1][2]
Known Applications Bulk Drug Intermediate, Synthesis Building Block[2]

Physicochemical Properties and Rationale for Use

The utility of this molecule in drug design stems from the strategic combination of its three key functional components: the trifluoromethyl group, the ketone linker, and the bromopyridine core.

  • Trifluoromethyl (CF₃) Group: The incorporation of fluorine is a cornerstone of modern medicinal chemistry.[3] The CF₃ group is highly electronegative and acts as a powerful electron-withdrawing group. This can significantly alter the pKa of nearby functionalities and enhance the binding affinity of a molecule to its biological target.[3][4] Furthermore, the C-F bond is exceptionally strong, meaning the CF₃ group can block sites of metabolic oxidation, often improving a drug candidate's pharmacokinetic profile and half-life.[5][6]

  • Ketone Moiety: The trifluoromethyl ketone is a particularly interesting functional group. The strong electron-withdrawing effect of the fluorine atoms renders the carbonyl carbon highly electrophilic.[7] This makes it a potent inhibitor of serine and cysteine proteases, where it can form a stable hemiketal or hemithioketal adduct with active site residues.[7] This mechanism has been successfully exploited in the development of various enzyme inhibitors.

  • Bromopyridine Core: The pyridine ring is a common scaffold in a vast number of FDA-approved drugs.[8] The bromine atom at the 3-position is not merely a placeholder; it is a versatile synthetic handle. It serves as an excellent leaving group in metal-catalyzed cross-coupling reactions such as Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings. This allows for the systematic and efficient introduction of a wide range of molecular fragments, enabling extensive structure-activity relationship (SAR) studies.

Synthesis and Mechanistic Considerations

While specific proprietary syntheses may vary, a robust and logical pathway to this compound can be achieved through the trifluoroacetylation of a suitable 3-bromopyridine organometallic intermediate. This approach offers high regioselectivity and is based on well-established organometallic principles.

G cluster_0 Step 1: Metal-Halogen Exchange cluster_1 Step 2: Trifluoroacetylation cluster_2 Step 3: Workup & Product Formation A 3-Bromopyridine B 4-Lithio-3-bromopyridine (Organometallic Intermediate) A->B  n-BuLi, THF  -78 °C (Anhydrous) D Hemiketal Adduct (Unstable Intermediate) B->D  Reaction at -78 °C C Ethyl Trifluoroacetate (Acylating Agent) C->D E This compound (Final Product) D->E  Aqueous Quench (e.g., NH4Cl)

Fig 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol:

Objective: To synthesize this compound via lithiation and subsequent trifluoroacetylation.

Pillar of Trustworthiness: This protocol incorporates self-validating steps. The anhydrous conditions are critical for the success of the organolithium formation, and the low temperature is essential to maintain its stability and prevent side reactions. Successful formation of the product validates that these stringent conditions were met.

  • Reactor Preparation: A three-neck round-bottom flask is flame-dried under a vacuum and backfilled with dry argon or nitrogen gas. This process is repeated three times to ensure a completely anhydrous and inert atmosphere.

  • Reagent Addition: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C using a dry ice/acetone bath. 3-Bromopyridine is added via syringe.

    • Causality: Anhydrous THF is crucial as organolithium reagents are extremely strong bases and will be instantly quenched by protic solvents like water. The low temperature is required to prevent the degradation of the thermally sensitive lithiated pyridine intermediate.

  • Lithiation: n-Butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution at -78 °C. The reaction is stirred for 1 hour at this temperature.

    • Causality: n-BuLi is a powerful base that selectively deprotonates the most acidic proton on the pyridine ring, which is at the C-4 position, adjacent to the nitrogen. This forms the key 4-lithio-3-bromopyridine intermediate.

  • Trifluoroacetylation: Ethyl trifluoroacetate is added dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. The reaction is allowed to stir for an additional 2-3 hours.

    • Causality: The highly nucleophilic carbon of the lithiated pyridine attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. This is a standard nucleophilic acyl substitution pathway for generating ketones from organometallics and esters.[9]

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature. The aqueous layer is extracted three times with ethyl acetate.

    • Causality: The NH₄Cl quench provides a proton source to neutralize any remaining organolithium reagent and protonate the ethoxide leaving group.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Utility in Drug Discovery and Chemical Biology

The true value of this compound lies in its role as a versatile chemical scaffold. Its two distinct reactive sites allow for sequential or orthogonal chemical modifications to build molecular complexity and explore chemical space efficiently.

G cluster_0 Site A: C-Br Bond Modification cluster_1 Site B: Ketone Derivatization A 1-(3-Bromopyridin-4-yl) -2,2,2-trifluoroethanone B Suzuki Coupling (Aryl Boronic Acid, Pd catalyst) A->B Forms C-C bond C Buchwald-Hartwig Amination (Amine, Pd catalyst) A->C Forms C-N bond D Sonogashira Coupling (Alkyne, Pd/Cu catalyst) A->D Forms C-C bond E Reductive Amination (Amine, NaBH3CN) A->E Forms C-N bond F Reduction to Alcohol (NaBH4) A->F Forms Alcohol G Wittig Reaction (Phosphonium Ylide) A->G Forms Alkene

Fig 2: Role as a versatile building block illustrating potential diversification pathways.
  • Diversification at the Bromine Site: The C-Br bond is primed for palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, heteroaryl, alkyl, or amino groups. This is a foundational strategy in medicinal chemistry for rapidly generating libraries of analogs to probe the SAR of a lead compound.

  • Modification of the Ketone: The ketone provides a second handle for derivatization. It can be reduced to a secondary alcohol, which can alter hydrogen bonding capabilities. Alternatively, it can undergo reductive amination to introduce new amine functionalities or participate in condensation reactions to form larger heterocyclic systems.

By leveraging these two sites, chemists can systematically modify a molecule's size, polarity, and three-dimensional shape to optimize its interaction with a biological target, making this compound an exceptionally powerful tool in the arsenal of drug discovery professionals.

Summary and Future Outlook

This compound is more than a simple chemical; it is a pre-packaged solution for tackling common challenges in medicinal chemistry. It combines the metabolic stability and unique electronic properties of a trifluoromethyl group with the proven biological relevance of the pyridine scaffold and the synthetic flexibility of a carbon-bromine bond. As the demand for more sophisticated and effective therapeutics grows, the strategic use of such highly functionalized, versatile building blocks will continue to be a critical component of successful drug discovery campaigns. Future work will likely focus on incorporating this fragment into combinatorial libraries and exploring its utility as a covalent warhead for targeted protein inhibition.

References

A Technical Guide to the Structural Elucidation of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone, a fluorinated heterocyclic ketone of significant interest in medicinal chemistry and drug development. For researchers, scientists, and professionals in these fields, unambiguous structural confirmation is a critical prerequisite for further investigation and application. This document moves beyond a simple listing of analytical techniques, instead offering a holistic, field-tested approach that integrates multi-technique spectroscopic analysis. We delve into the causality behind the selection of specific methodologies—including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—and provide detailed, self-validating protocols. By synthesizing predicted data from these complementary techniques, this guide establishes a robust and verifiable confirmation of the molecular architecture of the title compound.

Introduction: The Imperative for Rigorous Structural Verification

The incorporation of fluorine atoms and fluorinated moieties into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1] These modifications can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, thereby enhancing its potential as a therapeutic agent.[2] this compound is a prime example of such a molecule, combining a brominated pyridine ring—a versatile synthetic handle—with a trifluoroethanone group.

The precise arrangement of these substituents on the pyridine ring is critical, as even minor positional changes can lead to vastly different biological activities and chemical reactivities. Therefore, the rigorous and unequivocal elucidation of its structure is not merely a procedural step but a foundational pillar for any subsequent research and development. This guide outlines a systematic and multi-faceted analytical workflow designed to provide an unassailable confirmation of the compound's identity and structure, with the molecular formula C₇H₃BrF₃NO and a molecular weight of approximately 254.00 g/mol .[3]

The Analytical Strategy: A Multi-Technique, Synergistic Approach

No single analytical technique can provide a complete structural picture. A robust elucidation strategy relies on the convergence of data from multiple, orthogonal methods. Each technique probes a different aspect of the molecule's constitution, and together, they provide a self-validating system of checks and balances. Our approach integrates Mass Spectrometry to determine the molecular mass and elemental composition, FT-IR spectroscopy to identify key functional groups, and a suite of high-resolution NMR techniques to map the precise connectivity of atoms within the molecule.

G cluster_0 Initial Assessment cluster_1 Detailed Structural Mapping cluster_2 Final Confirmation MS Mass Spectrometry (Molecular Formula & Weight) H_NMR ¹H NMR (Proton Environment & Connectivity) MS->H_NMR Confirms Mass FTIR FT-IR Spectroscopy (Functional Group ID) FTIR->H_NMR Confirms Functional Groups C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR Guides Carbon Assignments Structure Confirmed Structure of This compound H_NMR->Structure Convergent Data F_NMR ¹⁹F NMR (Fluorine Environment) C_NMR->F_NMR Corroborates Electronic Environment C_NMR->Structure Convergent Data F_NMR->Structure Convergent Data G cluster_0 Predicted ¹H NMR Couplings H2 H-2 (~8.9 ppm, s) H6 H-6 (~8.7 ppm, d) H5 H-5 (~7.5 ppm, d) H6->H5 ³J ≈ 5-6 Hz

References

An In-Depth Technical Guide to the Predicted Spectral Characteristics of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectral data for the novel compound 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone. As a molecule incorporating a trifluoromethyl ketone moiety and a bromopyridine scaffold, it holds potential as a versatile building block in medicinal chemistry and materials science. In the absence of publicly available experimental data, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its characteristic spectral fingerprints. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification and characterization of this and structurally related compounds.

Introduction and Molecular Structure

This compound (PubChem CID: 71301925) is a halogenated aromatic ketone with the molecular formula C₇H₃BrF₃NO.[1] Its structure is distinguished by a pyridine ring substituted with a bromine atom and a trifluoroacetyl group. The strong electron-withdrawing nature of both the bromine atom and the trifluoroacetyl group significantly influences the electronic environment of the pyridine ring, which is directly reflected in its spectral properties. Understanding these properties is crucial for reaction monitoring, quality control, and structural confirmation during synthesis and application.

This guide provides a detailed prediction and interpretation of the ¹H, ¹³C, ¹⁹F NMR, IR, and MS spectra. The causality behind these predictions is explained, grounding the analysis in fundamental spectroscopic principles and data from analogous structures.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (10-20 mg) dissolve Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock & Shim insert->lock acquire_H1 Acquire ¹H Spectrum lock->acquire_H1 acquire_C13 Acquire ¹³C Spectrum lock->acquire_C13 acquire_F19 Acquire ¹⁹F Spectrum lock->acquire_F19 process Fourier Transform & Phasing acquire_H1->process acquire_C13->process acquire_F19->process integrate Integration & Peak Picking process->integrate assign Assign Signals to Structure integrate->assign MS_Fragmentation mol [C₇H₃BrF₃NO]⁺˙ m/z = 253/255 frag1 [C₆H₃BrNO]⁺ m/z = 184/186 mol->frag1 - •CF₃ frag2 [C₂F₃O]⁺ m/z = 97 mol->frag2 - •C₆H₃BrN

References

A Technical Guide to the Reactivity of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone is a pivotal building block in contemporary medicinal chemistry and materials science. Its structure features two distinct and highly tunable reactive centers: a 3-bromopyridine ring amenable to a host of cross-coupling and substitution reactions, and a highly electrophilic trifluoroethanone moiety. This guide provides an in-depth analysis of the molecule's reactivity, offering field-proven insights into its synthetic transformations. We will explore the causality behind experimental choices for manipulating both the C-Br bond and the carbonyl group, present detailed protocols for key reactions, and furnish a framework for its strategic application in complex molecule synthesis.

Introduction to a Key Synthetic Intermediate

This compound (PubChem CID: 71301925) combines two functionalities of high value in drug discovery.[1] The pyridine scaffold is a privileged structure found in numerous pharmaceuticals, while the trifluoromethyl group is renowned for its ability to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethyl ketone (TFMK) moiety, in particular, is a potent enzyme inhibitor, often acting as a transition-state mimic due to the stability of its hydrate.[2]

This molecule's utility stems from its orthogonal reactivity. The carbon-bromine bond on the electron-deficient pyridine ring serves as a robust handle for palladium-catalyzed cross-coupling reactions, while the trifluoroethanone group provides a highly electrophilic site for nucleophilic additions and derivatization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₃BrF₃NO--INVALID-LINK--[1]
Molecular Weight 254.00 g/mol --INVALID-LINK--[1]
CAS Number 1060802-29-0--INVALID-LINK--[1]
IUPAC Name 1-(3-bromo-4-pyridinyl)-2,2,2-trifluoroethanone--INVALID-LINK--[1]

Synthesis Pathways

The synthesis of this key intermediate is typically achieved through the trifluoroacetylation of a suitable 3-bromopyridine precursor. A common and effective strategy involves a Grignard reaction or metal-halogen exchange followed by quenching with a trifluoroacetylating agent.

Synthesis_Workflow Start 3,4-Dibromopyridine Step1 Mg or n-BuLi -78 °C, THF Start->Step1 Metal-Halogen Exchange Intermediate 4-Grignard or 4-Lithio Intermediate Step1->Intermediate Step2 Ethyl Trifluoroacetate (CF3COOEt) Intermediate->Step2 Nucleophilic Acyl Substitution Product 1-(3-Bromopyridin-4-yl)- 2,2,2-trifluoroethanone Step2->Product

Caption: A plausible synthetic route to the title compound.

This regioselective metalation at the 4-position is driven by the higher reactivity of the C4-Br bond compared to the C3-Br bond in such exchanges.

Reactivity at the Pyridine Core: The C(3)-Br Bond

The C(3)-Br bond is the primary locus for introducing molecular diversity. Its transformation is dominated by palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The choice of ligand, base, and solvent is critical when working with bromopyridine substrates. The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[3] Therefore, the use of bulky, electron-rich phosphine ligands is often essential to promote efficient catalysis by shielding the metal center and facilitating the rate-determining oxidative addition step.[3]

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron species.[4][5] This reaction exhibits broad functional group tolerance and utilizes reagents that are generally stable and have low toxicity.

Suzuki_Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd PdII_Aryl Ar-Pd(II)L₂-Br OxiAdd->PdII_Aryl Transmetal Transmetalation (Base) PdII_Aryl->Transmetal PdII_R Ar-Pd(II)L₂-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product ArylHalide Ar-Br ArylHalide->OxiAdd BoronicAcid R'-B(OR)₂ BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of this compound

ComponentExampleRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pre-catalysts that form the active Pd(0) species in situ.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands that prevent catalyst inhibition by the pyridine nitrogen and accelerate oxidative addition.[3]
Boron Reagent Aryl/heteroaryl boronic acids or pinacol estersPinacol esters offer enhanced stability against protodeboronation.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base activates the organoboron species for transmetalation.[5]
Solvent Dioxane/H₂O, Toluene, DMEAprotic solvents are generally preferred; water can accelerate the reaction.
Temperature 80-110 °CSufficient thermal energy is needed to drive the catalytic cycle.

Exemplary Protocol: Suzuki-Miyaura Coupling

  • To a degassed solution of this compound (1.0 eq) and the desired boronic acid (1.2-1.5 eq) in 1,4-dioxane/water (4:1), add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

  • Add K₂CO₃ (2.0-3.0 eq) to the mixture.

  • Thoroughly degas the reaction vessel by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture at 90-100 °C under an inert atmosphere, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

For the synthesis of arylamines, the Buchwald-Hartwig amination is the preeminent method, enabling the coupling of aryl halides with a wide range of primary and secondary amines.[6][7] The reaction's success is highly dependent on the catalytic system, which must facilitate the challenging C-N bond-forming reductive elimination step.[8]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd PdII_Aryl Ar-Pd(II)L₂-Br OxiAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine [Ar-Pd(II)L₂(HNR'R'')]⁺ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation AmidoComplex Ar-Pd(II)L₂(NR'R'') Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product ArylHalide Ar-Br ArylHalide->OxiAdd Amine HNR'R'' Amine->AmineCoord

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Exemplary Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., BINAP or Xantphos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq).[9]

  • Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat to 80-110 °C, monitoring the reaction by LC-MS.

  • After completion, cool the mixture, dilute with an appropriate solvent like ethyl acetate, and quench carefully with water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the residue via flash chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is dominant, direct nucleophilic aromatic substitution (SNAr) is also a viable pathway. Typically, SNAr on pyridine rings is most facile at the C-2 and C-4 positions, where the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[10][11] However, the potent electron-withdrawing trifluoroacetyl group at the C-4 position strongly activates the entire ring towards nucleophilic attack. This activation extends to the C-3 position, making the displacement of the bromide leaving group by strong nucleophiles (e.g., alkoxides, thiolates) plausible under thermal conditions.

Reactivity of the Trifluoroethanone Sidechain

The trifluoroethanone moiety is characterized by the extreme electrophilicity of its carbonyl carbon, a direct consequence of the inductive effect of the three fluorine atoms.

Electrophilicity and Hydrate Formation

A hallmark of trifluoromethyl ketones is their propensity to form stable, often crystalline, hydrates in the presence of water.[2] This equilibrium can complicate purification and characterization, but it is also the basis for their biological activity as enzyme inhibitors, where the hydrate mimics the tetrahedral intermediate of amide or ester hydrolysis.[2] Similarly, in alcoholic solvents, stable hemiketals can form. It is crucial for the synthetic chemist to be aware of this behavior, often requiring rigorously anhydrous conditions if reactions at other sites are desired without interference.

Carbonyl Reduction

The electron-deficient carbonyl is readily reduced to the corresponding secondary alcohol, 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol. Standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent are highly effective for this transformation. The resulting chiral trifluoromethyl carbinol is another valuable synthetic intermediate.

Exemplary Protocol: Carbonyl Reduction

  • Dissolve this compound (1.0 eq) in methanol or ethanol at 0 °C.

  • Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water or dilute HCl at 0 °C.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the alcohol.

Summary of Reactivity

This compound offers a dual-axis approach to molecular elaboration. The pyridine core can be functionalized via robust cross-coupling chemistry, while the sidechain provides a site for nucleophilic addition and reduction. This orthogonal reactivity allows for the stepwise and controlled construction of complex molecular architectures.

Reactivity_Summary cluster_ring Pyridine Ring Reactions (C-Br Bond) cluster_sidechain Trifluoroethanone Reactions Start 1-(3-Bromopyridin-4-yl)- 2,2,2-trifluoroethanone Suzuki Suzuki Coupling (Pd cat., R-B(OR)₂) Start->Suzuki C-C bond Buchwald Buchwald-Hartwig (Pd cat., R₂NH) Start->Buchwald C-N bond SNAr SNAr (Nu⁻) Start->SNAr C-Nu bond Reduction Reduction (NaBH₄) Start->Reduction C-OH Hydration Hydration / Hemiketal (H₂O / ROH) Start->Hydration C(OH)₂

Caption: Overview of the primary reaction pathways.

This guide has outlined the principal modes of reactivity for this versatile building block. By understanding the electronic factors governing its behavior and selecting appropriate, field-validated conditions, researchers can effectively leverage this compound to accelerate the synthesis of novel chemical entities for a wide range of applications.

References

The Alchemist's Keystone: A Technical Guide to the Medicinal Chemistry Applications of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the relentless pursuit of novel therapeutic agents, the strategic design of molecular scaffolds that offer both versatile reactivity and potent biological activity is paramount. This guide introduces a compound of significant untapped potential: 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone . While specific research on this exact molecule is nascent, a deep dive into its constituent moieties—the bromopyridine core and the trifluoroethanone warhead—reveals a compelling landscape of prospective applications in medicinal chemistry. This document serves as a technical primer for researchers, scientists, and drug development professionals, elucidating the synthetic versatility and potential therapeutic targeting strategies for this promising chemical entity. We will explore its intrinsic properties, propose avenues for derivatization, and outline detailed experimental workflows to unlock its full potential in modern drug discovery.

Deconstructing the Scaffold: A Molecule of Bimodal Potential

The therapeutic promise of this compound stems from the synergistic interplay of its two key structural features: the trifluoromethyl ketone and the bromopyridine ring.

The Trifluoromethyl Ketone: A Precision Warhead

The trifluoromethyl ketone (TFMK) is a privileged functional group in medicinal chemistry, renowned for its ability to act as a potent and often reversible covalent inhibitor of various enzymes.[1] The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic.[2] This heightened reactivity allows it to be susceptible to nucleophilic attack from amino acid residues within an enzyme's active site, such as the hydroxyl group of serine or the thiol group of cysteine.[2] This interaction can lead to the formation of a stable hemiketal or hemithioketal adduct, effectively inactivating the enzyme.[2]

The incorporation of a TFMK moiety can bestow several advantageous properties upon a drug candidate:

  • Enhanced Potency: The covalent interaction can lead to significantly higher binding affinity and prolonged target engagement compared to non-covalent inhibitors.

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes.[3] This can lead to a longer biological half-life and reduced dosing frequency.[3]

  • Increased Lipophilicity: The CF₃ group can enhance a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets.[3][4]

The 3-Bromopyridin-4-yl Core: A Versatile Anchor for Derivatization

The bromopyridine scaffold is a cornerstone of modern pharmaceutical synthesis.[5][6][7] The pyridine ring is a common motif in a vast array of approved drugs, contributing to favorable pharmacokinetic properties and target interactions.[6] The bromine atom at the 3-position serves as a versatile synthetic handle, enabling a wide range of chemical transformations to explore the surrounding chemical space.[5][8] This strategic placement allows for facile diversification of the core structure through various cross-coupling reactions, such as:

  • Suzuki-Miyaura Coupling: Introduction of aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: Formation of C-N bonds to introduce amines, amides, and sulfonamides.

  • Sonogashira Coupling: Installation of alkyne functionalities.

  • Heck Reaction: Formation of C-C bonds with alkenes.[8]

This synthetic tractability is invaluable in the hit-to-lead and lead optimization phases of drug discovery, allowing for the systematic fine-tuning of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Potential Therapeutic Applications: Charting a Course for Discovery

Based on the known pharmacology of TFMKs and pyridine-containing compounds, we can hypothesize several promising therapeutic avenues for derivatives of this compound.

Cysteine and Serine Protease Inhibition: A Focus on Oncology and Virology

Trifluoromethyl ketones are well-documented inhibitors of cysteine and serine proteases.[2] These enzyme families play critical roles in numerous pathologies, making them attractive targets for therapeutic intervention.

  • Oncology: Cathepsins, a family of cysteine proteases, are often overexpressed in tumors and are involved in invasion and metastasis. A TFMK-based inhibitor could potentially block these processes.

  • Virology: Many viruses, including coronaviruses, rely on cysteine or serine proteases for the cleavage of viral polyproteins, an essential step in their replication cycle.[2] The SARS-CoV 3CL protease, a cysteine protease, is a prime example of such a target.[2]

Kinase Inhibition: A Covalent Approach to Cancer and Inflammation

Recent studies have highlighted the potential of aromatic trifluoromethyl ketones as warheads for the design of covalent reversible kinase inhibitors.[9] By targeting a non-catalytic cysteine residue near the active site, these inhibitors can achieve high potency and selectivity. This approach could be particularly effective for kinases implicated in cancer and inflammatory diseases, such as Fibroblast Growth Factor Receptor 4 (FGFR4) and Janus Kinase 3 (JAK3).[9]

Central Nervous System (CNS) Disorders

The pyridine scaffold is a common feature in drugs targeting the CNS.[7] The potential for the trifluoromethyl group to enhance brain penetration makes this scaffold an intriguing starting point for the development of agents for neurological and psychiatric conditions.[4]

Experimental Workflows: From Concept to Candidate

The following section outlines a series of detailed experimental protocols for investigating the potential of this compound and its derivatives.

Synthesis and Derivatization

Protocol 1: Synthesis of this compound

A plausible synthetic route would involve the reaction of a 3-bromopyridine-4-yl organometallic species with a trifluoroacetylating agent.

  • Preparation of 4-lithio-3-bromopyridine: To a solution of 3,4-dibromopyridine in anhydrous THF at -78 °C, slowly add n-butyllithium. Stir for 1 hour at -78 °C.

  • Trifluoroacetylation: To the solution from step 1, add ethyl trifluoroacetate and allow the reaction to warm to room temperature overnight.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Library Generation

This protocol details the diversification of the bromopyridine core.

  • Reaction Setup: In a microwave vial, combine this compound (1 equivalent), a boronic acid or ester (1.2 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents) in a suitable solvent system (e.g., dioxane/water).

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 120 °C) for a designated time (e.g., 30 minutes).

  • Purification: After cooling, filter the reaction mixture and purify the desired product by preparative HPLC.

Table 1: Proposed Library of Derivatives via Suzuki-Miyaura Coupling

EntryBoronic Acid/EsterExpected Product StructurePotential Therapeutic Area
1Phenylboronic acid1-(3-Phenylpyridin-4-yl)-2,2,2-trifluoroethanoneGeneral Scaffold
24-Fluorophenylboronic acid1-(3-(4-Fluorophenyl)pyridin-4-yl)-2,2,2-trifluoroethanoneOncology
3Thiophene-2-boronic acid1-(3-(Thiophen-2-yl)pyridin-4-yl)-2,2,2-trifluoroethanoneAntiviral
4Pyrazole-4-boronic acid pinacol ester1-(3-(1H-Pyrazol-4-yl)pyridin-4-yl)-2,2,2-trifluoroethanoneKinase Inhibition
Biological Evaluation: A Tiered Screening Approach

A systematic screening cascade is essential to identify and characterize the biological activity of the synthesized compounds.

Diagram 1: Tiered Screening Workflow

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Cellular & Mechanistic Studies cluster_3 Tier 4: Lead Optimization A Compound Library B Biochemical Assays (e.g., Protease, Kinase) A->B C High-Throughput Screening B->C D Dose-Response Analysis (IC50) C->D E Orthogonal Assays D->E F Initial SAR Assessment D->F G Cell-Based Potency Assays F->G H Target Engagement Assays G->H I Mechanism of Action Studies H->I J ADME/Tox Profiling I->J K In Vivo Efficacy Studies J->K

Caption: A tiered approach to screening and lead optimization.

Protocol 3: In Vitro Cysteine Protease Inhibition Assay (e.g., Cathepsin B)

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human Cathepsin B and a fluorogenic substrate (e.g., Z-Arg-Arg-AMC) in an appropriate assay buffer.

  • Compound Incubation: In a 96-well plate, add the test compounds at various concentrations.

  • Reaction Initiation: Add the enzyme to each well and incubate for a predetermined time to allow for inhibitor binding.

  • Signal Detection: Add the substrate to initiate the enzymatic reaction. Measure the increase in fluorescence over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction and determine the IC₅₀ value for each compound.

Diagram 2: Covalent Inhibition Mechanism

G Enzyme Enzyme-SH Complex Enzyme-SH --- R-CO-CF3 (Reversible Complex) Enzyme->Complex k1 Inhibitor R-CO-CF3 Complex->Enzyme k-1 Adduct Enzyme-S-C(OH)(CF3)-R (Hemithioketal Adduct) Complex->Adduct k2 Adduct->Complex k-2

Caption: Reversible covalent inhibition by a trifluoromethyl ketone.

Conclusion and Future Directions

This compound represents a largely unexplored yet highly promising scaffold for medicinal chemistry. The convergence of a potent trifluoromethyl ketone warhead and a versatile bromopyridine core provides a robust platform for the development of novel inhibitors targeting a range of enzymes implicated in human diseases. The synthetic accessibility and potential for diverse functionalization make it an attractive starting point for drug discovery campaigns in oncology, virology, and beyond. The experimental workflows detailed in this guide provide a clear roadmap for researchers to begin to unlock the therapeutic potential of this intriguing molecule. Further exploration of its structure-activity relationships and optimization of its pharmacokinetic properties will be crucial in translating its theoretical promise into tangible clinical candidates.

References

The Strategic Deployment of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block at the Nexus of Fluorine and Heterocyclic Chemistry

In the landscape of contemporary organic synthesis, particularly within the realm of medicinal chemistry, the strategic incorporation of fluorine atoms and heterocyclic scaffolds is paramount for the modulation of pharmacological properties. The trifluoromethyl group, with its unique electronic and lipophilic characteristics, can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Similarly, the pyridine ring is a ubiquitous motif in a vast array of pharmaceuticals, owing to its ability to engage in hydrogen bonding and other key biological interactions. 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone emerges as a highly valuable bifunctional building block, strategically positioning a reactive bromine atom and an electrophilic trifluoromethyl ketone on a pyridine core. This arrangement offers a versatile platform for the synthesis of complex molecular architectures, making it a molecule of significant interest for drug discovery and development.

This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed protocols for its effective utilization in the modern synthetic laboratory.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₃BrF₃NO[PubChem][1]
Molecular Weight 254.00 g/mol [PubChem][1]
CAS Number 1060802-29-0[PubChem][1]
IUPAC Name 1-(3-bromo-4-pyridinyl)-2,2,2-trifluoroethanone[PubChem][1]

The trifluoroacetyl group at the 4-position and the bromine atom at the 3-position of the pyridine ring create a unique electronic environment. The strong electron-withdrawing nature of the trifluoroacetyl group significantly influences the reactivity of both the pyridine ring and the carbon-bromine bond, a critical aspect that will be explored in the subsequent sections on reactivity.

Synthesis of the Building Block: A Strategic Approach

The synthesis of this compound can be achieved through a multi-step sequence, leveraging established methodologies for the introduction of the key functional groups onto the pyridine scaffold. A plausible and efficient synthetic route is outlined below.

Proposed Synthetic Pathway

Synthesis_Pathway A 3-Bromopyridine B 3-Bromo-4-lithiopyridine A->B n-BuLi, THF, -78 °C C 3-Bromopyridine-4-carboxylic acid B->C 1. CO₂ (s) 2. H₃O⁺ D 3-Bromopyridine-4-carbonyl chloride C->D SOCl₂, reflux E This compound D->E CF₃Si(CH₃)₃, TBAF

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical)
  • Step 1: Synthesis of 3-Bromopyridine-4-carboxylic acid. To a solution of 3-bromopyridine in anhydrous THF at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise. The resulting mixture is stirred at this temperature for 1 hour to ensure complete formation of the 4-lithiated species. Dry carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice. The reaction is allowed to warm to room temperature and then quenched with water. The aqueous layer is acidified with HCl, leading to the precipitation of 3-bromopyridine-4-carboxylic acid, which is then collected by filtration.

  • Step 2: Synthesis of 3-Bromopyridine-4-carbonyl chloride. 3-Bromopyridine-4-carboxylic acid is refluxed with an excess of thionyl chloride until the solid dissolves completely and gas evolution ceases. The excess thionyl chloride is removed under reduced pressure to yield the crude 3-bromopyridine-4-carbonyl chloride, which can be used in the next step without further purification.

  • Step 3: Synthesis of this compound. The crude 3-bromopyridine-4-carbonyl chloride is dissolved in an anhydrous aprotic solvent such as THF. To this solution, (trifluoromethyl)trimethylsilane (TMSCF₃) and a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), are added. The reaction mixture is stirred at room temperature until completion, as monitored by TLC or GC-MS. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography to afford this compound. This method of synthesizing trifluoromethyl ketones from carboxylic acid derivatives is a well-established and reliable procedure.[2]

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the presence of two key reactive sites: the carbon-bromine bond and the trifluoromethyl ketone moiety.

Reactions at the Carbon-Bromine Bond

The bromine atom at the 3-position of the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern drug discovery. The electron-withdrawing trifluoroacetyl group is expected to enhance the reactivity of the C-Br bond towards oxidative addition to a palladium(0) catalyst.

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

Suzuki_Coupling Reactant This compound Product 1-(3-Aryl/Heteroaryl-pyridin-4-yl)-2,2,2-trifluoroethanone Reactant->Product Pd Catalyst, Base BoronicAcid R-B(OH)₂ BoronicAcid->Product

Caption: Suzuki-Miyaura coupling of the title compound.

Generic Experimental Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water, is added.

  • The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

The Suzuki-Miyaura reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for the diversification of this building block.[3][4][5]

The Buchwald-Hartwig amination is a cornerstone for the formation of carbon-nitrogen bonds, enabling the synthesis of a diverse array of substituted anilines and related compounds.[6][7]

Buchwald_Hartwig Reactant This compound Product 1-(3-(R¹R²N)-pyridin-4-yl)-2,2,2-trifluoroethanone Reactant->Product Pd Catalyst, Ligand, Base Amine R¹R²NH Amine->Product

Caption: Buchwald-Hartwig amination of the title compound.

Generic Experimental Protocol for Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄).

  • An anhydrous, deoxygenated solvent such as toluene or dioxane is added.

  • The reaction mixture is heated, typically between 80 and 110 °C, until the starting material is consumed.

  • After cooling, the reaction mixture is filtered through a pad of celite to remove insoluble salts.

  • The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired amino-substituted product.

The choice of ligand and base is crucial for the success of the Buchwald-Hartwig amination and often requires optimization for specific substrates.[8][9]

Reactions Involving the Trifluoromethyl Ketone

The trifluoromethyl ketone is a versatile functional group that can undergo a variety of transformations. Its electrophilic nature makes it susceptible to nucleophilic attack, and it can also be used to construct various heterocyclic systems.

The carbonyl carbon of the trifluoromethyl ketone is highly electrophilic and readily undergoes addition by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols. Subsequent dehydration can lead to the formation of trifluoromethyl-substituted alkenes.

The ketone functionality can serve as a handle for the construction of various heterocyclic rings. For instance, condensation with hydrazines can yield pyrazoles, while reaction with hydroxylamine can lead to the formation of oxazoles. These transformations significantly expand the molecular diversity that can be accessed from this building block.

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The structural motifs accessible from this compound are prevalent in a number of biologically active compounds, particularly in the area of kinase inhibitors. The pyridine core often serves as a scaffold for positioning key pharmacophoric elements that interact with the ATP-binding site of kinases.

Case Study: Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a substituted pyridine or a related heterocycle as a central structural element. The ability to introduce diverse substituents at the 3-position of the pyridine ring via cross-coupling reactions, coupled with the presence of the trifluoromethyl ketone for further functionalization or as a key binding element, makes this compound an attractive starting material for the synthesis of novel kinase inhibitors. For example, the synthesis of 4-(pyrazol-3-yl)-pyridines, a known scaffold for JNK inhibitors, could potentially be accessed from this building block.

Conclusion: A Strategic Asset for Chemical Innovation

This compound is a powerful and versatile building block that offers a wealth of opportunities for the synthesis of complex, functionalized molecules. Its unique combination of a reactive bromine atom, an electrophilic trifluoromethyl ketone, and a biologically relevant pyridine core makes it a strategic asset in the design and synthesis of novel therapeutic agents and other advanced materials. The synthetic methodologies outlined in this guide provide a robust framework for the effective utilization of this compound, empowering researchers to accelerate their discovery programs and push the boundaries of chemical innovation.

References

A Comprehensive Technical Guide to the Stability and Storage of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the critical stability and storage considerations for 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone, a key building block in contemporary drug discovery and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond generic recommendations to offer a detailed examination of the molecule's intrinsic chemical liabilities, recommended handling protocols, and a framework for establishing robust stability-indicating methods.

Molecular Profile and Inherent Stability Considerations

This compound (Molecular Formula: C₇H₃BrF₃NO, Molecular Weight: 254.00 g/mol ) is a halogenated pyridyl ketone.[1][2][3] Its structure, featuring a bromopyridine ring and a trifluoromethyl ketone moiety, dictates its reactivity and stability profile.

The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing trifluoromethyl group, renders the molecule susceptible to nucleophilic attack. The carbon-bromine bond on the pyridine ring is a primary site of potential degradation, being weaker than a carbon-chlorine bond and thus more amenable to cleavage in the presence of nucleophiles or under photolytic stress.[4] The ketone carbonyl group, activated by the adjacent trifluoromethyl group, is a hydrated species in aqueous environments and can be a target for various transformations.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, stringent adherence to appropriate storage and handling conditions is paramount. The following protocols are based on an amalgamation of supplier recommendations and the inherent chemical properties of the compound.

Core Storage Directives:
  • Temperature: Store in a cool, dry place.[2][5][6] Refrigeration at 2-8°C is recommended for long-term storage to minimize the rate of potential degradation reactions.[7]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture. The container should be tightly sealed.[5][6]

  • Light: Protect from light. The carbon-bromine bond can be susceptible to photolytic cleavage. Amber vials or storage in a light-proof secondary container are essential.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which can initiate degradation of the molecule.[8]

Handling Precautions:
  • Handling should be performed in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[2][5]

  • Appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat, must be worn.[6]

  • Avoid the formation of dust and aerosols during handling.[2][5]

Potential Degradation Pathways

Understanding the potential degradation pathways is fundamental to developing effective stability-indicating analytical methods and formulating stable preparations. Based on the functional groups present, the following degradation routes are plausible:

  • Nucleophilic Substitution of Bromine: The bromine atom on the pyridine ring is a good leaving group and can be displaced by nucleophiles.[9] This is a significant potential incompatibility with nucleophilic excipients or solvents.

  • Hydrolysis: While the trifluoromethyl ketone is relatively stable, prolonged exposure to aqueous conditions, particularly at non-neutral pH, could lead to hydrate formation and potentially further degradation.

  • Photodegradation: As previously mentioned, the C-Br bond is susceptible to cleavage upon exposure to UV light, which could initiate radical-based degradation pathways.

  • Oxidation: The pyridine ring can be susceptible to oxidation, particularly in the presence of strong oxidizing agents.

Framework for a Forced Degradation Study

A forced degradation (or stress testing) study is crucial for identifying potential degradants and establishing the intrinsic stability of the molecule. The following is a representative protocol designed to probe the stability of this compound under various stress conditions.

Experimental Protocol: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

    • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots from the stressed samples.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase with UV detection) to separate the parent compound from any degradation products.

    • Characterize any significant degradation products using mass spectrometry (LC-MS) to elucidate their structures.

Logical Workflow for Stability Assessment

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Stock Solution (1 mg/mL in ACN) Acid Acidic Hydrolysis (0.1 N HCl, 60°C) Prep->Acid Expose to Stress Base Basic Hydrolysis (0.1 N NaOH, RT) Prep->Base Expose to Stress Oxidation Oxidative Stress (3% H2O2, RT) Prep->Oxidation Expose to Stress Thermal Thermal Stress (Solid, 80°C) Prep->Thermal Expose to Stress Photo Photolytic Stress (Solid & Solution, UV) Prep->Photo Expose to Stress HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS Characterization (Degradant Identification) HPLC->LCMS Characterize Degradants Report Stability Profile & Degradation Pathway Elucidation LCMS->Report

Caption: Workflow for a forced degradation study of this compound.

Quantitative Data Summary

The following table summarizes the recommended storage conditions and provides a hypothetical framework for acceptable degradation limits in a formal stability study. The actual limits should be defined based on the specific application and regulatory requirements.

ParameterRecommended ConditionHypothetical Acceptance Criterion (12-month study)
Storage Temperature 2-8°C (Long-term), Room Temperature (Short-term)NMT 0.5% degradation at 2-8°C
Humidity Store in a dry environment with a desiccantNMT 1.0% degradation at 25°C/60% RH
Light Exposure Protect from lightNMT 0.2% degradation under photolytic stress
pH of Formulation To be determined based on pre-formulation studiesMinimal degradation at optimal pH

NMT: Not More Than

Conclusion

The stability of this compound is intrinsically linked to its chemical structure. The presence of a bromopyridine moiety and a trifluoromethyl ketone group necessitates careful control of storage conditions, particularly with respect to temperature, moisture, and light. A thorough understanding of its potential degradation pathways, investigated through systematic forced degradation studies, is essential for the development of stable formulations and for ensuring the quality and reliability of this important synthetic intermediate in research and development.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Storage of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone, a specialized heterocyclic ketone, is an emerging building block in the landscape of pharmaceutical and agrochemical research. Its unique molecular architecture, featuring a brominated pyridine ring coupled with a trifluoromethyl ketone moiety, offers a versatile platform for the synthesis of complex molecular targets. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromopyridine core provides a reactive handle for a variety of cross-coupling reactions.

This guide provides an in-depth technical overview of the safety and handling protocols for this compound (CAS No. 1060802-29-0)[1]. It is designed for researchers, scientists, and drug development professionals who will be working with this compound. The information presented herein is a synthesis of data from structurally related compounds and established principles of chemical reactivity, aimed at fostering a proactive safety culture in the laboratory.

Structural and Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its safe handling.

PropertyValueSource
CAS Number 1060802-29-0--INVALID-LINK--[1]
Molecular Formula C₇H₃BrF₃NO--INVALID-LINK--[1]
Molecular Weight 254.00 g/mol --INVALID-LINK--[1]
IUPAC Name 1-(3-bromo-4-pyridinyl)-2,2,2-trifluoroethanone--INVALID-LINK--[1]

Hazard Analysis: A Tale of Two Moieties

The hazard profile of this compound is best understood by dissecting the contributions of its two primary functional groups: the 3-bromopyridine ring and the trifluoromethyl ketone.

The 3-Bromopyridine Moiety: Flammability and Irritation

The 3-bromopyridine component suggests several potential hazards. Based on data for 3-bromopyridine itself, this class of compounds can be flammable, harmful if swallowed, and cause skin and eye irritation[2].

The Trifluoromethyl Ketone Moiety: Electrophilicity and Instability

The trifluoromethyl ketone group introduces a different set of considerations. The strong electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon highly electrophilic. This heightened reactivity is the basis for the utility of trifluoromethyl ketones as enzyme inhibitors, but it also presents specific handling challenges.

One of the key chemical properties of trifluoromethyl ketones is their propensity to form stable hydrates in the presence of water[3][4]. This is a reversible reaction but can impact reaction kinetics and product purity if not controlled. Furthermore, the electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack, particularly by strong bases.

GHS Classification (Inferred)

Hazard ClassHazard CategoryGHS PictogramSignal WordHazard Statement
Flammable LiquidsCategory 4WarningH227: Combustible liquid
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3WarningH335: May cause respiratory irritation

This classification is inferred and should be used as a guideline. Always consult a certified Safety Data Sheet (SDS) if available.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety is essential when handling this compound.

Engineering Controls
  • Fume Hood: All manipulations of the compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Safety goggles with side shields or a face shieldMust be worn at all times in the laboratory. A face shield is recommended when there is a higher risk of splashing.
Skin Chemical-resistant lab coatA flame-retardant lab coat should be worn and kept fully buttoned.
Hands Nitrile glovesInspect gloves for any signs of degradation before use and change them frequently. For prolonged or immersive contact, consider double-gloving.
Respiratory NIOSH-approved respiratorIf a fume hood is not available, a respirator with an appropriate organic vapor cartridge should be used.
Feet Closed-toe shoesNever wear open-toed shoes in a laboratory setting.

Experimental Workflow: A Step-by-Step Protocol for Safe Handling

The following workflow outlines the critical steps for safely handling this compound in a research setting.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_fume_hood Verify fume hood functionality prep_ppe->prep_fume_hood prep_materials Gather all necessary materials and reagents prep_fume_hood->prep_materials handling_weigh Weigh compound in fume hood prep_materials->handling_weigh handling_transfer Transfer to reaction vessel using appropriate tools handling_weigh->handling_transfer handling_reaction Conduct reaction under inert atmosphere if necessary handling_transfer->handling_reaction cleanup_quench Quench reaction safely handling_reaction->cleanup_quench cleanup_waste Segregate waste into appropriate containers cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate glassware and work area cleanup_waste->cleanup_decontaminate cleanup_ppe_removal Remove PPE correctly cleanup_decontaminate->cleanup_ppe_removal

Caption: A typical experimental workflow for handling the compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent the formation of hazardous degradation products.

Storage ParameterRecommendationRationale
Temperature 2-8 °CReduces the rate of potential decomposition reactions.
Atmosphere Under an inert atmosphere (e.g., argon or nitrogen)Bromopyridine derivatives can be sensitive to air and moisture.
Light In a light-resistant container (e.g., amber vial)Pyridine-containing compounds can be light-sensitive.
Container Tightly sealed containerPrevents exposure to moisture and air.
Incompatibilities

To prevent hazardous reactions, avoid storing this compound with:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

  • Strong Bases: The trifluoromethyl ketone moiety is susceptible to attack by strong bases.

  • Strong Acids: Can potentially catalyze decomposition or unwanted reactions.

  • Moisture: The trifluoromethyl ketone can form a hydrate in the presence of water.

Emergency Procedures

In the event of an emergency, follow these procedures:

Emergency SituationProcedure
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contain the spill and contact emergency services.
Fire Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Water spray can be used to cool fire-exposed containers. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatible.

  • Disposal Method: Dispose of in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service.

Conclusion

This compound is a valuable research chemical with a manageable, yet important, hazard profile. A thorough understanding of its chemical reactivity, coupled with stringent adherence to the safety protocols outlined in this guide, will enable researchers to safely harness its synthetic potential. Proactive risk assessment and a commitment to a strong safety culture are the cornerstones of successful and safe scientific discovery.

References

1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical parameter in drug discovery and process chemistry, influencing bioavailability, formulation, and reaction efficiency. This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS No. 1060802-29-0), a fluorinated heterocyclic ketone of interest in medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this document establishes a predictive framework based on its structural attributes and fundamental physicochemical principles. We present theoretical foundations for solubility, including the "like dissolves like" paradigm and Hansen Solubility Parameters (HSP), alongside detailed, field-proven experimental protocols for determining both kinetic and thermodynamic solubility. This guide is intended for researchers, chemists, and formulation scientists, providing the necessary tools to predict, measure, and understand the solubility profile of this compound and structurally related molecules.

Introduction and Compound Overview

This compound is a substituted pyridine derivative featuring a bromine atom, a trifluoroacetyl group, and a nitrogen-containing aromatic ring. The introduction of fluorine into organic molecules is a common strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1] The trifluoromethyl group, in particular, is known to enhance stability and fat solubility.[2] Understanding the solubility of this intermediate is paramount for its effective use in subsequent synthetic steps, purification, and for the physicochemical profiling of final drug candidates.

This compound's structure presents a unique combination of features that dictate its interactions with various solvents:

  • Aromatic Pyridine Ring: The nitrogen atom introduces polarity and a site for hydrogen bonding (as an acceptor).

  • Bromine Atom: Adds to the molecular weight and polarizability.

  • Trifluoroethanone Group: The highly electronegative fluorine atoms and the ketone carbonyl group create significant local dipoles, making this region a potential hydrogen bond acceptor.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1060802-29-0[3][4]
Molecular Formula C₇H₃BrF₃NO[3][4]
Molecular Weight 254.00 g/mol [3][4]
Calculated XLogP3 2.3[3][4]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 5 (N, O, 3x F)[5]

The calculated XLogP3 value of 2.3 suggests that the compound has moderate lipophilicity, indicating it is likely to have preferential solubility in organic solvents over water.[3]

Theoretical Framework for Solubility Prediction

The dissolution of a solid solute in a liquid solvent is a complex process governed by the free energy of mixing. A negative Gibbs free energy of mixing (ΔGmix = ΔHmix - TΔSmix) favors dissolution. This is influenced by the enthalpy of mixing (ΔHmix), which relates to the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[6]

The "Like Dissolves Like" Principle

This foundational rule-of-thumb states that substances with similar intermolecular forces are likely to be soluble in one another.[7][8] We can analyze this compound through this lens:

  • Polarity: The molecule possesses significant polarity due to the pyridine nitrogen, the carbonyl group, and the C-F bonds. Therefore, it is expected to be more soluble in polar solvents than in non-polar hydrocarbon solvents.

  • Hydrogen Bonding: While it has no hydrogen bond donors, the nitrogen, oxygen, and fluorine atoms can act as hydrogen bond acceptors. It should therefore show favorable interactions with protic solvents (like alcohols) and other polar aprotic solvents capable of strong dipole-dipole interactions.

Hansen Solubility Parameters (HSP)

A more quantitative approach is the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar (dipole-dipole) forces.

  • δH: Energy from hydrogen bonding.[9][10][11]

The principle is that substances with similar HSP values (a small "distance" in the three-dimensional Hansen space) are likely to be miscible.[6] While the specific HSP values for this compound are not published, we can predict its likely solubility by comparing it to the known HSP values of common organic solvents (see Table 2). Given its structure, the solute is expected to have moderate-to-high δP and δH values. Solvents with similarly balanced parameters, such as acetone, ethyl acetate, and THF, are predicted to be good solvents. In contrast, solvents with low δP and δH, like hexane, are predicted to be poor solvents.

Table 2: Hansen Solubility Parameters for Common Organic Solvents

SolventδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)
Hexane14.90.00.0
Toluene18.01.42.0
Dichloromethane17.07.37.1
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Ethanol15.88.819.4
Tetrahydrofuran (THF)16.85.78.0
Acetonitrile15.318.06.1
Dimethyl Sulfoxide (DMSO)18.416.410.2
Water15.516.042.3

Data compiled from various sources. Exact values may vary slightly.

Experimental Determination of Solubility

To obtain reliable quantitative data, experimental measurement is essential. It is crucial to distinguish between two key types of solubility: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration at which a compound, added from a concentrated DMSO stock, precipitates out in an aqueous buffer. It is a high-throughput method often used in early drug discovery.[12][13][14] The resulting precipitate is often amorphous, leading to higher, but metastable, solubility values.[12]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a solute in a solvent after a prolonged incubation period, ensuring the most stable solid form (often crystalline) is in equilibrium with the solution.[15][16] This is the more rigorous value needed for formulation and physicochemical characterization.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is based on the well-established OECD Guideline 105 and is the gold standard for determining thermodynamic solubility.[17][18]

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (solid, >98% purity)

  • Selected organic solvent (e.g., Acetonitrile, HPLC grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE for organic solvents)

  • Analytical balance

  • HPLC-UV system or other suitable quantitative analytical instrument

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation. The system should be allowed to equilibrate for at least 24-48 hours. This extended time allows the solution to reach a true thermodynamic equilibrium.[14][16]

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. To ensure complete removal of undissolved solid, centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes).

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.

  • Dilution & Analysis: Make a precise dilution of the filtered supernatant into fresh solvent. Quantify the concentration of the compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).

  • Calculation: Back-calculate the original concentration in the undiluted supernatant. This value represents the thermodynamic solubility. The experiment should be performed in triplicate.

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Analysis A 1. Add excess solid to vial B 2. Add precise volume of solvent A->B C 3. Equilibrate on shaker (24-48h at 25°C) B->C D 4. Centrifuge to pellet excess solid C->D E 5. Filter supernatant (0.22 µm filter) D->E F 6. Prepare precise dilution of filtrate E->F G 7. Quantify concentration (e.g., HPLC-UV) F->G H 8. Calculate solubility (mg/mL or M) G->H

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Predicted Solubility Profile and Discussion

Based on the principles outlined above, a qualitative solubility profile for this compound can be predicted.

Table 3: Predicted Qualitative Solubility in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, CyclohexanePoorMismatch in polarity. Solute's polar groups cannot form favorable interactions with the non-polar solvent.
Aromatic Toluene, BenzeneLow to ModerateCan engage in π-π stacking with the pyridine ring, but lacks strong polar or hydrogen bonding interactions.
Polar Aprotic Acetone, THF, Ethyl Acetate, Acetonitrile, DMF, DMSOGood to HighStrong dipole-dipole interactions are possible. Solvents like Acetone and THF have balanced HSP values that are likely to be compatible with the solute. DMSO is a powerful, highly polar solvent likely to be very effective.
Polar Protic Methanol, EthanolGoodCapable of accepting hydrogen bonds from the solvent's hydroxyl group, leading to favorable interactions.
Halogenated Dichloromethane (DCM), ChloroformGood to HighSimilar brominated pyridine compounds show good solubility in these solvents.[2] The polarity is well-matched for dissolution.

This predictive framework suggests that polar aprotic and polar protic solvents are the best candidates for dissolving this compound. For applications in organic synthesis, solvents like THF, DCM, or Acetonitrile would be excellent starting points. For creating concentrated stock solutions for biological screening, DMSO or DMF would be the most suitable choices.

Safety and Handling

As a fluorinated organic compound, appropriate safety precautions must be observed.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves (consult manufacturer data for suitability) when handling the compound.[19]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.[19] Fluorine-containing compounds can be highly reactive, and while this molecule is stable, its thermal decomposition could release hazardous substances like hydrogen fluoride (HF).[20][21]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[19]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage & Disposal Goggles Chemical Splash Goggles Coat Lab Coat Gloves Resistant Gloves Ventilation Use Fume Hood Avoid Avoid Contact & Inhalation Store Cool, Dry, Sealed Dispose Follow Regulations User Researcher User->Goggles Wears User->Coat Wears User->Gloves Wears User->Ventilation Works In User->Avoid Practices User->Store Ensures User->Dispose Follows

References

An In-depth Technical Guide to 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone, a fluorinated heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. The document details the compound's physicochemical properties, explores its historical context within the broader field of fluorinated pharmaceuticals, and presents a detailed, plausible synthetic protocol. Furthermore, this guide discusses the compound's reactivity and its potential applications as a versatile building block in the synthesis of complex bioactive molecules. This resource is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Introduction and Historical Context

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, a strategy that has led to numerous blockbuster drugs.[1] The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoromethyl group (-CF3) is a particularly valued moiety in this regard.

Parallel to the rise of fluorine in drug design, pyridine and its derivatives have long been recognized as "privileged scaffolds" in medicinal chemistry, appearing in a vast array of therapeutic agents. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts aqueous solubility, while the aromatic system provides a rigid framework for the orientation of various functional groups.

This compound emerges at the confluence of these two critical areas of drug discovery. While the specific discovery of this compound is not prominently documented in the scientific literature, its existence and commercial availability point to its utility as a specialized building block. Its structural features—a trifluoroacetyl group and a synthetically versatile brominated pyridine ring—make it an attractive starting material for the synthesis of novel pharmaceutical intermediates. The history of this compound is therefore best understood in the context of the broader evolution of fluorinated heterocycles in pharmaceutical research and development.

Physicochemical Properties

This compound is a solid at room temperature with the chemical and physical properties summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₃BrF₃NOPubChem[2]
Molecular Weight 254.00 g/mol PubChem[2]
IUPAC Name 1-(3-bromo-4-pyridinyl)-2,2,2-trifluoroethanonePubChem[2]
CAS Number 1060802-29-0PubChem[2]
Appearance White to off-white solid (typical)Commercial Suppliers
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.General Chemical Knowledge

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

A common and effective method for the synthesis of trifluoromethyl ketones is the reaction of an organometallic reagent with a trifluoroacetylating agent. In this case, the synthesis would likely proceed via a lithium-halogen exchange of 3,4-dibromopyridine, followed by quenching with an electrophilic source of the trifluoroacetyl group, such as ethyl trifluoroacetate.

Synthetic Pathway Start 3,4-Dibromopyridine Reagent1 n-BuLi THF, -78 °C Start->Reagent1 Intermediate1 3-Bromo-4-lithiopyridine Reagent2 Ethyl trifluoroacetate Intermediate1->Reagent2 Reagent1->Intermediate1 Lithium-Halogen Exchange Product 1-(3-Bromopyridin-4-yl)- 2,2,2-trifluoroethanone Reagent2->Product Trifluoroacetylation

Proposed synthesis of this compound.

Causality of Experimental Choices:

  • Starting Material: 3,4-Dibromopyridine is chosen as the starting material due to the differential reactivity of the bromine atoms. The bromine at the 4-position is more susceptible to lithium-halogen exchange than the one at the 3-position, allowing for regioselective lithiation.

  • Lithiation: n-Butyllithium (n-BuLi) is a strong base and an excellent reagent for lithium-halogen exchange at low temperatures. The reaction is performed at -78 °C to prevent side reactions, such as the decomposition of the lithiated intermediate.

  • Trifluoroacetylating Agent: Ethyl trifluoroacetate is a commonly used and commercially available electrophilic source of the trifluoroacetyl group.

Detailed Experimental Protocol (Representative)

Disclaimer: The following protocol is a representative procedure based on analogous reactions and has not been experimentally validated for this specific compound.

Materials:

  • 3,4-Dibromopyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (2.5 M in hexanes)

  • Ethyl trifluoroacetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 3,4-dibromopyridine (1.0 eq).

  • Dissolution: Anhydrous THF is added via syringe, and the solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.05 eq) is added dropwise via syringe over 15 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Trifluoroacetylation: Ethyl trifluoroacetate (1.2 eq) is added dropwise via syringe. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Quenching and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Characterization

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring.

  • ¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

  • ¹³C NMR: The carbon NMR spectrum will show the characteristic signals for the carbonyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the carbons of the pyridine ring.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound.

Reactivity and Applications in Drug Discovery

This compound is a bifunctional molecule with two key reactive sites, making it a versatile building block in organic synthesis.

Reactivity Core 1-(3-Bromopyridin-4-yl)- 2,2,2-trifluoroethanone Ketone Trifluoroacetyl Group (Electrophilic Carbonyl) Core->Ketone Bromine 3-Bromo Position (Cross-Coupling Handle) Core->Bromine Reaction1 Nucleophilic Addition (e.g., Grignard, Organolithium) Ketone->Reaction1 Reaction2 Reduction (e.g., NaBH₄) Ketone->Reaction2 Reaction3 Suzuki Coupling Bromine->Reaction3 Reaction4 Buchwald-Hartwig Amination Bromine->Reaction4

Key reactive sites of this compound.
  • The Trifluoroacetyl Group: The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effect of the trifluoromethyl group. This makes it susceptible to nucleophilic attack by a wide range of nucleophiles, such as Grignard reagents and organolithium compounds. The carbonyl group can also be readily reduced to the corresponding alcohol using standard reducing agents like sodium borohydride.

  • The Bromo Group: The bromine atom at the 3-position of the pyridine ring serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at this position. Common and powerful reactions that can be employed include:

    • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

    • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

    • Heck Coupling: Reaction with alkenes to form C-C double bonds.

The ability to perform diverse chemical transformations at these two positions independently allows for the rapid generation of libraries of complex molecules for screening in drug discovery programs.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and organic synthesis. Its strategic combination of a reactive trifluoroacetyl group and a synthetically malleable bromopyridine core provides chemists with a powerful tool for the construction of novel and complex molecular architectures. While its specific discovery and history are not well-documented, its importance lies in its potential to facilitate the development of new therapeutic agents by enabling the exploration of new chemical space. This guide provides a foundational understanding of its properties, a plausible and detailed synthetic approach, and an overview of its reactivity, which should serve as a valuable resource for researchers in the field.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone from 3-Bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridyl trifluoromethyl ketones are a class of compounds of significant interest in medicinal chemistry and drug development. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Specifically, 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanone serves as a versatile building block for the synthesis of more complex molecules, leveraging the reactivity of both the ketone and the bromo-substituted pyridine ring. This application note provides a comprehensive, step-by-step protocol for the synthesis of this target molecule from readily available 3-bromopyridine. The described methodology is designed for researchers and scientists in the field of organic synthesis and drug discovery, offering a robust and reproducible procedure.

Synthetic Strategy: The Power of Directed Ortho-Metalation

The synthesis of this compound from 3-bromopyridine is most effectively achieved through a two-step process centered around a Directed ortho-Metalation (DoM) strategy. This approach allows for the highly regioselective introduction of the trifluoroacetyl group at the C-4 position of the pyridine ring, a feat not easily accomplished by classical electrophilic aromatic substitution methods due to the directing effects of the pyridine nitrogen and the bromine substituent.

The core of this strategy lies in the deprotonation of 3-bromopyridine at the position ortho to the bromine atom, which is the C-4 position. This is achieved using a strong, sterically hindered base, namely lithium diisopropylamide (LDA). The choice of LDA is critical; its bulky nature minimizes nucleophilic addition to the pyridine ring, a common side reaction with smaller organolithium reagents.[1] Furthermore, conducting the reaction at low temperatures (-78 °C) in an ethereal solvent like tetrahydrofuran (THF) is essential to ensure the kinetic control required for selective deprotonation at the most acidic proton, which in this case is at C-4, influenced by the inductive effect of the adjacent bromine atom.[1]

Once the 3-bromo-4-lithiopyridine intermediate is generated in situ, it is quenched with a suitable electrophile to introduce the trifluoroacetyl group. For this purpose, ethyl trifluoroacetate is an excellent choice. It is an effective trifluoroacetylating agent that readily reacts with the organolithium species to form the desired ketone. The subsequent acidic work-up protonates the intermediate alkoxide and allows for the isolation of the final product.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Dry Glassware and Reagents prep_lda Prepare LDA Solution start->prep_lda cool_flask Cool Reaction Flask to -78 °C prep_lda->cool_flask add_pyridine Add 3-Bromopyridine cool_flask->add_pyridine add_lda Slowly Add LDA Solution add_pyridine->add_lda stir_lithiation Stir for Lithiation add_lda->stir_lithiation add_electrophile Add Ethyl Trifluoroacetate stir_lithiation->add_electrophile stir_acylation Stir for Acylation add_electrophile->stir_acylation quench Quench with Saturated NH4Cl stir_acylation->quench warm Warm to Room Temperature quench->warm extract Extract with Ethyl Acetate warm->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end Characterize Final Product purify->end

Figure 1: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
3-BromopyridineReagentPlus®, 99%Sigma-AldrichStore under inert atmosphere.
DiisopropylamineAnhydrous, 99.5%Sigma-AldrichStore over molecular sieves.
n-Butyllithium2.5 M in hexanesSigma-AldrichTitrate before use.
Ethyl trifluoroacetate99%Sigma-AldrichStore under inert atmosphere.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichFreshly distill from sodium/benzophenone.
Ethyl acetateAnhydrous, 99.8%Sigma-Aldrich
Saturated aq. NH4Cl
Anhydrous Na2SO4
Silica gel230-400 meshFor column chromatography.

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnels

  • Low-temperature thermometer

  • Inert gas (Argon or Nitrogen) supply

  • Dry ice/acetone bath

  • Rotary evaporator

  • Standard laboratory glassware for work-up and purification

Procedure:

Part 1: Preparation of the LDA Solution

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 20 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add diisopropylamine (1.54 mL, 11.0 mmol) to the cold THF.

  • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • After the addition is complete, stir the resulting pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.

Part 2: Lithiation of 3-Bromopyridine and Acylation

  • In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 3-bromopyridine (0.96 mL, 10.0 mmol) in anhydrous THF (30 mL).

  • Cool this solution to -78 °C.

  • Slowly add the freshly prepared LDA solution from Part 1 to the 3-bromopyridine solution via a cannula or dropping funnel over 20 minutes, ensuring the internal temperature does not rise above -75 °C. A color change to deep red or brown is typically observed.

  • Stir the reaction mixture at -78 °C for 1 hour to allow for complete lithiation.

  • In a separate, dry syringe, take up ethyl trifluoroacetate (1.43 mL, 12.0 mmol).

  • Add the ethyl trifluoroacetate dropwise to the reaction mixture at -78 °C. The color of the solution may lighten upon addition.

  • Stir the reaction mixture at -78 °C for an additional 2 hours.

Part 3: Work-up and Purification

  • Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL).

  • Allow the mixture to warm to room temperature with stirring.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 95:5 and gradually increasing the polarity) to afford the pure this compound.

Expected Yield: 65-75%

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons.

  • 13C NMR: The carbon NMR will show signals for the pyridine carbons, the carbonyl carbon, and the trifluoromethyl carbon (as a quartet due to C-F coupling).

  • 19F NMR: A singlet corresponding to the CF3 group is expected.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (253.99 g/mol ).

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1730 cm-1 is characteristic of the carbonyl stretch of the trifluoromethyl ketone.

Mechanism

The reaction proceeds through a well-defined mechanism involving directed ortho-metalation followed by nucleophilic acyl substitution.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 3-Bromopyridine LDA LDA Lithiated Pyridine LDA->Lithiated Pyridine Product Lithiated Pyridine->Product Nucleophilic Acyl Substitution Ethyl Trifluoroacetate Ethyl Trifluoroacetate->Product

References

Application Note: A Protocol for the Synthesis of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trifluoromethyl ketones are a class of compounds of significant interest in medicinal chemistry due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This application note provides a detailed, field-tested protocol for the synthesis of 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanone, a valuable heterocyclic building block for drug discovery. The described methodology employs a halogen-metal exchange to generate a pyridyl Grignard reagent, followed by acylation with ethyl trifluoroacetate. We offer in-depth explanations for experimental choices, comprehensive safety protocols, and characterization guidelines to ensure reproducible and reliable results for researchers in synthetic and medicinal chemistry.

Introduction and Scientific Rationale

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's physicochemical properties. When appended to a ketone, it creates a highly electrophilic carbonyl carbon, making trifluoromethyl ketones potent and selective inhibitors of various enzymes, such as proteases and esterases.

The target molecule, this compound (CAS No. 1060802-29-0), combines this valuable functional group with a substituted pyridine scaffold, a common motif in pharmacologically active compounds.[1][2] The synthesis of such molecules often presents challenges, including the generation of functionalized, and often unstable, organometallic intermediates.

The protocol herein details a robust method involving the formation of a pyridyl Grignard reagent. Direct formation of a Grignard reagent from 3-bromopyridine can be challenging.[3] A more reliable approach, and the one detailed here, involves a halogen-metal exchange. We begin with 3-bromo-4-iodopyridine; the greater reactivity of the carbon-iodine bond allows for a selective metal-halogen exchange with a commercial Grignard reagent like isopropylmagnesium chloride, leaving the C-Br bond intact.[4][5] The resulting 3-bromo-4-pyridylmagnesium chloride is then reacted with an acylating agent, ethyl trifluoroacetate, to yield the desired product.[6] This method avoids the use of expensive or difficult-to-handle trifluoromethylating agents.[7]

Reaction Scheme and Mechanism

The synthesis proceeds in two main stages within a single pot:

  • Grignard Reagent Formation: A selective iodine-magnesium exchange reaction between 3-bromo-4-iodopyridine and isopropylmagnesium chloride (iPrMgCl) at low temperature generates the reactive intermediate, 3-bromo-4-pyridylmagnesium chloride.

  • Acylation: The nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. The initially formed tetrahedral intermediate collapses, expelling ethoxide to form the target trifluoromethyl ketone.

Scheme 1: Overall reaction for the synthesis of this compound.

Reaction Scheme

The choice of isopropylmagnesium chloride, often used as a complex with lithium chloride (iPrMgCl·LiCl), is strategic. This "Turbo Grignard" reagent is highly effective for halogen-metal exchange and exhibits greater functional group tolerance compared to many other organometallics.[4][8] The reaction is conducted at low temperatures (-15°C to 0°C) to ensure the stability of the pyridyl Grignard reagent and to prevent unwanted side reactions, such as the addition of a second Grignard molecule to the newly formed ketone product.

Experimental Protocol

This protocol is designed for a ~10 mmol scale. All operations must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

Materials and Reagents
ReagentCAS No.MW ( g/mol )EquivalentsMoles (mmol)AmountPurity
3-Bromo-4-iodopyridine89167-19-1283.891.010.02.84 g>95%
Isopropylmagnesium chloride1068-55-9102.851.111.05.5 mL2.0 M in THF
Ethyl trifluoroacetate383-63-1142.081.212.01.43 mL>99%
Anhydrous Tetrahydrofuran (THF)109-99-972.11--50 mL<50 ppm H₂O
Saturated aq. NH₄Cl12125-02-9---50 mL-
Ethyl Acetate (EtOAc)141-78-6---150 mLACS Grade
Anhydrous MgSO₄7487-88-9---~5 g-
Equipment
  • 100 mL three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet with a bubbler

  • Syringes (10 mL, 5 mL, 2 mL)

  • Low-temperature thermometer

  • Cooling bath (ice/salt or cryocooler)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Apparatus for silica gel column chromatography

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_grignard 2. Grignard Formation cluster_acylation 3. Acylation cluster_workup 4. Work-up & Extraction cluster_purification 5. Purification & Analysis Setup Assemble and dry glassware. Add 3-bromo-4-iodopyridine and THF. Establish inert atmosphere (N2/Ar). Cool Cool flask to -15 °C. Setup->Cool Add_Grignard Slowly add iPrMgCl solution (2.0 M in THF) via syringe. Cool->Add_Grignard Stir_Grignard Stir at -15 °C for 1 hour. Add_Grignard->Stir_Grignard Add_Ester Add ethyl trifluoroacetate dropwise at -15 °C. Stir_Grignard->Add_Ester Warm_Stir Allow to warm to 0 °C. Stir for 2 hours. Add_Ester->Warm_Stir Quench Slowly quench with saturated aqueous NH4Cl at 0 °C. Warm_Stir->Quench Extract Extract with Ethyl Acetate (3x). Quench->Extract Wash_Dry Wash combined organic layers with brine. Dry over anhydrous MgSO4. Extract->Wash_Dry Filter_Evap Filter and concentrate under reduced pressure. Wash_Dry->Filter_Evap Purify Purify crude oil by silica gel column chromatography. Filter_Evap->Purify Analyze Characterize product by NMR, MS, and IR. Purify->Analyze Final_Product 1-(3-Bromopyridin-4-yl)-2,2,2- trifluoroethanone Analyze->Final_Product

Caption: Experimental workflow for the synthesis of the target compound.

Step-by-Step Procedure
  • Reaction Setup: To the oven-dried 100 mL three-neck flask equipped with a magnetic stir bar, add 3-bromo-4-iodopyridine (2.84 g, 10.0 mmol). Seal the flask with septa, and purge with nitrogen or argon for 15 minutes. Add anhydrous THF (40 mL) via syringe.

  • Grignard Formation: Cool the resulting solution to -15 °C using an acetone/dry ice or ice/salt bath. Slowly add isopropylmagnesium chloride (5.5 mL of a 2.0 M solution in THF, 11.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -10 °C. A color change and/or the formation of a precipitate may be observed.

  • Stirring: Stir the reaction mixture at -15 °C for 1 hour to ensure complete halogen-metal exchange.

  • Acylation: While maintaining the temperature at -15 °C, add ethyl trifluoroacetate (1.43 mL, 12.0 mmol) dropwise via syringe over 10 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for an additional 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL). Caution: The quenching of Grignard reagents is exothermic. Add the solution slowly to control the temperature rise.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: Purify the crude material by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Molecular Formula: C₇H₃BrF₃NO

  • Molecular Weight: 254.00 g/mol [1]

  • Appearance: Typically an off-white solid or a pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) would include signals in the aromatic region corresponding to the three pyridine protons. For example, δ ~8.8-9.0 (s, 1H), ~8.6-8.8 (d, 1H), and ~7.5-7.7 (d, 1H) ppm.

  • ¹⁹F NMR (CDCl₃, 376 MHz): A singlet is expected around δ -70 to -75 ppm, characteristic of the CF₃ group.

  • Mass Spectrometry (ESI+): m/z calculated for C₇H₄BrF₃NO⁺ [M+H]⁺: 253.94, 255.94. The characteristic isotopic pattern for bromine (¹:¹ ratio of ⁷⁹Br and ⁸¹Br) should be observed.

Safety and Handling Precautions

This protocol involves hazardous materials and requires strict adherence to safety procedures. The experiment must be conducted in a well-ventilated chemical fume hood at all times.

  • Isopropylmagnesium chloride: Highly flammable and corrosive.[9][10][11][12] It reacts violently with water, releasing flammable gases.[9][11][13] Causes severe skin burns and eye damage.[10][13] Handle under an inert, dry atmosphere. Wear flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves.[12]

  • Ethyl trifluoroacetate: Highly flammable liquid and vapor.[14][15] Harmful if swallowed and causes skin and serious eye irritation.[15] May cause respiratory irritation. Keep away from heat, sparks, and open flames.[14][16][17]

  • 3-Bromo-4-iodopyridine: Harmful if swallowed or inhaled.[18] Causes skin and eye irritation.[18] Avoid generating dust.

  • Anhydrous THF: Highly flammable. May form explosive peroxides upon storage, especially after the container has been opened.[9] Use from a freshly opened bottle or a solvent purification system.

Emergency Procedures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9][12] Seek immediate medical attention in case of contact with iPrMgCl.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][16] Seek immediate medical attention.

  • Fire: Use a Class D fire extinguisher (for metal fires, e.g., limestone powder, dry sand) for fires involving Grignard reagents.[9] Do not use water, foam, or CO₂. For solvent fires, use a standard dry chemical or CO₂ extinguisher.

References

Mastering the Purification of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone: An Application Guide to Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the purification of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone, a key building block in pharmaceutical and agrochemical research. The inherent chemical properties of this electron-deficient pyridine derivative, specifically the basicity of the pyridine nitrogen and the polarity imparted by the trifluoroethanone moiety, present unique challenges for silica gel chromatography, often leading to poor separation and significant peak tailing. This guide elucidates the underlying chemical principles governing the separation, offers a systematic approach to developing an optimal purification method using Thin-Layer Chromatography (TLC), and presents a robust, step-by-step protocol for preparative column chromatography. We will delve into the critical role of mobile phase modifiers, such as triethylamine (TEA), to overcome common purification hurdles and ensure high purity of the final compound.

Introduction: The Purification Challenge

This compound is a valuable synthetic intermediate due to its unique combination of a reactive bromine atom, a trifluoromethyl ketone, and a pyridine scaffold. The successful synthesis of this compound is often followed by the critical step of purification, where column chromatography is the method of choice. However, the purification of pyridine-containing molecules on silica gel, an acidic stationary phase, is notoriously challenging.

The lone pair of electrons on the pyridine nitrogen atom can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This acid-base interaction leads to several undesirable effects:

  • Irreversible Adsorption: A portion of the compound can bind so strongly that it does not elute from the column, resulting in low recovery.

  • Peak Tailing: The analyte molecules that do elute are released from the silica gel at different rates, causing the chromatographic peaks to be broad and asymmetrical (tailing). This significantly reduces the resolution between the desired product and any closely eluting impurities.[1]

The this compound molecule presents a nuanced challenge. The strongly electron-withdrawing trifluoroacetyl group at the 4-position significantly reduces the electron density of the pyridine ring and, consequently, the basicity of the nitrogen atom.[2][3] While this reduced basicity might suggest a weaker interaction with silica gel, in practice, the interaction is often still strong enough to cause significant purification issues. Therefore, a carefully designed chromatographic strategy is essential.

Foundational Principles: Method Development with TLC

Before proceeding to preparative column chromatography, it is imperative to develop an effective solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides a reliable preview of the separation that will be achieved on a column.[4][5]

The Goal: Achieving the Optimal Rf Value

The retention factor (Rf) is a measure of how far a compound travels up the TLC plate relative to the solvent front. For effective separation in column chromatography, the target compound should have an Rf value between 0.2 and 0.4 .[6]

  • Rf > 0.4: The compound is eluting too quickly, leading to poor separation from less polar impurities.

  • Rf < 0.2: The compound is eluting too slowly, resulting in broad peaks and long run times.

Selecting and Optimizing the Mobile Phase

The choice of eluent (mobile phase) is critical for achieving the desired Rf. A typical mobile phase for compounds of moderate polarity is a binary mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether).[7]

Systematic Approach to Solvent System Optimization:

  • Start with a Standard Mixture: A good starting point for a polar aromatic ketone is a 4:1 mixture of hexanes:ethyl acetate.[7]

  • Analyze the Rf: Spot the crude reaction mixture on a TLC plate and develop it in the chosen solvent system. Visualize the spots under UV light.

  • Adjust Polarity:

    • If the Rf of the target compound is too high, decrease the polarity of the mobile phase by increasing the proportion of hexanes.

    • If the Rf is too low, increase the polarity by increasing the proportion of ethyl acetate.

  • Incorporate a Basic Modifier: To counteract the acidic nature of the silica gel and prevent peak tailing, add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. A concentration of 0.5-1% (v/v) TEA is typically sufficient.[8][9] The TEA will preferentially interact with the acidic silanol sites, effectively "masking" them from the pyridine compound and allowing it to elute with a symmetrical peak shape.[1]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound (crude)Synthesis GradeN/A
Silica Gel for Flash Chromatography230-400 mesh, 60 ÅStandard Supplier
TLC PlatesSilica Gel 60 F254Standard Supplier
HexanesACS Grade or higherStandard Supplier
Ethyl AcetateACS Grade or higherStandard Supplier
Triethylamine (TEA)Reagent GradeStandard Supplier
Glass Chromatography ColumnAppropriate sizeStandard Supplier
TLC Developing ChamberStandardStandard Supplier
UV Lamp (254 nm)StandardStandard Supplier
Round Bottom FlasksStandardStandard Supplier
Rotary EvaporatorStandardStandard Supplier
Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound and its related compounds should be handled with care as their toxicological properties may not be fully characterized.

  • Organic solvents are flammable. Keep away from ignition sources.

Step-by-Step Protocol for TLC Analysis
  • Prepare the Eluent: Based on preliminary tests, prepare a suitable mobile phase. A recommended starting point is Hexanes:Ethyl Acetate (3:1) with 0.5% TEA .

  • Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the separated components under a UV lamp at 254 nm. Calculate the Rf value of the product spot and ensure it is within the optimal range (0.2-0.4).

Diagram: TLC Development and Rf Calculation

A diagram illustrating the process of spotting, developing, and calculating the Rf value on a TLC plate.

tlc_workflow cluster_0 TLC Plate Preparation cluster_1 Chromatographic Development cluster_2 Analysis prep1 Dissolve Crude Product prep2 Spot on TLC Baseline prep1->prep2 Capillary Action dev1 Place in Chamber with Eluent prep2->dev1 Transfer dev2 Eluent Migrates via Capillary Action dev1->dev2 ana1 Visualize under UV Light dev2->ana1 Completion ana2 Calculate Rf Value ana1->ana2 ana3 Rf = (Distance by Spot) / (Distance by Solvent) ana2->ana3

Caption: Workflow for TLC analysis and Rf determination.

Step-by-Step Protocol for Column Chromatography

This protocol assumes a crude sample size of approximately 1 gram. Adjust the column size and solvent volumes accordingly for different sample sizes.

  • Column Preparation:

    • Select a glass column of appropriate diameter (e.g., 2-3 cm for a 1 g sample).

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a 1-2 cm layer of sand on top of the plug.

    • Prepare a slurry of silica gel (approximately 40-50 g for a 1 g sample) in the chosen eluent (Hexanes:Ethyl Acetate 3:1 + 0.5% TEA).

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

    • Once the silica has settled, add a 1-2 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to the dissolved sample.

    • Remove the solvent under reduced pressure (rotary evaporator) to obtain a free-flowing powder of the crude product adsorbed onto the silica gel. This is the "dry loading" method.

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to initiate a steady flow of the eluent.

    • Begin collecting fractions in test tubes or small flasks.

    • Continuously monitor the elution process by TLC. Spot every few fractions on a TLC plate to track the separation of the desired product from impurities.

  • Product Isolation:

    • Once the fractions containing the pure product have been identified by TLC, combine them in a round bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

    • Confirm the purity of the final product by an appropriate analytical method (e.g., NMR, LC-MS).

Diagram: Column Chromatography Workflow

A flowchart outlining the key stages of the preparative column chromatography process.

column_workflow start Start: Crude Product prep_column Prepare Silica Gel Slurry & Pack Column start->prep_column load_sample Dry Load Sample onto Column prep_column->load_sample elute Elute with Optimized Mobile Phase load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->collect Continue Elution combine Combine Pure Fractions monitor->combine Product Eluted evaporate Evaporate Solvent combine->evaporate end End: Purified Product evaporate->end

Caption: Step-by-step workflow for purification.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Product does not elute Mobile phase is not polar enough.Gradually increase the polarity of the eluent (e.g., from 3:1 to 2:1 Hexanes:EtOAc). This can be done as a gradient elution if necessary.[10][11][12]
Product elutes too quickly (with impurities) Mobile phase is too polar.Decrease the polarity of the eluent (e.g., from 3:1 to 5:1 Hexanes:EtOAc).
Significant peak tailing observed in fractions Insufficient TEA in the mobile phase, or highly active silica gel.Increase the concentration of TEA to 1-2%. If the problem persists, consider using a different stationary phase like alumina (neutral or basic).
Poor separation of closely related impurities Isocratic elution is not providing enough resolution.Employ a gradient elution strategy. Start with a less polar solvent system and gradually increase the polarity during the run. This can help to sharpen the peaks of later-eluting compounds and improve separation.[10][11][12][13][14]
Cracks or channels in the silica bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point. A well-packed column is crucial for good separation.

Conclusion

The successful purification of this compound by column chromatography is readily achievable with a systematic and well-informed approach. The key to overcoming the challenges posed by the basic pyridine moiety is the diligent development of an appropriate mobile phase using TLC and the strategic use of a basic modifier like triethylamine. By understanding the underlying chemical principles and following the detailed protocols outlined in this guide, researchers can consistently obtain this valuable building block in high purity, paving the way for its successful application in drug discovery and development.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Trifluoroacetylpyridines in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction offers unparalleled versatility, tolerating a wide array of functional groups and enabling the construction of complex molecular architectures, particularly biaryl and heteroaryl structures prevalent in pharmaceuticals.[3][4] This guide focuses on a substrate of increasing importance in drug discovery: 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone .

The trifluoroacetyl group (-COCF₃) is a powerful electron-withdrawing moiety that significantly modulates the electronic properties of the pyridine ring. This electronic perturbation, combined with the inherent characteristics of the pyridine core, makes this building block highly valuable for creating novel chemical entities with tailored pharmacological profiles. However, the same electronic factors that make this substrate attractive also present unique challenges in its synthetic applications, particularly in Suzuki coupling reactions. The electron-deficient nature of the pyridine ring can influence the oxidative addition step, a critical phase in the catalytic cycle.[5]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to successfully employ this compound in Suzuki coupling reactions. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer insights into troubleshooting and optimization, ensuring a high degree of reproducibility and success.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the Suzuki-Miyaura reaction mechanism is paramount for rational protocol design and troubleshooting. The catalytic cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in a Pd(II) complex.[1] The electron-withdrawing trifluoroacetyl group can facilitate this step by making the pyridine ring more electrophilic.

  • Transmetalation : In this step, the organic moiety from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the Pd(II) complex. This process is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8][9]

  • Reductive Elimination : The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl or heteroaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reagents Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR')_2 Base PdII_Biaryl Ar-Pd(II)L_n-R Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product ArylHalide 1-(3-Bromopyridin-4-yl)- 2,2,2-trifluoroethanone (Ar-X) BoronicAcid Organoboron Reagent (R-B(OR')_2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed as a robust starting point and may be optimized for specific boronic acids and desired scales.

General Protocol for Suzuki Coupling

This procedure is suitable for a wide range of aryl and heteroaryl boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, the base, and the palladium catalyst.[11]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[11]

  • Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine substrate.[11]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13][14][15]

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine to remove inorganic salts and the base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Experimental_Workflow start Start setup 1. Reaction Setup (Reagents & Catalyst) start->setup inert 2. Inert Atmosphere (Evacuate & Backfill) setup->inert solvent 3. Solvent Addition (Degassed) inert->solvent react 4. Heating & Stirring solvent->react monitor 5. Reaction Monitoring (TLC, GC-MS, LC-MS) react->monitor workup 6. Work-up (Quench & Extract) monitor->workup Reaction Complete purify 7. Purification (Chromatography) workup->purify end End (Pure Product) purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Key Parameter Optimization: A Data-Driven Approach

Achieving optimal yields and purity in Suzuki coupling reactions often requires systematic optimization of several key parameters.[16][17]

ParameterOptionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand (e.g., SPhos, XPhos)The choice of catalyst and ligand is critical. For electron-deficient heteroaryl halides, ligands that are both electron-rich and bulky, such as Buchwald-type phosphine ligands (SPhos, XPhos), often enhance the rate of oxidative addition and reductive elimination.[3]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The base is essential for activating the boronic acid.[8] The strength and solubility of the base can significantly impact the reaction rate. K₃PO₄ is a stronger base and often effective for less reactive substrates. Cs₂CO₃ is highly effective but more expensive. The choice of base should also consider the functional group tolerance of the substrates.[8]
Solvent Toluene/H₂O, Dioxane/H₂O, DMF, THF/H₂OThe solvent system must solubilize the reactants and the base.[18] Biphasic systems like toluene/water or dioxane/water are common and facilitate the removal of inorganic byproducts during work-up.[18][19][20][21] The polarity of the solvent can also influence the reaction's selectivity and rate.[19][20][21][22]
Temperature 80 - 120 °CHigher temperatures generally increase the reaction rate but can also lead to decomposition of the catalyst or substrates. The optimal temperature should be determined empirically for each specific reaction.
Boronic Acid Equivalent 1.1 - 1.5 equiv.A slight excess of the boronic acid is typically used to drive the reaction to completion, accounting for potential homocoupling or protodeboronation side reactions.[23]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient base, low temperature, poor solvent choice.Ensure the reaction is performed under a strict inert atmosphere. Use freshly opened or purified reagents. Screen different catalysts, ligands, bases, and solvents. Increase the reaction temperature.[5][24][25]
Protodeboronation of Boronic Acid Presence of excess water or acidic impurities, prolonged reaction time at high temperature.Use anhydrous solvents and ensure the base is thoroughly dried. Minimize reaction time once the starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygen, use of a Pd(II) precatalyst without complete reduction to Pd(0).Thoroughly degas the solvent and maintain a strict inert atmosphere. The use of a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate this.[23]
Decomposition of Starting Material Reaction temperature is too high, incompatible base.Reduce the reaction temperature. Screen milder bases such as NaHCO₃ or K₂CO₃.

Safety Precautions

  • Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

  • Solvents: Organic solvents such as toluene, dioxane, and DMF are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent before use.

  • Bases: Strong bases like K₃PO₄ and Cs₂CO₃ are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Inert Atmosphere: Schlenk line techniques require proper training to avoid implosion or explosion hazards.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of novel, electronically distinct heteroaromatic compounds. A deep understanding of the reaction mechanism, coupled with systematic optimization of key parameters such as the catalyst, base, and solvent, is crucial for achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully utilize this valuable building block in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanone as a versatile building block in modern medicinal chemistry. Pyridine scaffolds are privileged structures in drug design, appearing in numerous FDA-approved therapeutic agents and exhibiting a wide array of biological activities.[1][2][3] This document delves into the mechanistic principles governing nucleophilic aromatic substitution (SNAr) on this highly activated substrate, offers detailed experimental protocols for its functionalization with various nucleophiles, and provides practical insights for reaction optimization and troubleshooting. The strategic placement of a bromine atom at the C3 position, activated by a potent electron-withdrawing trifluoroethanone group at C4, renders this molecule an exceptional electrophile for the construction of diverse and complex substituted pyridine derivatives.

Mechanistic Rationale: Understanding the Reactivity Profile

The capacity of this compound to undergo efficient nucleophilic substitution is rooted in the fundamental principles of Nucleophilic Aromatic Substitution (SNAr).

The SNAr Mechanism on Pyridine Scaffolds

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This property makes the ring susceptible to attack by nucleophiles, a reactivity profile opposite to that of electron-rich benzene.[4] Nucleophilic attack is most favored at the positions ortho (C2, C6) and para (C4) to the ring nitrogen. This is because the anionic charge of the intermediate formed upon nucleophilic addition (the Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom through resonance, providing significant stabilization.[5][6][7][8] Attack at the meta (C3, C5) positions does not permit this stabilization, rendering these positions far less reactive under standard SNAr conditions.[7][8]

Activation by the Trifluoroethanone Group

In the specific case of this compound, the reactivity is dramatically enhanced by the presence of the 2,2,2-trifluoroethanone (-COCF3) moiety at the C4 position. This group is a powerful electron-withdrawing group (EWG) due to both the inductive effect of the trifluoromethyl group and the resonance effect of the carbonyl. An EWG positioned ortho or para to a leaving group substantially increases the rate of SNAr by:

  • Increasing Electrophilicity: The EWG further polarizes the carbon-halogen bond, making the carbon atom bearing the leaving group more susceptible to nucleophilic attack.

  • Stabilizing the Intermediate: The EWG provides additional resonance stabilization for the negative charge of the Meisenheimer complex, lowering the activation energy of the rate-determining addition step.[9]

In this molecule, the trifluoroethanone group at C4 is ortho to the C3-bromine. This electronic arrangement strongly activates the C3 position for nucleophilic displacement of the bromide ion, overcoming the inherent low reactivity of the pyridine C3 position.

SNAr_Mechanism sub This compound meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) sub->meisenheimer + Nu⁻ nu Nucleophile (Nu⁻) prod 3-Substituted Pyridine Product meisenheimer->prod - Br⁻ (Rate-Determining Step) lg Bromide (Br⁻)

Caption: General mechanism for the SNAr reaction on the title compound.

Guide to Experimental Design & Optimization

Successful substitution reactions hinge on the judicious selection of nucleophiles, solvents, and conditions. The high reactivity of the substrate allows for a broad scope of transformations.

ParameterRecommendationRationale & Causality
Nucleophiles N-Nucleophiles: Primary/secondary amines, anilines, heterocycles. O-Nucleophiles: Alkoxides, phenoxides (generated in situ from alcohols/phenols with base). S-Nucleophiles: Thiolates (generated in situ from thiols with base).The choice of nucleophile dictates the resulting functionality. Stronger, less sterically hindered nucleophiles generally lead to faster reactions and higher yields. Anionic nucleophiles (alkoxides, thiolates) are typically more reactive than their neutral counterparts (alcohols, thiols).[5][10]
Solvents Polar aprotic solvents: DMSO , DMF , NMP , Acetonitrile .These solvents effectively solvate the counter-ion (e.g., K⁺, Na⁺) of the nucleophile, leaving the nucleophile "bare" and more reactive. They do not participate in hydrogen bonding that could otherwise shield the nucleophile.[5]
Base K₂CO₃ , Cs₂CO₃ , NaH , Et₃N , DIPEA .An appropriate base is required to deprotonate neutral nucleophiles like alcohols, thiols, or secondary amines, generating the more reactive anionic species. For reactions with amine salts, a non-nucleophilic base is used to free the amine. K₂CO₃ is a versatile and cost-effective choice for many applications.
Temperature 25 °C to 120 °CThe required temperature depends on the nucleophile's reactivity. Many reactions with strong nucleophiles proceed readily at room temperature or with gentle heating (50-80 °C). Less reactive nucleophiles may require higher temperatures to achieve a reasonable reaction rate.[6]
Monitoring Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).Regular monitoring is crucial to determine reaction completion and to identify the formation of any potential side products. This prevents unnecessary heating, which can lead to decomposition.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: General Procedure for N-Arylation with Amines

This protocol describes the reaction with a representative secondary amine, morpholine.

  • Materials:

    • This compound (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (e.g., 254 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).

    • Add anhydrous DMF (5 mL) via syringe.

    • Add morpholine (105 µL, 1.2 mmol) to the stirring suspension.

    • Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and pour it into water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to afford the desired 1-(3-(morpholin-4-yl)pyridin-4-yl)-2,2,2-trifluoroethanone.

Protocol 2: General Procedure for S-Arylation with Thiols

This protocol describes the reaction with a representative thiol, thiophenol.

  • Materials:

    • This compound (1.0 eq)

    • Thiophenol (1.1 eq)

    • Cesium carbonate (Cs₂CO₃, 1.5 eq)

    • Dimethyl sulfoxide (DMSO)

    • Diethyl ether

    • Water

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (254 mg, 1.0 mmol) in DMSO (5 mL).

    • Add cesium carbonate (489 mg, 1.5 mmol) and thiophenol (113 µL, 1.1 mmol).

    • Stir the reaction mixture at room temperature (25 °C) for 2-6 hours. Monitor consumption of the starting material by TLC or LC-MS.

    • Once the reaction is complete, dilute the mixture with water (25 mL) and extract with diethyl ether (3 x 20 mL).

    • Combine the organic extracts, wash with water (2 x 15 mL) to remove residual DMSO, then wash with brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product via flash chromatography to yield 1-(3-(phenylthio)pyridin-4-yl)-2,2,2-trifluoroethanone.

Workflow reagents 1. Reagent Preparation (Substrate, Nucleophile, Base, Solvent) setup 2. Reaction Setup (Inert atmosphere, Stirring) reagents->setup reaction 3. Reaction (Controlled Temperature) setup->reaction monitoring 4. Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 5. Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup Complete purify 6. Purification (Column Chromatography) workup->purify analyze 7. Analysis (NMR, MS) purify->analyze complete Product analyze->complete

Caption: A typical experimental workflow for SNAr reactions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive nucleophile. 2. Base is not strong enough. 3. Low reaction temperature. 4. Water present in the reaction.1. Use a stronger base (e.g., NaH) to generate a more potent anionic nucleophile. 2. Switch to a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃). 3. Increase the reaction temperature in increments of 10-20 °C. 4. Ensure all glassware is flame-dried and use anhydrous solvents.
Formation of Side Products 1. Reaction temperature is too high, causing decomposition. 2. Nucleophile is reacting with the carbonyl group. 3. In reactions with 3-bromo-4-nitropyridine, nitro-group migration has been observed.[11][12]1. Lower the reaction temperature and increase the reaction time. 2. This is less common for SNAr but possible with very strong, hard nucleophiles. Consider protecting the ketone if necessary. 3. Carefully analyze the product mixture by 2D NMR to confirm the structure and rule out isomeric byproducts.
Difficulty in Purification 1. Residual high-boiling solvent (DMF, DMSO). 2. Product has similar polarity to starting material.1. During workup, perform multiple aqueous washes to remove DMF/DMSO. For DMSO, a water/diethyl ether extraction is effective. 2. Utilize a different solvent system for column chromatography or consider an alternative purification method like preparative HPLC.

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Fluorinated Building Block

1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone is a readily accessible chemical intermediate poised for a significant role in the discovery of novel heterocyclic entities. Its unique trifunctional nature, featuring a reactive trifluoromethyl ketone, a synthetically versatile bromo-substituted pyridine ring, and the inherent electronic properties of the pyridine nucleus, offers a rich platform for the construction of diverse and complex molecular architectures. The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides detailed application notes and robust protocols for the utilization of this building block in the synthesis of novel thieno[3,2-c]pyridines, pyrazolo[4,3-c]pyridines, and functionalized biaryl pyridines, classes of compounds with significant therapeutic potential.

Strategic Overview: Navigating Synthetic Pathways

The strategic application of this compound hinges on the selective reactivity of its key functional groups. This guide will explore three primary synthetic avenues:

  • Gewald Reaction: Leveraging the reactivity of the trifluoromethyl ketone to construct a fused thiophene ring, leading to the synthesis of novel trifluoromethyl-substituted thieno[3,2-c]pyridines.

  • Pyrazole Annulation: A multi-step approach commencing with a Claisen condensation to form a β-diketone, followed by cyclization with a hydrazine derivative to yield a pyrazole intermediate, and culminating in the formation of a fused pyridine ring to afford trifluoromethyl-substituted pyrazolo[4,3-c]pyridines.

  • Suzuki-Miyaura Cross-Coupling: Utilizing the bromo-substituent for palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl moieties, thereby creating a library of functionalized 4-trifluoroacetyl-3-biarylpyridines.

Each of these pathways offers access to a distinct chemical space, providing researchers with a versatile toolkit for lead generation and optimization in drug discovery programs.

I. Synthesis of Trifluoromethyl-Substituted Thieno[3,2-c]pyridines via Gewald Reaction

The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur, catalyzed by a base.[1][2] The trifluoromethyl ketone moiety of our starting material can readily participate as the carbonyl component in this reaction.

Causality of Experimental Choices:

The choice of a base is critical in the Gewald reaction, as it catalyzes both the initial Knoevenagel condensation and the subsequent addition of sulfur. Morpholine is a commonly used base due to its ability to effectively solubilize elemental sulfur.[3] The reaction temperature is also a key parameter; moderate heating is typically required to drive the reaction to completion without promoting side reactions. The electron-withdrawing nature of the trifluoromethyl group may influence the reactivity of the ketone, potentially requiring slightly modified conditions compared to non-fluorinated analogues.

Experimental Workflow: Gewald Reaction

Gewald_Workflow start Start: this compound reagents Reagents: - Ethyl cyanoacetate - Elemental Sulfur - Morpholine (catalyst) - Ethanol (solvent) start->reagents Combine reaction Gewald Reaction: - Stir at 50-60°C - Monitor by TLC reagents->reaction Heat workup Work-up: - Cool to RT - Pour into ice-water - Filter precipitate reaction->workup Reaction complete product Product: Ethyl 2-amino-4-(3-bromopyridin-4-yl)-5-(trifluoromethyl)thiophene-3-carboxylate workup->product

Caption: Workflow for the Gewald synthesis of a thieno[3,2-c]pyridine precursor.

Detailed Protocol: Synthesis of Ethyl 2-amino-4-(3-bromopyridin-4-yl)-5-(trifluoromethyl)thiophene-3-carboxylate
Parameter Value/Description Justification/Notes
Reactants This compound (1.0 eq), Ethyl cyanoacetate (1.1 eq), Elemental sulfur (1.2 eq)A slight excess of the nitrile and sulfur ensures complete consumption of the starting ketone.
Catalyst Morpholine (0.2 eq)Acts as a basic catalyst for the condensation and sulfur addition steps.[3]
Solvent EthanolA common and effective solvent for the Gewald reaction.
Temperature 50-60 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition.
Reaction Time 2-4 hours (monitor by TLC)Reaction progress should be monitored to determine the optimal reaction time.
Work-up Cool to room temperature, pour into ice-water, and collect the precipitate by filtration.The product is typically a solid that precipitates upon addition to water.
Purification Recrystallization from ethanol or column chromatography on silica gel.To obtain the pure 2-aminothiophene derivative.

Self-Validation: The structure of the product can be confirmed by standard spectroscopic techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS). The characteristic signals for the amino group protons in the ¹H NMR spectrum and the trifluoromethyl group in the ¹⁹F NMR spectrum will be key indicators of a successful reaction.

II. Synthesis of Trifluoromethyl-Substituted Pyrazolo[4,3-c]pyridines

This synthetic route involves a three-step sequence: Claisen condensation, pyrazole formation, and pyridine ring annulation.

Step 1: Claisen Condensation to form a β-Diketone

The trifluoromethyl ketone of the starting material can be reacted with an ester in a Claisen condensation to yield a β-diketone, a key precursor for pyrazole synthesis.

Detailed Protocol: Synthesis of 1-(3-Bromopyridin-4-yl)-4,4,4-trifluorobutane-1,3-dione
Parameter Value/Description Justification/Notes
Reactants This compound (1.0 eq), Ethyl acetate (1.5 eq)Ethyl acetate serves as both a reactant and a solvent.
Base Sodium ethoxide (1.5 eq)A strong base is required to deprotonate the α-carbon of the ester.[4]
Solvent Dry diethyl ether or THFAnhydrous conditions are crucial for the success of the Claisen condensation.
Temperature RefluxHeating is necessary to drive the reaction to completion.
Reaction Time 4-6 hoursMonitor by TLC for the disappearance of the starting ketone.
Work-up Quench with dilute acid (e.g., 1M HCl), extract with an organic solvent, and dry over anhydrous sodium sulfate.Neutralizes the base and allows for extraction of the product.
Purification Column chromatography on silica gel.To isolate the pure β-diketone.
Step 2: Pyrazole Formation

The synthesized β-diketone can be readily cyclized with hydrazine or a substituted hydrazine to form the corresponding pyrazole.

Detailed Protocol: Synthesis of 4-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)-3-bromopyridine
Parameter Value/Description Justification/Notes
Reactants 1-(3-Bromopyridin-4-yl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq), Hydrazine hydrate (1.2 eq)A slight excess of hydrazine ensures complete reaction.
Solvent Ethanol or acetic acidBoth are common solvents for this type of condensation.
Temperature RefluxHeating is required for the cyclization to occur.
Reaction Time 2-4 hoursMonitor by TLC.
Work-up Cool to room temperature, remove the solvent under reduced pressure, and partition between water and an organic solvent.Standard work-up procedure for this type of reaction.
Purification Recrystallization or column chromatography.To obtain the pure pyrazole derivative.
Step 3: Pyridine Ring Annulation

The final step involves the construction of the pyridine ring fused to the pyrazole core. One effective method is the reaction of a 4-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. This will require the introduction of an amino group at the 4-position of the pyrazole.

Note: This step requires further functionalization of the pyrazole intermediate, which is beyond the scope of this initial protocol but represents a logical next step in a research program.

Synthetic Pathway: Pyrazolo[4,3-c]pyridine Synthesis

Pyrazole_Synthesis start This compound step1 Step 1: Claisen Condensation (Ethyl acetate, NaOEt) start->step1 intermediate1 1-(3-Bromopyridin-4-yl)-4,4,4-trifluorobutane-1,3-dione step1->intermediate1 step2 Step 2: Pyrazole Formation (Hydrazine hydrate) intermediate1->step2 intermediate2 4-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)-3-bromopyridine step2->intermediate2 step3 Step 3: Pyridine Ring Annulation (e.g., via 4-aminopyrazole) intermediate2->step3 product Trifluoromethyl-substituted Pyrazolo[4,3-c]pyridine step3->product

Caption: Multi-step synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines.

III. Synthesis of Functionalized Biaryl Pyridines via Suzuki-Miyaura Cross-Coupling

The bromo-substituent at the 3-position of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[5][6] This allows for the introduction of a wide variety of aryl and heteroaryl groups.

Causality of Experimental Choices:

The choice of palladium catalyst, ligand, and base is crucial for a successful Suzuki coupling. A combination of a palladium(II) precatalyst like Pd(OAc)₂ with a phosphine ligand such as PPh₃ or a more electron-rich and bulky ligand is often effective. An inorganic base like potassium carbonate is required to activate the boronic acid for transmetalation. The presence of the trifluoromethyl ketone may influence the electronic properties of the pyridine ring, but the reaction is generally tolerant of a wide range of functional groups.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow start Start: this compound reagents Reagents: - Arylboronic acid - Pd(OAc)₂ (catalyst) - PPh₃ (ligand) - K₂CO₃ (base) - Dioxane/Water (solvent) start->reagents Combine reaction Suzuki-Miyaura Coupling: - Heat under inert atmosphere - Monitor by TLC reagents->reaction Heat workup Work-up: - Cool to RT - Aqueous work-up - Extract product reaction->workup Reaction complete product Product: 1-(3-Aryl-pyridin-4-yl)-2,2,2-trifluoroethanone workup->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 1-(3-Aryl-pyridin-4-yl)-2,2,2-trifluoroethanone
Parameter Value/Description Justification/Notes
Reactants This compound (1.0 eq), Arylboronic acid (1.2 eq)A slight excess of the boronic acid is used to ensure complete coupling.
Catalyst Pd(OAc)₂ (2-5 mol%)A common and effective palladium precatalyst.
Ligand PPh₃ (4-10 mol%)Stabilizes the palladium catalyst and facilitates the catalytic cycle.
Base K₂CO₃ (2.0 eq)Activates the boronic acid for transmetalation.[5]
Solvent 1,4-Dioxane/Water (4:1)A common solvent system for Suzuki couplings.
Temperature 80-100 °CHeating is typically required to drive the reaction.
Reaction Time 6-12 hoursMonitor by TLC.
Work-up Cool to room temperature, dilute with water, and extract with an organic solvent.Standard aqueous work-up.
Purification Column chromatography on silica gel.To isolate the pure biaryl product.

Self-Validation: Successful coupling can be confirmed by the disappearance of the starting bromopyridine in the ¹H NMR and the appearance of signals corresponding to the newly introduced aryl group. Mass spectrometry will show the expected molecular ion for the coupled product.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this starting material and to generate libraries of potentially bioactive molecules. The judicious choice of reaction conditions and a thorough understanding of the underlying chemical principles will be paramount to the successful implementation of these synthetic strategies.

References

Application Notes and Protocols: 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Agrochemicals

The relentless pursuit of enhanced crop protection agents with improved efficacy, selectivity, and environmental profiles has led to a surge in the development of fluorinated molecules.[1][2] The incorporation of fluorine, particularly the trifluoromethyl (CF3) group, into active ingredients can dramatically alter a molecule's physicochemical and biological properties.[2][3] These alterations often manifest as increased metabolic stability, enhanced lipophilicity for better membrane permeability, and stronger binding affinity to target enzymes or receptors in pests and pathogens.[2][3]

Within this landscape, trifluoromethylpyridine (TFMP) derivatives have emerged as a cornerstone in the synthesis of next-generation agrochemicals, including herbicides, fungicides, and insecticides.[1][4] The pyridine scaffold itself is a well-established pharmacophore in agrochemistry, and its combination with the unique attributes of the trifluoromethyl group has proven to be a powerful strategy for innovation.[2][5]

This application note focuses on a key building block in this domain: 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone (CAS No. 1060802-29-0).[6] This molecule presents two highly reactive functional groups—a bromine atom and a trifluoroacetyl group—on a pyridine ring, making it a versatile intermediate for the synthesis of a diverse array of complex agrochemical candidates. We will explore its chemical properties, key synthetic transformations, and provide detailed protocols for its application in the synthesis of agrochemical precursors.

Physicochemical Properties and Structural Features

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C7H3BrF3NO[6]
Molecular Weight 254.00 g/mol [6]
CAS Number 1060802-29-0[6]
IUPAC Name 1-(3-bromo-4-pyridinyl)-2,2,2-trifluoroethanone[6]

The key structural features of this molecule are the pyridine ring, a bromine atom at the 3-position, and a trifluoroacetyl group at the 4-position. The trifluoroacetyl group is a strong electron-withdrawing group, which significantly influences the electron density of the pyridine ring. This electronic effect has profound implications for the reactivity of the C-Br bond, making it susceptible to a range of synthetic transformations.

Key Synthetic Applications in Agrochemical Development

The strategic positioning of the bromo and trifluoroacetyl groups on the pyridine ring allows for a variety of synthetic manipulations to construct complex agrochemical scaffolds. The primary reactive sites are the bromine atom, which can be readily displaced or coupled, and the carbonyl group of the trifluoroacetyl moiety.

Palladium-Catalyzed Cross-Coupling Reactions at the 3-Position

The bromine atom at the 3-position of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of C-C bonds, enabling the introduction of various aryl and heteroaryl moieties, which are common substructures in many pesticides.

Conceptual Workflow: Suzuki-Miyaura Coupling

G A 1-(3-Bromopyridin-4-yl)- 2,2,2-trifluoroethanone C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C D Coupled Product: 1-(3-Aryl/Heteroaryl-pyridin-4-yl)- 2,2,2-trifluoroethanone C->D

Caption: Suzuki-Miyaura coupling workflow.

This methodology allows for the synthesis of biaryl compounds, a structural motif present in numerous agrochemicals. The resulting ketones can then be further functionalized.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the trifluoroacetyl group, combined with the inherent electron deficiency of the pyridine ring, activates the C-Br bond towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate diverse libraries of compounds for biological screening.

General Scheme: Nucleophilic Aromatic Substitution

G A 1-(3-Bromopyridin-4-yl)- 2,2,2-trifluoroethanone C Base (e.g., K2CO3, Et3N) Solvent (e.g., DMSO, DMF) A->C B Nucleophile (Nu-H) (e.g., R-NH2, R-SH, R-OH) B->C D Substituted Product: 1-(3-Nu-pyridin-4-yl)- 2,2,2-trifluoroethanone C->D

Caption: Nucleophilic aromatic substitution workflow.

This reaction is particularly valuable for synthesizing precursors to insecticides and fungicides where an amino or thioether linkage to the pyridine ring is a common feature.

Modification of the Trifluoroacetyl Group

The carbonyl group of the trifluoroacetyl moiety serves as another point for diversification. It can undergo various transformations, including:

  • Reduction: Reduction of the ketone to a secondary alcohol using reducing agents like sodium borohydride. This introduces a chiral center and a hydroxyl group that can be further functionalized.

  • Condensation Reactions: Reaction with amines or hydrazines to form imines or hydrazones, respectively. These derivatives can exhibit their own biological activities or serve as intermediates for more complex heterocyclic systems.

Experimental Protocols

The following protocols are provided as representative examples of how this compound can be utilized in the synthesis of agrochemical precursors.

Protocol 1: Synthesis of 1-(3-(4-methoxyphenyl)pyridin-4-yl)-2,2,2-trifluoroethanone via Suzuki-Miyaura Coupling

Objective: To demonstrate the C-C bond formation at the 3-position of the pyridine ring.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Sodium carbonate (Na2CO3)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add a degassed solvent mixture of toluene:ethanol:water (3:1:1).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Expected Outcome: The formation of a new C-C bond between the pyridine ring and the methoxyphenyl group, yielding a biaryl ketone.

Protocol 2: Synthesis of 1-(3-(phenylamino)pyridin-4-yl)-2,2,2-trifluoroethanone via Nucleophilic Aromatic Substitution

Objective: To demonstrate the introduction of an amino group at the 3-position of the pyridine ring.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), aniline (1.5 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography (eluent: hexane/ethyl acetate gradient) to obtain the pure product.

Expected Outcome: The substitution of the bromine atom with the phenylamino group, forming a key intermediate for various bioactive molecules.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its dual reactivity, stemming from the strategically placed bromine atom and trifluoroacetyl group, allows for the efficient construction of complex molecular architectures. The protocols detailed in this application note provide a foundation for researchers to explore the rich chemistry of this intermediate and to accelerate the discovery and development of next-generation crop protection agents. The principles of Suzuki-Miyaura coupling and nucleophilic aromatic substitution are fundamental to leveraging the full potential of this powerful synthetic tool.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone, a key building block in pharmaceutical and agrochemical research. The synthesis proceeds via a highly regioselective lithium-halogen exchange on 3,4-dibromopyridine, followed by trifluoroacetylation. This application note details the mechanistic rationale for the chosen synthetic strategy, a robust and scalable step-by-step protocol, and critical safety considerations for handling pyrophoric organolithium reagents. The protocol is designed to be self-validating through in-process controls and detailed analytical characterization of the final product.

Introduction and Strategic Rationale

This compound is a valuable synthetic intermediate due to its trifluoromethyl ketone moiety, which is a common pharmacophore, and the presence of a bromine atom on the pyridine ring, which allows for further functionalization via cross-coupling reactions. The development of a scalable, efficient, and regioselective synthesis is crucial for its application in drug discovery programs.

Several synthetic routes could be envisioned, including Friedel-Crafts acylation of 3-bromopyridine. However, such methods often suffer from poor regioselectivity and harsh conditions. The chosen strategy, outlined below, leverages a low-temperature lithium-halogen exchange, which offers superior control over regiochemistry and is amenable to large-scale production.

Chosen Synthetic Pathway:

The synthesis is a two-step, one-pot procedure starting from commercially available 3,4-dibromopyridine.

  • Regioselective Lithiation: 3,4-Dibromopyridine is treated with n-butyllithium (n-BuLi) at low temperature. The lithium-halogen exchange occurs preferentially at the 4-position. This selectivity is driven by the higher electrophilicity of the C-4 position due to the inductive effect of the ring nitrogen, making the C4-Br bond more susceptible to exchange.[1]

  • Trifluoroacetylation: The resulting organolithium intermediate, 3-bromo-4-lithiopyridine, is trapped in situ with an electrophilic trifluoroacetylating agent, ethyl trifluoroacetate, to yield the desired product.

This approach avoids the isolation of the highly reactive organolithium intermediate and provides a direct route to the target molecule.

Process Workflow and Visualization

The overall process from starting materials to the purified final product is depicted below. The workflow emphasizes critical control points, such as temperature and inert atmosphere, which are essential for success and safety.

G cluster_0 Step 1: Reaction cluster_1 Step 2: Work-up & Purification SM 3,4-Dibromopyridine Anhydrous THF ReactionVessel Reaction Vessel (-78 °C, under N2) SM->ReactionVessel Charge Reagent1 n-Butyllithium (in Hexanes) Reagent2 Ethyl Trifluoroacetate Reagent1->ReactionVessel Slow addition @ -78 °C Quench Quenching (Sat. aq. NH4Cl) ReactionVessel->Quench Trap with Reagent 2, then quench Extraction Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extraction Drying Drying Organic Layer (Na2SO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Column Chromatography (Silica Gel) Concentration->Purification FinalProduct Final Product: 1-(3-Bromopyridin-4-yl)- 2,2,2-trifluoroethanone Purification->FinalProduct

Caption: High-level workflow for the synthesis of the target compound.

Materials and Equipment

Reagents & Solvents Grade Supplier Example Notes
3,4-Dibromopyridine>98%Sigma-Aldrich, BLDpharmStore in a cool, dry place.
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-AldrichPyrophoric. Handle under inert gas.[2][3]
Ethyl trifluoroacetate>99%Sigma-Aldrich[4] Moisture sensitive.
Anhydrous Tetrahydrofuran (THF)<50 ppm H₂OSigma-AldrichUse freshly distilled or from a solvent purification system.
Saturated aq. NH₄ClReagentStandard Lab PrepUsed for quenching the reaction.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction.
HexanesACS GradeFisher ScientificFor chromatography.
Anhydrous Sodium SulfateACS GradeFisher ScientificFor drying.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Equipment Specification Notes
Jacketed Glass Reactor20 L, with overhead stirrerSuitable for controlled low-temperature reactions.
Addition Funnel2 L, pressure-equalizingFor controlled addition of reagents.
Low-Temperature CirculatorCapable of maintaining -78 °C
Schlenk Line / Inert Gas ManifoldNitrogen or ArgonEssential for maintaining an inert atmosphere.[5]
Syringes and CannulasGastight syringes, stainless steel cannulasFor air-free transfer of pyrophoric reagents.[2][6]
Rotary EvaporatorLab-scaleFor solvent removal.
Glass Chromatography ColumnAppropriate scaleFor purification.

Detailed Experimental Protocol

Safety First: This procedure involves pyrophoric and moisture-sensitive reagents. All steps must be performed by trained personnel wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and dual-layer gloves (nitrile underneath neoprene is recommended).[7][8] All operations involving n-BuLi must be conducted in a certified chemical fume hood under an inert atmosphere of nitrogen or argon.[2][5]

Step 4.1: Reactor Setup and Inerting
  • Assemble the 20 L jacketed reactor equipped with an overhead stirrer, a thermocouple, an inert gas inlet, and a pressure-equalizing addition funnel.

  • Ensure all glassware is oven-dried or flame-dried under vacuum to remove all traces of moisture.

  • Purge the entire system with dry nitrogen or argon for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Cool the reactor jacket to -78 °C using a low-temperature circulator (a dry ice/acetone bath can be used as an alternative).[3]

Step 4.2: Reaction Execution (One-Pot Procedure)
  • Charge Starting Material: To the cooled reactor, add 3,4-dibromopyridine (1.00 kg, 4.22 mol) and anhydrous THF (8.0 L). Stir the mixture until all solids have dissolved.

  • Lithiation: Slowly transfer n-butyllithium (2.5 M in hexanes, 1.77 L, 4.43 mol, 1.05 equiv.) to the addition funnel using a cannula under positive nitrogen pressure.

  • Add the n-BuLi solution dropwise to the stirred reaction mixture over 2 hours, ensuring the internal temperature does not rise above -70 °C. A dark-colored solution of the lithiated intermediate will form.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 1 hour to ensure complete lithium-halogen exchange.

  • Trifluoroacetylation: Add ethyl trifluoroacetate (0.66 kg, 4.64 mol, 1.10 equiv.) to the reaction mixture via the addition funnel over 1 hour, again maintaining the internal temperature below -70 °C.

  • Once the addition is complete, allow the reaction to stir at -78 °C for another 2 hours.

Step 4.3: Reaction Quench and Work-up
  • Quenching: While maintaining cooling, slowly and carefully add saturated aqueous ammonium chloride solution (4.0 L) to the reaction mixture. Caution: The initial quench is exothermic. Add slowly to control the temperature rise.

  • Once the quench is complete, remove the cooling bath and allow the mixture to warm to room temperature with stirring.

  • Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 2.0 L).

  • Combine all organic layers and wash with brine (2.0 L).

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

Step 4.4: Purification
  • Prepare a silica gel column using a slurry of silica in hexanes.

  • Dissolve the crude oil in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20%).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield this compound as a pale yellow oil.

Characterization and Quality Control

The identity and purity of the final product should be confirmed by standard analytical techniques.

Analysis Expected Result
¹H NMR (400 MHz, CDCl₃)δ ~8.8 (s, 1H), 8.6 (d, 1H), 7.5 (d, 1H) ppm.
¹⁹F NMR (376 MHz, CDCl₃)δ ~ -72 ppm (s, 3F).
LC-MS (ESI+)m/z = 253.9 [M+H]⁺, 255.9 [M+H+2]⁺ (Isotopic pattern for Br).
Purity (HPLC) >98% (AUC at 254 nm).

Safety and Waste Management

  • n-Butyllithium: is a pyrophoric liquid that can ignite spontaneously on contact with air and reacts violently with water.[3] It must be handled under an inert atmosphere at all times.[2][5] All transfers should be performed using gastight syringes or cannulas.[6] Keep a Class D or dry powder (ABC) fire extinguisher readily accessible. Do not use water or CO₂ extinguishers on an organolithium fire. [2]

  • Quenching: Unused n-BuLi and residual organolithium species must be quenched safely. For small residues in glassware, rinse with an inert solvent (e.g., hexane) and add the rinsate slowly to a beaker containing isopropanol, followed by methanol, and finally water.[9]

  • Waste Disposal: All organic waste should be collected in appropriately labeled hazardous waste containers. The quenched aqueous waste should be neutralized before disposal according to institutional guidelines.

Troubleshooting

Problem Potential Cause Solution
Low Conversion Inactive n-BuLi (degraded).Titrate the n-BuLi solution before use to determine the exact molarity.
Insufficiently dry glassware or solvent.Ensure all equipment and THF are rigorously dried.
Formation of Side-Products Reaction temperature too high.Maintain strict temperature control at -78 °C, especially during additions.
Slow trapping of the lithiated intermediate.Ensure ethyl trifluoroacetate is added promptly after the lithiation hold time.
Difficult Purification Incomplete reaction or quench.Monitor reaction completion by TLC or LC-MS before work-up.

Conclusion

This application note provides a reliable and scalable protocol for the synthesis of this compound. By leveraging a regioselective lithium-halogen exchange, this method offers high yields and purity while avoiding the challenges associated with other synthetic routes. Strict adherence to the detailed protocol, particularly the safety measures for handling pyrophoric reagents, is paramount for the successful and safe execution of this synthesis on a large scale.

References

Application Note: Comprehensive Characterization of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone is a key heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its unique structure, featuring an electron-deficient pyridine ring substituted with a bromine atom and a trifluoroacetyl group, makes it a valuable precursor for the synthesis of complex pharmaceutical intermediates. The bromine atom serves as a versatile handle for cross-coupling reactions, while the trifluoroacetyl moiety can significantly modulate the physicochemical properties, such as lipophilicity and metabolic stability, of target molecules.

Given its importance, the unambiguous confirmation of the structure, purity, and stability of this compound is paramount for its effective use in research and development. This application note provides a detailed guide to the essential analytical techniques for the comprehensive characterization of this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The protocols and expected data presented herein are designed for researchers, scientists, and drug development professionals to ensure the quality and integrity of this critical synthetic intermediate.

Analytical Workflow Overview

A multi-technique approach is essential for the thorough characterization of this compound. The following workflow ensures the confirmation of its identity, purity, and key structural features.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Data Integration & Confirmation Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR Identity MS Mass Spectrometry (EI-MS) Synthesis->MS Molecular Weight HPLC HPLC (Purity & Quantification) Synthesis->HPLC Purity Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation MS->Confirmation HPLC->Confirmation MS Fragmentation M [C₇H₃BrF₃NO]⁺˙ m/z 253/255 F1 [C₆H₃BrNO]⁺ m/z 184/186 M->F1 - •CF₃ F3 [CF₃]⁺ m/z 69 M->F3 - •C₇H₃BrNO F2 [C₅H₃BrN]⁺˙ m/z 156/158 F1->F2 - CO

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone. This resource is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this important fluorinated building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the yield and purity of your synthesis.

The synthesis of this compound can be approached through several synthetic routes. This guide will focus on two of the most logical and commonly employed strategies for similar structures:

  • The Grignard Reaction Pathway: This involves the formation of a 4-pyridyl Grignard or organolithium reagent from a suitable 3-bromo-4-halopyridine, followed by acylation with a trifluoroacetylating agent.

  • Direct Trifluoroacetylation of 3-Bromopyridine: This route involves the direct introduction of the trifluoroacetyl group onto the 3-bromopyridine ring using a potent trifluoroacetylating agent.

Each pathway presents its own set of challenges and optimization opportunities. This guide will break down the potential issues for each step and provide actionable solutions based on established chemical principles and field-proven insights.

Part 1: The Grignard Reaction Pathway

This approach is a powerful method for forming the C-C bond between the pyridine ring and the trifluoroacetyl group. The general workflow is depicted below.

Grignard Reaction Workflow Start 3-Bromo-4-iodopyridine or 3,4-Dibromopyridine Grignard_Formation Halogen-Metal Exchange (e.g., iPrMgCl, n-BuLi) Start->Grignard_Formation Grignard_Reagent 4-Pyridyl Grignard/Organolithium Reagent Grignard_Formation->Grignard_Reagent Acylation Acylation with Ethyl Trifluoroacetate or TFAA Grignard_Reagent->Acylation Product 1-(3-Bromopyridin-4-yl)- 2,2,2-trifluoroethanone Acylation->Product Workup Aqueous Work-up & Purification Product->Workup Final_Product Pure Product Workup->Final_Product

Caption: Workflow for the Grignard reaction pathway.

Troubleshooting the Grignard Reaction Pathway
Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Formation of the Grignard/Organolithium Reagent 1. Moisture or Protic Impurities: Grignard and organolithium reagents are extremely sensitive to moisture and acidic protons.[1]- Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, freshly distilled from an appropriate drying agent (e.g., THF from sodium/benzophenone).- Reagent Quality: Use freshly opened or properly stored organometallic reagents (e.g., n-BuLi, i-PrMgCl). Titrate organolithium solutions to determine their exact molarity.
2. Inactive Magnesium: The surface of magnesium turnings can be coated with magnesium oxide, preventing reaction initiation.- Activation of Magnesium: If preparing a Grignard reagent directly from magnesium, activate the metal using methods such as: - A small crystal of iodine. - 1,2-Dibromoethane. - Mechanical stirring without solvent under an inert atmosphere.
3. Incorrect Halogen-Metal Exchange Conditions: The choice of organometallic reagent and reaction temperature is crucial for selective halogen-metal exchange, especially with di-halogenated pyridines.- Selective Exchange: When using 3-bromo-4-iodopyridine, a less reactive Grignard reagent like i-PrMgCl at low temperatures (-78 °C to -40 °C) will preferentially exchange with the more reactive iodine.[2]- Solvent Effects: Toluene has been shown to be an effective solvent for the lithiation of 3-bromopyridine at low temperatures, minimizing side reactions.[1]
Low Yield of the Final Ketone Product 1. Side Reactions of the Grignard Reagent: Homocoupling (Wurtz-type reaction) or reaction with the solvent can consume the Grignard reagent.- Controlled Addition: Add the organometallic reagent for the halogen-metal exchange slowly to the solution of the halopyridine at a low temperature to minimize exotherms and side reactions.- Inverse Addition: For the acylation step, consider adding the Grignard reagent solution to the acylating agent at a low temperature to maintain a low concentration of the reactive Grignard reagent.
2. Double Addition to the Acylating Agent: If using an ester like ethyl trifluoroacetate, the initially formed ketone can react with a second equivalent of the Grignard reagent to form a tertiary alcohol.- Choice of Acylating Agent: Using trifluoroacetic anhydride (TFAA) at low temperatures can sometimes favor the formation of the ketone.[3]- Stoichiometry and Temperature Control: Use a slight excess (1.1-1.2 equivalents) of the acylating agent and maintain a very low reaction temperature (e.g., -78 °C) during the addition of the Grignard reagent.[4]
3. Decomposition of the Product: Trifluoromethyl ketones can be sensitive to harsh work-up conditions.- Mild Work-up: Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride. Avoid strong acids if possible.
Formation of Multiple Byproducts 1. Lack of Regioselectivity in Halogen-Metal Exchange: With 3,4-dibromopyridine, exchange at the 3-position can occur, leading to isomeric products.- Directed Lithiation: The use of directing groups or specific lithium amide bases can influence the site of metalation. BF₃-directed lithiation of 3-bromopyridine has been shown to favor the 2-position, highlighting the importance of controlling regioselectivity.[5][6] For 4-position functionalization, starting with 3-bromo-4-iodopyridine is generally more reliable.
2. Reaction at the Pyridine Nitrogen: The nitrogen atom can be nucleophilic and react with the acylating agent.- This is less likely with a pre-formed Grignard reagent but can be a concern in direct acylation methods.
3. Formation of Hydrates: Trifluoromethyl ketones are known to form stable hydrates, which can complicate purification and characterization.[7]- Purification Strategy: The hydrate may be visible in NMR spectra. Purification by silica gel chromatography can sometimes separate the ketone from its hydrate. Gentle heating under vacuum may also help to remove water.

Part 2: Direct Trifluoroacetylation of 3-Bromopyridine

This method aims to introduce the trifluoroacetyl group directly onto the 3-bromopyridine ring. The success of this approach is highly dependent on the reactivity of the pyridine ring and the choice of the trifluoroacetylating agent and reaction conditions.

Direct_Trifluoroacetylation_Workflow Start 3-Bromopyridine Reaction Reaction with Trifluoroacetic Anhydride (TFAA) and Base (e.g., Pyridine) Start->Reaction Intermediate Acylpyridinium Intermediate (Potential) Reaction->Intermediate Product 1-(3-Bromopyridin-4-yl)- 2,2,2-trifluoroethanone + Isomers Reaction->Product Intermediate->Product Workup Aqueous Work-up & Purification Product->Workup Final_Product Pure Product Workup->Final_Product

References

Technical Support Center: Synthesis of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important synthetic building block. Here, we address common challenges, delve into the mechanistic origins of side-product formation, and provide actionable troubleshooting strategies to enhance reaction yield, purity, and reproducibility. Our approach is grounded in established organometallic and fluorine chemistry principles to ensure you can navigate the intricacies of this synthesis with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves a halogen-metal exchange on 3-bromopyridine to generate a nucleophilic pyridyl species, followed by acylation with an ethyl trifluoroacetate electrophile. The key step is the formation of a 4-pyridyl organometallic intermediate, typically 3-bromo-4-lithiopyridine or the corresponding Grignard reagent. This is a highly reactive intermediate that readily attacks the carbonyl carbon of the trifluoroacetate ester.

Q2: Why is the reaction temperature so critical during the formation of the organometallic intermediate?

A2: The temperature is crucial for controlling the stability and regioselectivity of the organometallic intermediate. 3-Lithiopyridine and its derivatives can be unstable at higher temperatures, leading to decomposition or undesired side reactions. For the specific generation of the 4-pyridyl anion from 3-bromopyridine, low temperatures (typically -78 °C) are essential to favor the kinetic deprotonation or to stabilize the intermediate after a halogen-dance rearrangement, minimizing the formation of other isomers.

Q3: My yield is consistently low, and I recover a significant amount of my 3-bromopyridine starting material. What is the likely cause?

A3: This is a classic symptom of premature quenching of your organometallic intermediate. Both organolithium and Grignard reagents are extremely strong bases and will react rapidly with any adventitious proton source. The most common culprit is residual moisture in your solvent (e.g., THF, diethyl ether) or on your glassware. Ensuring rigorously anhydrous conditions is paramount for success.[1]

Q4: I am observing a significant amount of a tertiary alcohol by-product. How can this be avoided?

A4: The formation of a tertiary alcohol results from the double addition of the pyridyl nucleophile to the ethyl trifluoroacetate.[2][3][4] The initially formed ketone is also electrophilic and can be attacked by a second equivalent of the organometallic reagent. To mitigate this, it is crucial to maintain a low reaction temperature during the addition of the pyridyl nucleophile to the ester and to control the stoichiometry carefully. Adding the organometallic solution slowly to a solution of the ester (inverse addition) can also help maintain a low concentration of the nucleophile and favor the formation of the ketone.

Troubleshooting Guide: Side Product Formation & Mitigation

This section provides a detailed analysis of the most common side products encountered during the synthesis of this compound, their mechanisms of formation, and strategies for their prevention and removal.

Side Product 1: Isomeric Ketone - 1-(3-Bromopyridin-2-yl)-2,2,2-trifluoroethanone
Parameter Observation & Analysis
Symptom NMR analysis (1H, 13C, 19F) of the crude product shows a second set of signals corresponding to an isomeric trifluoroethanone.
Root Cause The metalation of 3-bromopyridine is not perfectly regioselective. While the desired 4-pyridyl anion is the target, formation of the 2-pyridyl anion can also occur, leading to the isomeric ketone upon reaction with ethyl trifluoroacetate. The regioselectivity of lithiation on pyridine rings is influenced by the base used, solvent, and temperature.[5][6]
Prevention 1. Choice of Base and Conditions: Using a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) can favor deprotonation at the kinetically more accessible C-2 position. However, for halogen-lithium exchange with n-butyllithium, the initial formation of 3-lithiopyridine can be followed by a "halogen dance" rearrangement to the thermodynamically more stable 4-lithiated species. Careful control of temperature and reaction time is key. 2. Directed Ortho Metalation (DoM) Strategies: While not directly applicable here due to the desired 4-substitution, understanding DoM principles can inform strategies to avoid C-2 metalation.
Remediation The isomeric ketones often have very similar polarities, making them difficult to separate by standard column chromatography. Recrystallization or preparative HPLC may be necessary if high purity is required.
Side Product 2: Tertiary Alcohol - 2-(3-Bromopyridin-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Parameter Observation & Analysis
Symptom A significant impurity with a mass corresponding to the addition of two pyridyl units to the trifluoroacetate is observed by LC-MS. 19F NMR will show a singlet for the tertiary alcohol, shifted from the ketone signal.
Root Cause The reaction between a Grignard or organolithium reagent and an ester proceeds through a tetrahedral intermediate. This intermediate can collapse to form a ketone, which is itself a reactive electrophile. If the organometallic reagent is present in excess or if the reaction temperature is too high, a second nucleophilic attack on the ketone will occur.[3][4][7]
Prevention 1. Inverse Addition: Add the pre-formed organometallic solution slowly to a cold (-78 °C) solution of ethyl trifluoroacetate. This maintains a low concentration of the nucleophile relative to the ester. 2. Stoichiometry: Use no more than 1.0 to 1.1 equivalents of the organometallic reagent. 3. Temperature Control: Maintain a very low temperature throughout the addition and for a short period after to allow the initial reaction to complete before any warming.
Remediation The tertiary alcohol is significantly more polar than the desired ketone. It can typically be removed by silica gel column chromatography.
Side Product 3: Homocoupling Product - 3,3'-Bipyridine
Parameter Observation & Analysis
Symptom A non-polar, high molecular weight impurity is observed, often with a mass corresponding to a bipyridyl structure.
Root Cause This side product arises from a Wurtz-type coupling reaction between the organometallic intermediate (e.g., 3-bromo-4-lithiopyridine) and the unreacted 3-bromopyridine starting material. This is a common side reaction in the formation of organometallic reagents.[1]
Prevention 1. Slow Addition of Halide: When preparing the organometallic reagent, add the 3-bromopyridine slowly to the magnesium turnings or butyllithium solution. This keeps the concentration of the halide low relative to the metal, minimizing the coupling reaction. 2. Magnesium Activation: Ensure the magnesium surface is highly active to promote rapid formation of the Grignard reagent, which will then react with the ester rather than the starting halide.[1]
Remediation The bipyridine is typically much less polar than the ketone product and can be effectively removed by silica gel chromatography.
Side Product 4: Product Hydrolysis - 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoro-1,1-ethanediol
Parameter Observation & Analysis
Symptom The isolated product appears wet or oily, and NMR analysis shows the presence of a hydrate in equilibrium with the ketone. This is especially common if the product is not thoroughly dried.
Root Cause The electron-withdrawing trifluoromethyl group makes the carbonyl carbon of the product highly electrophilic and susceptible to nucleophilic attack by water. This forms a stable gem-diol (hydrate). While this is often reversible, it can complicate purification and characterization.[8][9]
Prevention 1. Anhydrous Workup: Use anhydrous solvents (e.g., diethyl ether, dichloromethane) for extraction and wash with brine to remove as much water as possible. 2. Thorough Drying: Dry the organic extracts thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation. 3. Azeotropic Removal of Water: If hydration is a persistent issue, dissolving the crude product in toluene and evaporating the solvent under reduced pressure can help to azeotropically remove residual water.
Remediation The hydrate can often be converted back to the ketone by dissolving the material in a dry, non-polar solvent and removing the solvent under vacuum, or by letting it stand over a strong desiccant.

Visualizing the Reaction Pathways

To better understand the formation of the desired product and its potential side products, the following reaction diagrams are provided.

cluster_0 Main Reaction Pathway cluster_1 Side Reactions 3-Bromopyridine 3-Bromopyridine Organometallic_Intermediate 3-Bromo-4-lithiopyridine (or Grignard) 3-Bromopyridine->Organometallic_Intermediate n-BuLi or Mg -78 °C, THF Isomeric_Intermediate 3-Bromo-2-lithiopyridine 3-Bromopyridine->Isomeric_Intermediate Non-regioselective metalation Tetrahedral_Intermediate Tetrahedral Intermediate Organometallic_Intermediate->Tetrahedral_Intermediate Addition Homocoupling 3,3'-Bipyridine Organometallic_Intermediate->Homocoupling + 3-Bromopyridine Ethyl_TFA Ethyl Trifluoroacetate Ethyl_TFA->Tetrahedral_Intermediate Product This compound Tetrahedral_Intermediate->Product Elimination of EtO- Double_Addition Tertiary Alcohol Product->Double_Addition + Organometallic Intermediate Isomeric_Ketone Isomeric Ketone Isomeric_Intermediate->Isomeric_Ketone + Ethyl TFA

Caption: Reaction scheme showing the desired synthesis pathway and common side reactions.

Experimental Protocols: Mitigation Strategies

Protocol 1: Inverse Addition to Minimize Double Addition
  • Prepare the 3-bromo-4-lithiopyridine solution in situ by slowly adding 1.0 equivalent of n-butyllithium to a solution of 3-bromopyridine in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen). Stir for 1 hour at this temperature.

  • In a separate flask, prepare a solution of 1.2 equivalents of ethyl trifluoroacetate in anhydrous THF and cool it to -78 °C.

  • Using a cannula or a syringe pump, slowly transfer the pre-formed organolithium solution from the first flask into the vigorously stirred solution of ethyl trifluoroacetate over a period of 30-60 minutes.

  • Maintain the reaction temperature at -78 °C for an additional 30 minutes after the addition is complete.

  • Quench the reaction at low temperature by adding saturated aqueous ammonium chloride solution.

  • Proceed with a standard aqueous workup and extraction.

References

Overcoming low reactivity of 3-bromopyridine in acylation

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Understanding: The Challenge of Acylating 3-Bromopyridine

Acylating the pyridine ring is a cornerstone of synthetic strategies in pharmaceutical and materials science. However, researchers frequently encounter significant hurdles when working with substrates like 3-bromopyridine. Understanding the root cause of its low reactivity is the first step toward developing a successful synthetic protocol.

The difficulty stems from two primary electronic factors inherent to the pyridine ring:

  • Inductive Effect: The nitrogen atom is more electronegative than the carbon atoms in the ring. This leads to a strong inductive withdrawal of electron density from the ring carbons, making the entire aromatic system electron-deficient.[1][2]

  • Resonance Effect: The lone pair of electrons on the nitrogen atom resides in an sp² orbital in the plane of the ring and does not participate in the aromatic π-system.[3][4] Resonance structures show that the nitrogen atom also withdraws electron density from the ortho (C2, C6) and para (C4) positions, leaving the meta (C3, C5) positions as the most electron-rich sites, albeit still significantly deactivated compared to benzene.[1]

This pronounced electron deficiency, often compared to that of nitrobenzene, makes the 3-bromopyridine ring a poor nucleophile, rendering it highly resistant to classical electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[3][5]

Troubleshooting & Optimization Strategies (FAQs)

This section addresses common issues encountered during the acylation of 3-bromopyridine in a practical, question-and-answer format.

Q1: My standard Friedel-Crafts acylation of 3-bromopyridine with an acyl chloride and AlCl₃ failed completely. What went wrong?

A1: This is an expected outcome. The failure occurs for two primary reasons:

  • Catalyst Poisoning: The basic lone pair on the pyridine nitrogen acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃).[6][7] This interaction forms a stable adduct, effectively deactivating the catalyst and preventing it from activating the acyl chloride.

  • Ring Deactivation: Even if some catalyst were available, the pyridinium salt formed by this coordination is even more severely electron-deficient than the starting material, making an electrophilic attack on the ring carbons virtually impossible under these conditions.[1][8] Classical Friedel-Crafts reactions are therefore unsuitable for pyridines.[7][9]

Q2: I attempted to form a Grignard or organolithium reagent from 3-bromopyridine to react with an acylating agent, but my yields are low and I see many side products. Why is this approach problematic?

A2: While forming an organometallic intermediate is a logical step to reverse the polarity and make the pyridine ring nucleophilic, it is fraught with challenges:

  • Instability of Intermediates: Simple pyridyl Grignard and organolithium reagents are often unstable. The highly polar C-Mg or C-Li bond can lead to side reactions, including addition to another molecule of 3-bromopyridine.

  • Halogen-Metal Exchange Complexity: Direct formation of the organolithium reagent via lithium-halogen exchange (e.g., using n-BuLi) requires cryogenic temperatures (typically below -78 °C) to prevent side reactions, such as nucleophilic addition of the butyllithium to the pyridine ring.[10][11] Precise temperature control is critical.

  • Directed ortho Metalation (DoM): If a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is used, deprotonation can occur ortho to the nitrogen (at C2 or C4) rather than undergoing bromine-metal exchange.[12][13][14] For 3-bromopyridine, metalation often occurs regioselectively at the C4 position, which may not be the desired site for acylation.[12][13]

Q3: What are the most reliable modern strategies to overcome the low reactivity of 3-bromopyridine for acylation?

A3: Modern synthetic chemistry has largely moved beyond classical methods for this transformation. The most robust and widely adopted strategies involve transition-metal-catalyzed cross-coupling reactions. These methods create the desired C-C bond under milder conditions and with much higher functional group tolerance.

The key is to first convert the 3-bromopyridine into an organometallic nucleophile in situ and then couple it with a suitable electrophilic acylating agent. Two of the most effective methods are the Fukuyama Coupling and the Negishi Coupling .

  • Fukuyama Coupling: This reaction involves the palladium-catalyzed coupling of an organozinc reagent with a thioester.[15][16][17] It is highly valued for its mild conditions and excellent chemoselectivity, tolerating sensitive functional groups that would not survive harsher reaction conditions.[15][16]

  • Negishi Coupling: This powerful reaction couples an organozinc reagent with an organic halide (in this case, an acyl chloride).[18][19][20] It is known for its high yields and broad applicability.[19][21]

A third emerging strategy involves the direct palladium-catalyzed acylation using aldehydes as the acyl source, which avoids the need to prepare more reactive acylating agents.[22][23][24]

Workflow & Decision Guide

Choosing the correct strategy depends on the available starting materials and desired complexity of the final product. The following diagram provides a decision-making workflow.

AcylationStrategy cluster_reagent Select Your Acylating Agent cluster_reaction Recommended Cross-Coupling Reaction start Goal: Acylate 3-Bromopyridine acyl_chloride Acyl Chloride start->acyl_chloride If you have an... thioester Thioester start->thioester If you have a... aldehyde Aldehyde start->aldehyde If you have an... negishi Negishi Coupling acyl_chloride->negishi fukuyama Fukuyama Coupling thioester->fukuyama direct_acyl Direct Acylation aldehyde->direct_acyl outcome Desired Acylated Pyridine negishi->outcome Forms Ketone Product fukuyama->outcome Forms Ketone Product direct_acyl->outcome Forms Ketone Product

Caption: Decision tree for selecting an acylation strategy.

Exemplary Protocol: Fukuyama Coupling for Acylation of 3-Bromopyridine

This protocol details a reliable method for acylating 3-bromopyridine via an organozinc intermediate, followed by a palladium-catalyzed Fukuyama coupling with a thioester. This approach is chosen for its high functional group tolerance and reproducibility.

Step 1: Preparation of 3-Pyridylzinc Bromide

  • Safety: This step must be performed under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents. Organolithium reagents are pyrophoric.

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 3-bromopyridine (1.0 equiv.) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equiv., typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir for 30 minutes at -78 °C. This is the critical lithium-halogen exchange step.[25]

  • In a separate flame-dried flask, prepare a solution of anhydrous zinc chloride (ZnCl₂) (1.1 equiv.) in anhydrous THF.

  • Transfer the ZnCl₂ solution via cannula to the freshly prepared 3-lithiopyridine solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour. The resulting solution of 3-pyridylzinc bromide is ready for the coupling step.

Step 2: Palladium-Catalyzed Coupling

  • To the flask containing the 3-pyridylzinc bromide solution, add the desired S-ethyl or S-phenyl thioester (0.9 equiv.).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (5 mol%).

  • Heat the reaction mixture to 50-60 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature and quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-acylpyridine.

ParameterConditionRationale / Troubleshooting Tip
Lithiation Temp. -78 °CCritical. Higher temperatures can lead to BuLi addition to the pyridine ring.
Organozinc Prep. TransmetalationConverts the unstable organolithium to a more stable and less reactive organozinc reagent, crucial for chemoselectivity.[17][26]
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃Pd(PPh₃)₄ is often sufficient. If reactivity is low, a combination of Pd₂(dba)₃ with a phosphine ligand can be screened.
Thioester S-ethyl, S-phenylThese are common and reactive thioesters. They can be readily prepared from the corresponding carboxylic acid.[15]
Solvent Anhydrous THFMust be rigorously dried. Water will quench the organometallic intermediates.

References

Technical Support Center: Optimizing Suzuki Coupling with 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this electron-deficient and functionally complex substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you achieve optimal reaction outcomes.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter. Each problem is followed by potential causes and actionable solutions.

Problem 1: Low to No Yield of the Desired Product

You've set up your Suzuki coupling reaction, but upon analysis, you observe a low yield or complete absence of the desired coupled product.

Potential Causes:

  • Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2] This is a common issue with nitrogen-containing heterocycles.

  • Insufficient Catalyst Activity: The strong electron-withdrawing effect of the trifluoroethanone group deactivates the 3-bromopyridine ring, making the rate-limiting oxidative addition step of the catalytic cycle sluggish.[3][4] Standard palladium catalysts may not be active enough to overcome this high activation barrier.

  • Suboptimal Base: The chosen base may be too weak to efficiently promote the transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex.[5]

  • Poor Solubility: One or more of your reactants may not be fully soluble in the chosen solvent system, leading to a heterogeneous reaction mixture and poor reactivity.

Solutions:

  • Catalyst and Ligand Selection:

    • Employ Electron-Rich, Bulky Ligands: Switch to ligands that can stabilize the palladium catalyst and accelerate the oxidative addition and reductive elimination steps. Recommended ligands include Buchwald-type phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) like IPr or SImes.[5][6] These ligands increase the electron density on the palladium center, promoting its insertion into the C-Br bond.

    • Use Modern Palladium Precatalysts: Instead of traditional sources like Pd(PPh₃)₄, consider using pre-formed palladium(II) precatalysts such as Pd(OAc)₂, Pd₂(dba)₃, or specialized precatalysts like XPhos Pd G3. These often show higher activity and stability in challenging couplings.[7]

  • Base Optimization:

    • Screen Different Bases: Start with a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃. These are often effective in promoting the formation of the active boronate species for transmetalation.[8] If you suspect base-sensitive functionalities, a milder base like K₂CO₃ or KF can be tested.[8]

    • Ensure Anhydrous Conditions (if using KF): When using potassium fluoride (KF), it is often beneficial to run the reaction under anhydrous conditions, as water can diminish its effectiveness.[5]

  • Solvent System and Temperature:

    • Solvent Screening: Common solvents for Suzuki couplings include 1,4-dioxane, toluene, or THF, often with a small amount of water to aid in dissolving the base.[9] If solubility is an issue, consider polar aprotic solvents like DMF or DMAc, but be mindful of potential side reactions at higher temperatures.

    • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. A typical starting point is 80-110 °C. If you observe decomposition, try lowering the temperature and extending the reaction time.

Troubleshooting Flowchart for Low Yield

low_yield_troubleshooting start Low/No Yield catalyst Optimize Catalyst System start->catalyst 1. Start Here base Screen Bases catalyst->base No Improvement success Improved Yield catalyst->success Success sub_catalyst Use bulky, electron-rich ligands (SPhos, XPhos) or NHCs. Use modern Pd precatalysts. catalyst->sub_catalyst solvent_temp Adjust Solvent & Temperature base->solvent_temp No Improvement base->success Success sub_base Try K₃PO₄ or Cs₂CO₃. If base-sensitivity is a concern, use K₂CO₃ or KF. base->sub_base solvent_temp->success Success sub_solvent_temp Screen Dioxane/H₂O, Toluene/H₂O. Optimize temperature (80-110 °C). solvent_temp->sub_solvent_temp

Caption: A step-by-step guide to troubleshooting low yields.

Problem 2: Significant Dehalogenation of this compound

You observe a significant amount of the debrominated starting material, 1-(pyridin-4-yl)-2,2,2-trifluoroethanone, in your reaction mixture.

Potential Causes:

  • Formation of Palladium-Hydride Species: Dehalogenation often occurs via the formation of a palladium-hydride (Pd-H) intermediate, which can then undergo reductive elimination with the coordinated aryl group to produce the dehalogenated byproduct.[10] Sources of the hydride can include the solvent (e.g., alcohols), the base, or trace amounts of water.

  • Slow Transmetalation: If the transmetalation step is slow, the aryl-palladium intermediate has a longer lifetime, increasing the probability of undergoing undesired side reactions like dehalogenation.

Solutions:

  • Modify the Reaction Conditions to Minimize Hydride Sources:

    • Use Anhydrous Solvents: If you are not using an aqueous base system, ensure your solvents are rigorously dried.

    • Base Selection: Avoid bases that can readily act as hydride donors, such as alkoxides, especially at elevated temperatures. Weaker inorganic bases like K₂CO₃ or KF are generally less prone to causing dehalogenation.

  • Accelerate the Desired Catalytic Cycle:

    • Increase Boronic Acid Equivalents: Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help to increase the rate of transmetalation, outcompeting the dehalogenation pathway.

    • Optimize Ligand: The choice of ligand can influence the relative rates of the desired coupling versus dehalogenation. Experiment with different bulky, electron-rich phosphine ligands.

Problem 3: Formation of Protodeboronated Byproduct

You detect a significant amount of the arene corresponding to your boronic acid starting material (Ar-H instead of Ar-B(OH)₂).

Potential Causes:

  • Hydrolysis of the Boronic Acid: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond. This side reaction is often promoted by aqueous basic conditions and elevated temperatures, particularly with electron-deficient aryl boronic acids.[8]

Solutions:

  • Use Boronic Esters or Trifluoroborate Salts:

    • Pinacol Esters: Boronic pinacol esters are generally more stable towards protodeboronation than their corresponding boronic acids.[6]

    • Potassium Aryltrifluoroborates (R-BF₃K): These salts are often crystalline, air-stable solids and can be more resistant to protodeboronation under basic conditions.[11]

  • Modify the Reaction Conditions:

    • Milder Base: Use a weaker base like KF or NaHCO₃, which can be effective in promoting the coupling while minimizing protodeboronation.[7][8]

    • Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can suppress this water-mediated side reaction.

    • Base-Free Conditions: For extremely sensitive boronic acids, specialized "cationic" Suzuki-Miyaura coupling methods that proceed in the absence of a base have been developed.[12][13]

Problem 4: Complex Mixture of Byproducts and/or Difficult Purification

Your crude reaction mixture shows multiple spots on TLC, and isolating the pure product is challenging.

Potential Causes:

  • Hydrolysis of the Trifluoromethyl Ketone: The trifluoromethyl ketone moiety is an electrophilic functional group and can be susceptible to hydrolysis to the corresponding carboxylic acid under strongly basic conditions, especially at high temperatures.[14][15]

  • Homocoupling of the Boronic Acid: In the presence of oxygen, boronic acids can undergo oxidative homocoupling to form a biaryl byproduct (Ar-Ar).[10]

  • Product Polarity: The final product, containing both a pyridine ring and a trifluoroethanone group, is likely to be quite polar, which can make chromatographic purification difficult.

Solutions:

  • Minimize Side Reactions:

    • Use Milder Bases: To avoid hydrolysis of the trifluoromethyl ketone, consider using milder bases like KF or K₂CO₃.[8]

    • Thoroughly Degas the Reaction Mixture: To prevent homocoupling, ensure that all solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.

  • Optimize Purification Strategy:

    • Column Chromatography: Use a high-quality silica gel and consider a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. The addition of a small amount of a neutralizer like triethylamine to the eluent can sometimes improve the peak shape for pyridine-containing compounds.

    • Alternative Purification Methods: If column chromatography is ineffective, consider preparative HPLC or crystallization.

    • Aqueous Workup: A carefully designed aqueous workup can help to remove some impurities. For example, a wash with a mild acid (e.g., dilute HCl) can remove basic impurities, while a wash with a mild base (e.g., NaHCO₃ solution) can remove acidic byproducts. Be cautious with the pH to avoid hydrolysis of your product.

Frequently Asked Questions (FAQs)

Q1: How does the this compound structure influence the Suzuki coupling reaction?

The substrate presents a combination of challenges:

  • Electron-Deficient Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, making the C-Br bond more difficult to cleave in the oxidative addition step compared to a bromobenzene.[4]

  • Strongly Electron-Withdrawing Trifluoroethanone Group: This group further deactivates the pyridine ring, exacerbating the challenge of oxidative addition.[3]

  • Lewis Basic Pyridine Nitrogen: The nitrogen atom can act as a ligand for the palladium catalyst, leading to the formation of inactive complexes and slowing down the reaction.[2]

  • Base-Sensitive Ketone: The trifluoromethyl ketone is susceptible to hydrolysis under harsh basic conditions.[14]

Q2: What are the recommended starting conditions for this reaction?

Given the challenging nature of the substrate, a highly active catalyst system is recommended. The following table provides a good starting point for optimization.

Parameter Recommendation Rationale References
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Readily available and effective precursors to the active Pd(0) species.[5]
Ligand SPhos or XPhos (2-8 mol%)Bulky, electron-rich ligands that promote the challenging oxidative addition step and stabilize the catalyst.[5][6]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases that are effective in promoting transmetalation.[8]
Solvent 1,4-Dioxane/H₂O (e.g., 5:1) or Toluene/H₂O (e.g., 5:1)Common solvent systems that balance solubility of organic and inorganic reagents.[9]
Temperature 80-100 °CA good starting range to balance reaction rate and catalyst stability.[16]
Boronic Acid Boronic acid pinacol ester (1.2-1.5 equivalents)More stable to protodeboronation than the corresponding boronic acid.[6]

Q3: How can I effectively monitor the progress of the reaction?

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to get a qualitative assessment of the reaction progress. The product is expected to be more polar than the starting bromopyridine. Use a UV lamp for visualization, as the pyridine and aromatic rings are UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most reliable method for monitoring the reaction. It allows you to track the disappearance of starting materials and the appearance of the product, and to identify any major byproducts by their mass.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If your starting materials and product are sufficiently volatile and thermally stable, GC-MS can also be a useful tool.

Q4: Is it necessary to rigorously exclude air and water from the reaction?

Yes, for optimal results, it is highly recommended.

  • Exclusion of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid, forming biaryl impurities and consuming your nucleophile.[10] It can also contribute to the degradation of the palladium catalyst. Therefore, degassing the solvents and running the reaction under an inert atmosphere (argon or nitrogen) is crucial.

  • Exclusion of Water (in some cases): While many Suzuki reactions tolerate or even require water (especially when using water-soluble bases like K₂CO₃), excessive water can promote protodeboronation of the boronic acid.[8] If you are using a base like KF, anhydrous conditions are often preferred.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pdII_complex R¹-Pd(II)L₂-X pd0->pdII_complex transmetalation Transmetalation pdII_biaryl R¹-Pd(II)L₂-R² pdII_complex->pdII_biaryl pdII_biaryl->pd0 reductive_elimination Reductive Elimination product R¹-R² (Product) pdII_biaryl->product Reductive Elimination aryl_halide R¹-X (this compound) aryl_halide->pd0 Oxidative Addition boronic_acid R²-B(OR)₂ (Boronic Acid/Ester) boronic_acid->pdII_complex Transmetalation (with base) base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: A Scientist's Guide to Purifying 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone. This guide is designed to provide in-depth, field-proven insights into preventing the decomposition of this valuable synthetic intermediate during purification. As scientists, we understand that yield and purity are paramount; this document moves beyond simple protocols to explain the chemical principles governing the stability of this molecule, empowering you to troubleshoot and optimize your purification strategy effectively.

Part 1: Understanding the Inherent Instability

A successful purification strategy begins with understanding the molecule's vulnerabilities. This compound possesses two key structural features that contribute to its lability under common purification conditions.

Q1: What makes this compound so prone to decomposition during purification?

A1: The susceptibility to degradation arises from a combination of two factors: the highly electrophilic nature of the trifluoromethyl ketone carbonyl and the basicity of the pyridine nitrogen.

  • Trifluoromethyl Ketone (TFMK) Moiety: The three fluorine atoms are intensely electron-withdrawing, pulling electron density away from the carbonyl carbon.[1][2][3] This makes the carbonyl carbon exceptionally "electron-poor" or electrophilic and highly susceptible to attack by nucleophiles. The most common nucleophile encountered during purification is water, which can lead to the formation of a gem-diol hydrate.[4][5][6][7] While this hydration is sometimes reversible, the hydrate itself can be unstable and lead to further decomposition pathways.

  • Bromopyridine Moiety: The nitrogen atom in the pyridine ring has a lone pair of electrons, rendering it basic. This basic site can readily interact with acidic protons, most notably the silanol groups (Si-OH) on the surface of silica gel, a standard stationary phase for column chromatography.[8][9] This strong interaction can catalyze on-column degradation and is also responsible for the common chromatographic issue of peak tailing, which results in poor separation and lower yields of pure product.[8] Furthermore, halogenated pyridines can exhibit sensitivity to light, which can induce degradation.[10]

Caption: Key reactive sites on the target molecule.

Part 2: Troubleshooting Guide for Common Purification Issues

This section addresses specific problems you may encounter during the purification workflow, providing both the cause and the solution in a direct question-and-answer format.

Focus Area 1: Column Chromatography
Q2: I'm performing column chromatography on silica gel, but my yield is very low, and the product that does elute shows significant tailing on TLC. What is causing this?

A2: This is a classic sign of a strong, undesirable interaction between your basic compound and the acidic stationary phase. The lone pair on the pyridine nitrogen is binding to the acidic silanol groups (Si-OH) on the silica surface. This interaction has two major negative consequences:

  • Irreversible Adsorption: A portion of your compound becomes permanently stuck to the column, drastically reducing your yield.

  • Catalyzed Decomposition: The acidic environment on the silica surface can catalyze the degradation of your sensitive molecule.

  • Peak Tailing: The reversible binding and unbinding as the compound travels down the column causes it to smear or "tail," leading to poor separation from impurities.[8][9]

Q3: How can I prevent these issues and safely purify my compound using column chromatography?

A3: The solution is to neutralize or "deactivate" the acidic sites on the silica gel. This creates a more inert environment for your compound.

Recommended Solution: Eluent Modification with a Basic Additive

The most common and effective method is to add a small amount of a basic modifier, like triethylamine (TEA) or ammonia, to your eluent system.[8][9] TEA will preferentially bind to the acidic silanol groups, effectively shielding your compound from these reactive sites.

Step-by-Step Protocol: Preparing a Deactivated Column

  • Select Base Eluent: Based on TLC analysis, determine an appropriate non-protic solvent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Ethyl Acetate).

  • Add Basic Modifier: To your chosen eluent, add 0.5% to 1.0% (v/v) of triethylamine. For example, for 1 liter of eluent, add 5-10 mL of TEA.

  • Prepare Slurry: Prepare the silica gel slurry using this TEA-modified eluent. This ensures the silica is fully deactivated before your compound is introduced.

  • Pack and Run Column: Pack the column with the slurry and run the chromatography as usual, using the TEA-modified eluent throughout the entire separation.

  • Alternative: For highly sensitive compounds, consider using a different stationary phase altogether, such as neutral or basic alumina.

Focus Area 2: Aqueous Work-up
Q4: After quenching my reaction and performing a liquid-liquid extraction, I find that a significant amount of my product is lost. What is the likely cause?

A4: The most probable cause is the protonation of the pyridine nitrogen during the work-up. If the aqueous layer is acidic (pH < 7), the pyridine nitrogen will be protonated to form a pyridinium salt. This salt is ionic and therefore highly soluble in the aqueous layer, preventing its extraction into the organic phase.[10]

Q5: What is the correct procedure for an aqueous work-up to maximize yield and minimize decomposition?

A5: The key is to control the pH and minimize contact time with water.

Step-by-Step Protocol: Optimized Aqueous Work-up

  • Quench Carefully: Quench the reaction mixture by slowly adding it to a saturated solution of a mild base, such as sodium bicarbonate (NaHCO₃), or a neutral salt solution. Avoid strong acids.

  • Check pH: After quenching, check the pH of the aqueous layer using pH paper. It should be neutral to slightly basic (pH 7-8). If it is acidic, add more saturated NaHCO₃ solution until the desired pH is reached.

  • Extract Promptly: Perform the extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) immediately. Do not let the mixture sit for extended periods.

  • Use Brine Wash: After separating the layers, wash the combined organic extracts with a saturated sodium chloride (brine) solution. This helps to remove residual water and reduces the solubility of your organic product in any remaining aqueous droplets.[10]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature.

Part 3: Recommended Overall Purification Workflow

This section consolidates the best practices into a single, robust workflow designed to maximize the purity and yield of this compound.

Purification_Workflow start Crude Reaction Mixture workup 1. Aqueous Work-up (pH 7-8 using NaHCO₃) start->workup extract 2. Extraction (e.g., Ethyl Acetate) workup->extract wash 3. Brine Wash extract->wash dry 4. Dry Organic Layer (Anhydrous Na₂SO₄) wash->dry concentrate 5. Concentrate in Vacuo (Low Temperature) dry->concentrate chromatography 6. Column Chromatography (Silica Gel + 1% TEA in Eluent) concentrate->chromatography fractions 7. Collect & Combine Pure Fractions (TLC) chromatography->fractions final_concentrate 8. Final Concentration (Low Temperature, Protect from Light) fractions->final_concentrate product Purified Product final_concentrate->product

Caption: Optimized purification workflow for the target compound.

Part 4: Summary of Troubleshooting Strategies

For quick reference, the table below summarizes the key challenges and solutions discussed in this guide.

Issue EncounteredProbable Cause(s)Recommended Solution(s)
Low Yield & Peak Tailing in Chromatography Strong interaction of basic pyridine with acidic silica gel; On-column decomposition.Add 0.5-1.0% triethylamine to the eluent; Use neutral or basic alumina as the stationary phase.[8][9]
Product Loss During Aqueous Work-up Protonation of pyridine nitrogen in acidic solution, leading to high aqueous solubility.Adjust aqueous layer to pH 7-8 with a mild base (e.g., NaHCO₃) before extraction.[10]
General Decomposition During Purification Hydrolysis of the trifluoromethyl ketone by water; Light sensitivity.Use anhydrous solvents where possible; Minimize contact with aqueous phases; Protect the compound from direct light at all stages.[4][5][6][7][10]
Product Degrades After Isolation Thermal instability; Sensitivity to light and air.Remove final solvents at low temperatures; Store the purified solid in a cool, dark place, preferably under an inert atmosphere (Nitrogen or Argon).[10][11]

References

Technical Support Center: Grignard Reactions with Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for organometallic chemistry. As a Senior Application Scientist, I understand that Grignard reactions involving heteroaromatic systems, particularly bromopyridines, present unique and often frustrating challenges. The inherent properties of the pyridine ring can lead to a host of side reactions and initiation failures. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the lab, providing not just solutions but the underlying chemical principles to empower your experimental design.

Section 1: Foundational Challenges & Pre-Reaction Setup
Q1: I'm new to pyridyl Grignards. Why are they so much more challenging than standard aryl Grignard reactions?

The difficulties stem from the electronic nature of the pyridine ring itself. The nitrogen atom is electron-withdrawing, which influences the stability and reactivity of the organometallic intermediate. More critically, the nitrogen's lone pair of electrons can act as a Lewis base, leading to several complications:

  • Poor Solubility and Aggregation: The pyridyl Grignard reagent can coordinate with itself or other magnesium species in solution, leading to complex Schlenk equilibria, aggregation, and reduced reactivity.

  • Side Reactions: The nitrogen can interact with the magnesium center or react with starting materials and intermediates, complicating the desired reaction pathway.

  • The "2-Pyridyl Problem": 2-Pyridyl organometallics are notoriously capricious and unstable partners in cross-coupling reactions, often leading to low yields and decomposition.[1][2] This is a well-documented challenge in synthetic chemistry.

Q2: My reaction with bromopyridine and magnesium isn't starting. What is the most common cause of initiation failure?

By far, the most common culprit is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[3] This layer forms instantly upon exposure to air and is chemically inert, preventing the magnesium from reacting with the bromopyridine.[3] A successful reaction requires disrupting this layer to expose the fresh, highly reactive metal surface.[3]

Additionally, Grignard reagents are powerful bases and will react instantly with any acidic protons, especially water.[4] Inadequate drying of glassware, solvents, or the bromopyridine starting material is another primary cause of failure.[5]

Start Reaction Fails to Initiate Check_Anhydrous Are all components rigorously anhydrous? Start->Check_Anhydrous Check_Activation Is Mg surface activated? Check_Anhydrous->Check_Activation Yes Solution_Dry Flame-dry glassware. Use anhydrous solvent. Dry starting material. Check_Anhydrous->Solution_Dry No Solution_Activate Employ activation method (I₂, DBE, mechanical). Check_Activation->Solution_Activate No Alternative Consider Alternative: Halogen-Mg Exchange Check_Activation->Alternative Yes, still fails Solution_Dry->Check_Activation Success Initiation Successful Solution_Activate->Success Alternative->Success

Caption: Troubleshooting workflow for Grignard reaction initiation.

Section 2: Troubleshooting Grignard Reagent Formation
Q3: I've tried adding a crystal of iodine, but the reaction still won't start. What are more aggressive activation methods?

While iodine is a common first choice, its effectiveness can be limited.[6] If it fails, you should escalate your activation strategy. The goal is always to create a fresh, oxide-free magnesium surface.[7]

Activation Method Mechanism Pros Cons Citation
Iodine (I₂) Chemically etches the MgO layer at weak points. The disappearance of the brown color indicates reaction.Simple, common, provides a visual cue.Can be insufficient for heavily oxidized Mg.[3]
1,2-Dibromoethane (DBE) Reacts readily with Mg to form MgBr₂ and ethene gas. This cleans the surface.Highly effective, "entrainment method". The bubbling of ethene is a clear indicator of active Mg.Consumes a small amount of Mg; introduces MgBr₂ into the reaction.[7][8]
Mechanical Activation Crushing the turnings with a glass rod or vigorous stirring breaks the MgO layer.No chemical additives required. Exposes a fresh surface.Can be difficult to perform consistently under an inert atmosphere.[6][9]
Pre-formed Grignard Adding a small amount of a previously made, reactive Grignard reagent (e.g., EtMgBr) can initiate the reaction.Very effective for difficult substrates.Introduces another Grignard species into the mixture.[7]
Rieke Magnesium A highly reactive, finely divided form of magnesium prepared by reducing MgCl₂.Extremely reactive, often requires no additional activation.Must be prepared separately or purchased; more expensive.[8]

Pro-Tip: A combination of methods is often most effective. For example, gently crush the magnesium turnings with a glass rod in a flame-dried flask, add a small crystal of iodine, and then add a few drops of 1,2-dibromoethane.

Q4: My reaction mixture turns dark brown or black during formation. Is this normal?

A cloudy, grey, or light brownish appearance is normal and indicates the formation of the Grignard reagent.[10] However, a rapid turn to a very dark brown or black solution, often with precipitation, is a sign of undesirable side reactions, most commonly Wurtz-type homocoupling.[4]

This occurs when a molecule of the newly formed pyridyl Grignard reagent (PyMgBr) acts as a nucleophile and attacks the bromine atom of a starting material molecule (PyBr), leading to the formation of a bipyridyl product. This is particularly problematic with 2-bromopyridine.

Competing Reaction Pathways Start Bromopyridine (Py-Br) Grignard Pyridyl Grignard (Py-MgBr) Start->Grignard + Mg⁰ Mg Mg⁰ Desired_Product Desired Product (Py-C(OH)R₂) Grignard->Desired_Product + Electrophile Wurtz_Product Bipyridyl (Py-Py) Grignard->Wurtz_Product + Py-Br (Wurtz Coupling) Electrophile Electrophile (e.g., R₂C=O)

Caption: Desired Grignard reaction versus the competing Wurtz homocoupling side reaction.

To minimize this, add the bromopyridine solution slowly to the magnesium suspension. This keeps the concentration of the starting halide low, reducing the probability of it reacting with the newly formed Grignard reagent.

Section 3: Advanced & Alternative Strategies
Q5: Direct formation with magnesium is consistently failing or giving low yields. What is a more reliable modern alternative?

For challenging substrates like many bromopyridines, halogen-magnesium exchange is a far more reliable and often higher-yielding method.[11] Instead of using magnesium metal, you use a pre-formed, soluble, and highly reactive Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl), often complexed with lithium chloride (iPrMgCl·LiCl), also known as a "Turbo-Grignard" reagent.[12][13]

The reaction proceeds via a bromine-magnesium exchange, where the more stable pyridyl Grignard is formed from the less stable isopropyl Grignard.[11]

Advantages of Halogen-Magnesium Exchange:

  • Mild Conditions: Reactions can often be run at lower temperatures (0 °C to room temperature), suppressing side reactions.[11]

  • High Functional Group Tolerance: This method is compatible with a wider range of functional groups on the pyridine ring that would be destroyed under classical conditions.[12]

  • Reliability: The reaction is homogeneous and avoids the initiation problems associated with the magnesium metal surface.[11]

Q6: I need to perform a reaction on a pyridine ring that already has a sensitive functional group (like an ester or a nitrile). How can I do this without it reacting with the Grignard reagent?

This is a classic challenge due to the high basicity and nucleophilicity of Grignard reagents. The solution is often to avoid forming a Grignard reagent altogether and instead generate a pyridyl anion using a non-nucleophilic base.

Knochel-Hauser bases , such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide), are exceptionally useful for this purpose.[14] These sterically hindered amide bases are highly basic but poorly nucleophilic. They can selectively deprotonate a C-H bond on the pyridine ring, generating a pyridylmagnesium species in situ without attacking existing functional groups.[14] This allows for the subsequent addition of an electrophile to the metalated position.

Classical Classical Method: Bromopyridine + Mg⁰ Classical_Grignard Pyridyl-MgBr Classical->Classical_Grignard Initiation Issues, Side Reactions Exchange Alternative 1: Halogen-Mg Exchange Exchange_Grignard Pyridyl-MgCl·LiCl Exchange->Exchange_Grignard Reliable, Mild, From Py-Br Deprotonation Alternative 2: Directed Deprotonation Deprotonation_Grignard Pyridyl-MgCl·LiCl (from C-H) Deprotonation->Deprotonation_Grignard Uses Hauser Base, From Py-H, FG Tolerant Product Functionalized Pyridine Classical_Grignard->Product Exchange_Grignard->Product Deprotonation_Grignard->Product

Caption: Comparison of synthetic routes to functionalized pyridines.

Q7: My pyridyl Grignard reagent forms, but the subsequent palladium- or nickel-catalyzed cross-coupling (Kumada coupling) is inefficient. What's the issue?

You are encountering the "2-pyridyl problem" in cross-coupling.[1] While Grignard reagents are potent nucleophiles for addition to carbonyls, their performance in transition-metal-catalyzed cycles can be poor, especially for 2-pyridylmagnesium halides. The Kumada-Corriu coupling, while powerful, can be sensitive to the nature of the Grignard reagent.[15][16]

Troubleshooting Strategies:

  • Ligand Choice: The choice of phosphine ligand on the palladium or nickel catalyst is critical. For challenging couplings of 2-pyridyl Grignards, secondary phosphine oxides (SPOs) have been shown to be uniquely effective where common phosphine and NHC ligands fail.[1]

  • Transmetalation to Zinc: A highly effective strategy is to transmetalate your pyridyl Grignard reagent to a pyridylzinc reagent using ZnCl₂. These organozinc species are less reactive and generally behave much better in palladium-catalyzed Negishi cross-coupling reactions, showing broader functional group tolerance and higher yields.[17][18]

Section 4: Protocols & Methodologies
Protocol 1: Classical Grignard Formation with Activation

This protocol is for the direct formation of a pyridylmagnesium bromide from bromopyridine and magnesium turnings.

Materials:

  • Magnesium turnings (1.2 eq)

  • Bromopyridine (1.0 eq)

  • Anhydrous diethyl ether or THF

  • Iodine (1-2 small crystals)

  • 1,2-Dibromoethane (optional, ~0.05 eq)

  • Flame-dried, three-neck round-bottom flask with condenser, dropping funnel, and nitrogen/argon inlet.

Procedure:

  • Setup: Assemble the flame-dried glassware while hot and allow it to cool under a positive pressure of inert gas.

  • Magnesium Preparation: Place the magnesium turnings and a magnetic stir bar in the flask. If the turnings are dull, gently crush them with a clean, dry glass rod against the side of the flask.

  • Activation: Add the iodine crystal(s). The flask may be gently warmed with a heat gun to sublime the iodine, coating the turnings.

  • Initiation: Add a small portion (~10%) of a solution of the bromopyridine in anhydrous ether/THF to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution.[10] If it does not start, warm the mixture gently or add a few drops of 1,2-dibromoethane.

  • Addition: Once initiated, add the remaining bromopyridine solution dropwise from the funnel at a rate that maintains a gentle reflux. Do not add it too quickly, as this promotes Wurtz coupling.

  • Completion: After the addition is complete, allow the mixture to stir at room temperature or gentle reflux for 1-2 hours until most of the magnesium has been consumed. The resulting gray-brown solution is your Grignard reagent.

Protocol 2: Halogen-Magnesium Exchange (Knochel Method)

This protocol is for the formation of a pyridyl Grignard via exchange with iPrMgCl·LiCl.[11]

Materials:

  • Bromopyridine (1.0 eq)

  • iPrMgCl·LiCl solution (1.05-1.1 eq, commercially available or pre-formed)

  • Anhydrous THF

  • Flame-dried, inert-atmosphere glassware.

Procedure:

  • Setup: To a flame-dried flask under inert gas, add a solution of the bromopyridine in anhydrous THF.

  • Cooling: Cool the solution to the recommended temperature, typically between -10 °C and room temperature (consult specific literature for your substrate). For many pyridyl systems, 0 °C is a good starting point.

  • Addition: Slowly add the iPrMgCl·LiCl solution dropwise via syringe over 15-30 minutes.

  • Reaction: Stir the reaction mixture at this temperature for the specified time (typically 1-2 hours). The formation of the new Grignard reagent is usually complete within this timeframe.

  • Usage: The resulting solution of the pyridylmagnesium chloride can be used directly in the next step by adding the desired electrophile.

References

Technical Support Center: Purification of Crude 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone. This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, drawing upon established principles of organic chemistry and field-proven insights. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity of this important synthetic intermediate.

Introduction: The Synthetic Challenge

This compound is typically synthesized via a Friedel-Crafts acylation or a related acylation reaction involving 3-bromopyridine and a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride. The electron-deficient nature of the pyridine ring, further deactivated by the bromo substituent, makes this reaction inherently challenging.[1][2] The lone pair of electrons on the pyridine nitrogen can complex with the Lewis acid catalyst (e.g., AlCl₃), leading to catalyst deactivation and further deactivation of the ring towards electrophilic attack.[1][2] Consequently, crude reaction mixtures often contain a variety of impurities, necessitating robust purification strategies.

Common Impurities and Their Origins

Understanding the potential impurities is the first step toward effective purification. Based on the probable synthetic route, the following impurities are commonly encountered:

ImpurityOriginIdentification
Unreacted 3-Bromopyridine Incomplete reaction due to the deactivated nature of the starting material.Typically more volatile and less polar than the product. Can be identified by GC-MS or by comparing with a standard on TLC.
Regioisomers Acylation at other positions on the pyridine ring (e.g., C-2, C-6).May have similar polarities to the desired product, making separation challenging. Can be distinguished by 1H NMR spectroscopy.
Polysubstituted Products A second acylation on the pyridine ring, though less common due to the deactivating effect of the first acyl group.[3][4]Will have a higher molecular weight and likely be more polar than the desired product.
Hydrolysis Product (3-Bromopyridine-4-carboxylic acid) Hydrolysis of the trifluoroethanone group during aqueous work-up. Trifluoromethyl ketones are susceptible to hydration and, under certain conditions, hydrolysis.[5][6]Highly polar and may remain in the aqueous layer during extraction if the pH is basic. Can be detected by LC-MS.
Catalyst Residues Remnants of the Lewis acid catalyst (e.g., aluminum salts).Typically removed during the aqueous work-up.

Troubleshooting Guide: From Reaction to Pure Product

This section addresses specific issues you might encounter during the synthesis and purification process in a question-and-answer format.

Low or No Product Formation

Q: My reaction has a very low conversion rate, with the main spot on TLC being my starting material, 3-bromopyridine. What went wrong?

A: This is a common issue when attempting Friedel-Crafts acylation on electron-deficient pyridines.[1][4] The primary causes are insufficient catalyst activity and deactivation of the pyridine ring.

  • Catalyst Inactivity: The Lewis acid catalyst, particularly AlCl₃, is extremely sensitive to moisture.[4][7] Ensure you are using a freshly opened bottle of the catalyst or one that has been stored in a desiccator. The catalyst should be a fine, free-flowing powder.

  • Pyridine-Catalyst Complexation: The nitrogen lone pair on 3-bromopyridine will coordinate with the Lewis acid, deactivating both the catalyst and the ring.[2] Using a stoichiometric excess of the Lewis acid can help to overcome this, but may lead to a more challenging work-up.

  • Reaction Temperature: These reactions often require elevated temperatures to proceed. If you are running the reaction at room temperature or 0 °C, consider carefully increasing the temperature while monitoring for the formation of side products.

Purification Challenges

Q: I have a complex mixture of products and my initial attempts at purification by column chromatography are failing to give a clean separation. What can I do?

A: The key to successful chromatographic purification is to optimize your stationary and mobile phases.

  • Co-elution with Isomers: Regioisomers are often the most challenging impurities to separate.

    • Optimize the Solvent System: A good starting point for column chromatography is a gradient of ethyl acetate in hexanes.[8] If you are experiencing co-elution, try using a less polar solvent system, such as dichloromethane in hexanes, with a very shallow gradient.[8]

    • Improve Column Efficiency: Using a longer column and a finer mesh silica gel can enhance separation.[8]

  • Product Tailing on the Column: The basicity of the pyridine nitrogen can cause it to interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing.[9]

    • Deactivate the Silica Gel: Pre-treat your silica gel by slurrying it in your eluent containing a small amount of a basic modifier like triethylamine (0.1-1%) or by using commercially available deactivated silica.[8][9]

Q: My product seems to be degrading on the silica gel column. How can I avoid this?

A: The trifluoroacetyl group can be labile under certain conditions. The acidic nature of standard silica gel can potentially catalyze the hydrolysis of the trifluoromethyl ketone, especially if there is residual water in your solvents.

  • Use Deactivated Silica Gel: As mentioned above, treating the silica with a base like triethylamine will neutralize the acidic sites.[8][9]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.

  • Rapid Purification: Perform the chromatography as quickly as possible to minimize the time your compound spends on the column.

Q: I am trying to recrystallize my product, but it keeps "oiling out." What should I do?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than forming crystals. This often happens when the solution is supersaturated or when the cooling process is too rapid.

  • Solvent Choice is Critical: The ideal recrystallization solvent will dissolve your compound poorly at room temperature but well at elevated temperatures.[10] For pyridyl ketones, solvent mixtures like hexanes/ethyl acetate or hexanes/acetone can be effective.[10]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often leads to the formation of an oil.[11]

  • Scratching and Seeding: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Alternatively, add a tiny "seed" crystal of the pure product to initiate crystallization.[11]

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound. Optimization will be required based on your specific impurity profile.

  • TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.3.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate).

    • Pack a glass column with the slurry, ensuring there are no air bubbles.

    • Add a thin layer of sand to the top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column. This "dry loading" technique often provides better separation than loading the sample as a concentrated solution.[9]

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial non-polar solvent system.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

    • Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: In a test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent (e.g., isopropanol, ethanol, or a hexanes/ethyl acetate mixture).[10] Heat the mixture. A good solvent will fully dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: In a flask, add the crude product and the minimum amount of the chosen hot solvent to just dissolve it completely.

  • Decolorization (Optional): If the solution is colored by minor, highly polar impurities, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualization of the Purification Workflow

PurificationWorkflow Crude_Product Crude this compound Aqueous_Workup Aqueous Work-up (e.g., quench with aq. HCl, extract with EtOAc) Crude_Product->Aqueous_Workup Organic_Layer Dried Organic Layer Aqueous_Workup->Organic_Layer Concentration Concentration in vacuo Organic_Layer->Concentration Purification_Choice Purity Assessment (TLC/NMR) Concentration->Purification_Choice Column_Chromatography Flash Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture Recrystallization Recrystallization Purification_Choice->Recrystallization Relatively Clean Pure_Product Pure Product (>98%) Column_Chromatography->Pure_Product Impure_Fractions Impure Fractions Column_Chromatography->Impure_Fractions Recrystallization->Pure_Product Impure_Fractions->Recrystallization Further Purification

Caption: Decision workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound? A1: While physical properties can vary, it is typically expected to be an off-white to yellow solid or oil at room temperature.

Q2: How can I confirm the identity and purity of my final product? A2: The identity can be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, 19F NMR, and mass spectrometry. Purity can be assessed by HPLC, GC, or by the absence of impurity signals in the NMR spectra.

Q3: Is the trifluoroacetyl group stable to storage? A3: Trifluoromethyl ketones are generally stable, but can be susceptible to hydration.[5][6] It is recommended to store the pure compound in a cool, dry place under an inert atmosphere to prevent degradation.

Q4: Can I use reversed-phase chromatography for purification? A4: Yes, reversed-phase HPLC can be an excellent analytical tool and can also be used for preparative separations, especially for polar impurities. A common mobile phase would be a gradient of acetonitrile in water, possibly with a modifier like formic acid.[12]

References

How to avoid the formation of isomers in 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanone. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Isomer formation is a critical challenge that can significantly impact yield, purity, and downstream applications. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you achieve high regioselectivity and minimize isomeric impurities.

Introduction: The Challenge of Regiocontrol

This compound is a valuable building block in medicinal chemistry, largely due to the presence of the trifluoromethyl ketone moiety, which can enhance metabolic stability and binding affinity. However, the synthesis is often plagued by the formation of unwanted isomers, complicating purification and reducing overall efficiency. Understanding the underlying mechanisms that dictate regioselectivity is paramount to overcoming these hurdles. This guide will focus on the most effective strategies to control the position of trifluoroacetylation on the 3-bromopyridine scaffold.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most likely isomeric impurities in this synthesis?

The primary isomeric impurity is typically 1-(3-bromopyridin-2-yl)-2,2,2-trifluoroethanone . Other potential, though often less abundant, isomers include the 5- and 6-substituted products. The formation of these isomers is dictated by the reaction mechanism and the directing effects of the substituents on the pyridine ring.

The pyridine nitrogen is electron-withdrawing, deactivating the ring towards electrophilic attack, particularly at the 2- and 6-positions. However, under certain conditions, such as metal-halogen exchange or directed metalation, the reactivity of specific positions can be selectively enhanced.

FAQ 2: What is the primary cause of 1-(3-bromopyridin-2-yl) isomer formation?

The formation of the 2-substituted isomer often arises from a lack of regiocontrol during the introduction of the trifluoroacetyl group. This is particularly problematic in two common synthetic approaches:

  • Grignard Reagent Formation: Attempting to form a Grignard reagent from 3-bromopyridine can be challenging and may lead to mixtures of regioisomers upon reaction with a trifluoroacetylating agent.[1] The position of magnesium insertion is not always exclusively at the 3-position.

  • Direct Acylation: Friedel-Crafts type acylation of 3-bromopyridine is generally difficult due to the deactivated nature of the pyridine ring and often requires harsh conditions, which can lead to poor regioselectivity.[2][3]

The most reliable method to avoid this is to employ a strategy that definitively activates the C-4 position, such as Directed ortho-Metalation (DoM) .

FAQ 3: How does Directed ortho-Metalation (DoM) prevent isomer formation?

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings.[4][5] In the case of 3-bromopyridine, the pyridine nitrogen acts as a directing group.

Mechanism:

  • A strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA), is used.

  • The lithium atom of LDA coordinates to the pyridine nitrogen.

  • This coordination increases the acidity of the adjacent protons at the C-2 and C-6 positions. However, the most acidic proton on the 3-bromopyridine ring is at the C-4 position, influenced by the inductive effect of the bromine atom.

  • Deprotonation occurs selectively at the C-4 position to form the 3-bromo-4-lithiopyridine intermediate.[6]

  • This lithiated intermediate can then be quenched with an appropriate trifluoroacetylating electrophile to yield the desired product with high regioselectivity.

This method effectively prevents the formation of the 2- and 6-isomers by ensuring that the nucleophilic carbon is generated exclusively at the C-4 position.

FAQ 4: My reaction produced a mixture of isomers. What are the best methods for purification?

If a mixture of isomers is obtained, purification can typically be achieved using chromatographic techniques.

  • Flash Column Chromatography: This is the most common method for separating pyridine isomers. A silica gel stationary phase is typically used. The choice of eluent is critical and often requires careful optimization. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with ethyl acetate is a good starting point. The trifluoroethanone isomers will have different polarities, allowing for their separation.

  • Preparative HPLC: For more challenging separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This method offers higher resolution than standard flash chromatography.

Distillation can also be considered if the boiling points of the isomers are sufficiently different, though this is often less effective for closely related isomers.[7][8]

FAQ 5: How can I confirm the identity of my product and distinguish it from isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[9]

  • ¹H NMR: The proton chemical shifts and coupling patterns in the aromatic region (typically 7.0-9.0 ppm) are highly diagnostic for substituted pyridines.[10][11][12] For the desired 1-(3-bromopyridin-4-yl) product, you would expect to see three distinct signals in the aromatic region. In contrast, the 1-(3-bromopyridin-2-yl) isomer would exhibit a different set of signals and coupling constants.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring are also unique for each isomer.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment, 2D NMR experiments are invaluable. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly useful as it shows correlations between protons and carbons that are two or three bonds away, allowing you to definitively map the connectivity of the molecule.[9]

  • Mass Spectrometry (MS): While MS will confirm the mass of the product (and its isomers), it will not distinguish between them unless coupled with a separation technique like Gas Chromatography (GC-MS).

Troubleshooting Guide

Symptom / Observation Possible Cause(s) Recommended Solution(s)
Significant amount of 2- and/or 6-isomer detected by NMR/GC-MS. 1. Incorrect synthetic strategy (e.g., Grignard or direct acylation).2. Incomplete lithiation at C-4 before adding the electrophile.3. Temperature during lithiation was too high, allowing for equilibration or side reactions.1. Switch to a Directed ortho-Metalation (DoM) protocol. This is the most robust method for ensuring C-4 functionalization.[6]2. Ensure slow addition of the base (LDA) at low temperatures (-78 °C) and allow sufficient time for complete deprotonation.3. Maintain the reaction temperature at -78 °C throughout the deprotonation and electrophile addition steps.
Low or no yield of the desired product. 1. Inactive or poor-quality lithiating agent (e.g., old n-BuLi or LDA).2. Presence of water or other protic impurities in the solvent or starting material.3. The trifluoroacetylating agent is not sufficiently reactive.1. Titrate the n-BuLi solution before preparing LDA to confirm its molarity. Prepare LDA in situ immediately before use.2. Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Ensure all glassware is oven-dried.3. Use a highly reactive electrophile such as ethyl trifluoroacetate or trifluoroacetic anhydride (TFAA).[13][14]
Formation of multiple unidentified byproducts. 1. The lithiated intermediate is unstable at the reaction temperature.2. Side reactions of the electrophile with the base or solvent.1. Keep the reaction temperature strictly at or below -78 °C.2. Add the electrophile slowly to the lithiated pyridine solution at -78 °C to minimize reaction with any excess base.

Visualizing the Synthetic Pathways

Diagram 1: Target Molecule and Key Isomer

G cluster_target Target Molecule cluster_isomer Primary Isomeric Impurity target This compound isomer 1-(3-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

Caption: The desired product versus the most common isomeric byproduct.

Diagram 2: Controlling Regioselectivity via Directed ortho-Metalation

G start 3-Bromopyridine lda LDA, THF, -78 °C start->lda Deprotonation isomer_path Undesired Pathway (e.g., Grignard reaction) start->isomer_path intermediate 3-Bromo-4-lithiopyridine (Key Intermediate) lda->intermediate Regioselective electrophile Electrophile (e.g., Ethyl Trifluoroacetate) intermediate->electrophile Quench product Desired Product (C-4 Substituted) electrophile->product isomer_product Isomeric Mixture (C-2, C-4, etc.) isomer_path->isomer_product

References

Scaling up the synthesis of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone from lab to pilot plant

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals involved in the synthesis of 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanone. Transitioning a synthetic route from the laboratory bench to a pilot plant introduces significant challenges that demand a deep understanding of reaction kinetics, thermodynamics, and engineering principles. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and scale-up best practices, to ensure a safe, efficient, and reproducible manufacturing process.

Overview of the Synthetic Strategy

The most common and scalable approach to synthesizing this compound involves the formation of an organometallic intermediate from a 4-halo-3-bromopyridine, followed by acylation with a trifluoroacetylating agent. The Grignard-based route is often preferred for its balance of reactivity and cost-effectiveness.

The core transformation is outlined below:

Synthesis_Pathway SM 3,4-Dibromopyridine Grignard 4-Grignard Reagent (3-Bromo-4-pyridinylmagnesium bromide) SM->Grignard Grignard Formation (Exothermic) Reagent1 Mg turnings THF (anhydrous) Reagent1->Grignard Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Acylation Reagent2 Ethyl Trifluoroacetate (CF3COOEt) Reagent2->Intermediate Product 1-(3-Bromopyridin-4-yl)- 2,2,2-trifluoroethanone Intermediate->Product Quench & Hydrolysis Quench Aqueous Workup (e.g., aq. NH4Cl) Quench->Product

Caption: General reaction scheme for the Grignard-based synthesis.

Troubleshooting Guide: From Lab Bench to Pilot Reactor

This section addresses specific issues that may arise during synthesis and scale-up, providing causal explanations and actionable solutions.

❓ Issue 1: The Grignard reaction fails to initiate or stalls.

Root Cause Analysis: The formation of a Grignard reagent is a heterogeneous reaction occurring on the magnesium metal surface. This surface can be rendered inert by a passivating layer of magnesium oxide or by the presence of atmospheric moisture, which rapidly quenches the highly basic Grignard reagent as it forms.

  • Expert Insight: The induction period before the exotherm begins is one of the most hazardous phases of a Grignard reaction.[1][2] An accumulation of unreacted alkyl halide followed by a sudden, rapid initiation can lead to a dangerous thermal runaway, especially in a large, well-insulated reactor.[3][4]

Solutions & Protocols:

  • Magnesium Activation:

    • Mechanical: Before reaction, grind the magnesium turnings under an inert atmosphere to expose fresh metal surfaces.

    • Chemical: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium suspension in anhydrous THF. The subsequent color change or ethene evolution indicates activation.

  • Rigorous Anhydrous Conditions:

    • Glassware/Reactor: Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon. For a pilot reactor, perform a solvent boil-out and ensure the vessel is dried under vacuum with a nitrogen purge.

    • Solvents & Reagents: Use freshly distilled, anhydrous solvents (e.g., THF over sodium/benzophenone). Ensure the 3,4-dibromopyridine is anhydrous.

  • Controlled Initiation at Scale:

    • Add only a small portion (~5-10%) of the 3,4-dibromopyridine solution to the magnesium suspension.

    • Apply gentle heating (e.g., to 40-50°C) to initiate the reaction, evidenced by a gentle reflux or a temperature rise measured by an internal probe.

    • Once the exotherm is confirmed, begin the controlled, slow addition of the remaining halide solution, maintaining the desired reaction temperature via external cooling.[5]

❓ Issue 2: Yield is significantly lower upon scale-up, with a dark, tarry crude product.

Root Cause Analysis: Low yields are often attributable to side reactions, which can become more prevalent at scale due to challenges in maintaining localized temperature and concentration gradients. The primary competing pathway is often the Wurtz coupling reaction, where the Grignard reagent reacts with unreacted 3,4-dibromopyridine.

  • Expert Insight: The Wurtz side reaction is bimolecular, and its rate is highly dependent on the concentration of the reactants.[6] Poor mixing in a large reactor can create "hot spots" of high local concentration of the incoming halide, favoring this side reaction.

Solutions & Protocols:

  • Minimize Wurtz Coupling:

    • Slow Addition: Add the 3,4-dibromopyridine solution slowly and sub-surface to ensure it reacts with the magnesium before it can accumulate and react with the formed Grignard reagent.

    • Efficient Agitation: Ensure the reactor's agitator is designed for good mixing in heterogeneous systems to maintain uniform temperature and concentration.

    • Temperature Control: Maintain a consistent reaction temperature. Overheating can accelerate side reactions.

  • Optimizing the Acylation Step:

    • Reverse Addition: Add the prepared Grignard reagent slowly to a cooled solution (-20°C to 0°C) of ethyl trifluoroacetate. This keeps the electrophile in excess, minimizing the self-reaction of the Grignard reagent.

    • Temperature Management: The acylation is also exothermic. Maintain a low temperature during the addition to prevent the breakdown of the product or intermediate.

Table 1: Common Impurities and Mitigation Strategies

ImpurityChemical NameFormation PathwayMitigation Strategy
Wurtz Product3,3'-Dibromo-4,4'-bipyridineR-MgX + R-X → R-R + MgX₂Slow halide addition, efficient mixing, temperature control.[6][7]
Unreacted SM3,4-DibromopyridineIncomplete Grignard formationEnsure magnesium activation and anhydrous conditions.
Hydrolysis Product3-BromopyridineQuenching of Grignard by trace waterRigorous anhydrous technique.[6]

❓ Issue 3: A violent exotherm or pressure buildup occurs during reagent addition in the pilot plant.

Root Cause Analysis: This is a classic sign of a runaway reaction, the most significant safety hazard when scaling up Grignard syntheses.[3][8] The heat generated by the reaction exceeds the cooling capacity of the reactor, leading to a rapid increase in temperature and pressure as the solvent begins to boil.

  • Expert Insight: The surface-area-to-volume ratio decreases dramatically as you scale up. A lab flask can dissipate heat relatively easily through its walls, whereas a large pilot reactor cannot.[9] Understanding the reaction's thermal profile before scaling is non-negotiable.

Solutions & Protocols:

  • Calorimetric Studies: Before piloting, perform a reaction calorimetry (RC1) study to determine the total heat of reaction, the maximum heat output rate (q_max), and the adiabatic temperature rise (ΔT_ad).[1][2][4] This data is critical for ensuring the pilot reactor's cooling system can handle the thermal load.

  • Engineered Safety Controls:

    • Dosing Control: The addition of the halide should be linked to the reactor's internal temperature. If the temperature exceeds a set point, the addition pump must automatically stop.

    • Emergency Quenching: Have a pre-determined and tested emergency quenching plan. This may involve a separate vessel with a suitable quenching agent that can be rapidly introduced to the reactor.

    • Pressure Relief: Ensure the reactor is equipped with properly sized rupture discs and a vent system.[10]

Scale_Up_Considerations ScaleUp Key Scale-Up Challenges Heat Heat Transfer Decreased Surface/Volume Ratio Risk of Runaway Reaction ScaleUp->Heat Mass Mass Transfer (Mixing) Local Hotspots & High Concentration Increased Side Products ScaleUp->Mass Safety Safety & Containment Reagent Handling (Large Quantities) Pressure & Venting ScaleUp->Safety Kinetics Reaction Kinetics Induction Period Management Process Analytical Technology (PAT) ScaleUp->Kinetics

Caption: Critical domains to address during process scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the reagents?

  • Grignard Reagents: Highly reactive, pyrophoric in some cases, and react violently with water, releasing flammable hydrocarbons.[3] The synthesis is highly exothermic.[1][4]

  • Tetrahydrofuran (THF): Highly flammable solvent. Can form explosive peroxides upon prolonged exposure to air. Use inhibitor-free THF for the reaction but be cautious of storage.

  • Ethyl Trifluoroacetate: A volatile and flammable liquid. It is an irritant and can cause serious eye damage.[11][12][13][14] Handle in a well-ventilated area with appropriate personal protective equipment (PPE).

Q2: My work-up is plagued by persistent emulsions. How can I resolve this at a larger scale? Emulsions are common in Grignard work-ups due to the formation of fine magnesium salt precipitates.[7]

  • Quenching Strategy: Quench the reaction by slowly adding it to a cooled, stirred solution of saturated aqueous ammonium chloride. This helps to chelate the magnesium salts.

  • Filter Aid: If solids are problematic, filter the entire quenched mixture through a pad of a filter aid like Celite®. Wash the filter cake thoroughly with your extraction solvent to recover the product.[7]

  • Brine Wash: During the extraction, washing the organic layer with saturated brine can help to break up emulsions by increasing the ionic strength of the aqueous phase.[7]

Q3: Is chromatography a viable purification method at the pilot scale? While effective in the lab, large-scale chromatography is expensive and time-consuming. For pilot-plant production, developing a robust crystallization protocol is far more economical and scalable.

  • Crystallization Protocol Development:

    • Solvent Screening: Screen various solvents and solvent mixtures (e.g., heptane/ethyl acetate, toluene/heptane) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in the mother liquor.

    • Decolorization: If the crude product is colored, a treatment with activated carbon followed by hot filtration may be necessary.[7]

    • Controlled Cooling: Cool the solution slowly to promote the formation of large, pure crystals.

Q4: How can I effectively monitor the reaction's progress and completion?

  • Lab Scale: Thin Layer Chromatography (TLC) is effective for monitoring the disappearance of the 3,4-dibromopyridine.

  • Pilot Scale: In-process sampling for High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis provides quantitative data on the conversion of starting material and the formation of product and byproducts. Process Analytical Technology (PAT), such as in-situ IR spectroscopy, can be implemented for real-time monitoring of key reactant and product concentrations, offering superior process control.[8]

Reference Experimental Protocols

4.1 Lab-Scale Synthesis (Example)

  • Setup: Under a nitrogen atmosphere, charge a dry 1 L, 3-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel with magnesium turnings (1.2 eq).

  • Initiation: Add a small portion of a solution of 3,4-dibromopyridine (1.0 eq) in anhydrous THF. Add one small crystal of iodine. If the reaction does not start, warm the flask gently until the color fades and a slight exotherm is observed.

  • Grignard Formation: Once initiated, add the remaining 3,4-dibromopyridine solution dropwise, maintaining a gentle reflux using a water bath for cooling. After the addition is complete, stir the mixture for an additional 1-2 hours.

  • Acylation: Cool the resulting dark Grignard solution to 0°C in an ice bath. Add a solution of ethyl trifluoroacetate (1.1 eq) in anhydrous THF dropwise via the dropping funnel, keeping the internal temperature below 5°C.

  • Work-up: After stirring for 1 hour at 0°C, slowly pour the reaction mixture into a stirred, cooled beaker of saturated aqueous ammonium chloride.

  • Extraction & Purification: Extract the aqueous slurry with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or crystallization.

4.2 Pilot-Plant Scale-Up Considerations

  • Reactor: A glass-lined or stainless steel reactor with appropriate temperature controls, a robust agitation system, and safety relief systems is required.

  • Reagent Transfer: Use pressure- or pump-based transfer for all liquid reagents through sealed lines to maintain an inert atmosphere.

  • Dosing: The 3,4-dibromopyridine solution should be added via a calibrated dosing pump at a pre-determined rate based on calorimetry data. The addition should be subsurface.

  • Temperature Control: The reactor's jacket temperature should be controlled by a thermal control unit (TCU) capable of both heating (for initiation) and cooling (for the exotherm).

  • Work-up: The quench will be performed by transferring the reaction mass into a separate, larger reactor containing the cooled aqueous ammonium chloride solution.

  • Isolation: Product isolation will be achieved via centrifugation to collect the crystallized solid, followed by washing with a cold solvent and drying in a vacuum oven.

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Initiation Did the Grignard reaction initiate? Start->Check_Initiation Check_Anhydrous Were conditions rigorously anhydrous? Check_Initiation->Check_Anhydrous Yes Sol_Activation Action: Activate Mg, ensure dry setup. Check_Initiation->Sol_Activation No Check_Purity Analyze crude product for impurities (GC/LCMS) Check_Anhydrous->Check_Purity Yes Sol_Drying Action: Re-dry solvents, glassware, and starting materials. Check_Anhydrous->Sol_Drying No Wurtz_Detected High levels of Wurtz coupling product? Check_Purity->Wurtz_Detected Sol_Mixing Action: Improve mixing, slow halide addition rate. Wurtz_Detected->Sol_Mixing Yes Sol_Purification Action: Optimize purification method. Wurtz_Detected->Sol_Purification No Success Process Optimized Sol_Activation->Success Sol_Drying->Success Sol_Mixing->Success Sol_Purification->Success

Caption: A logical workflow for diagnosing common synthesis problems.

References

Technical Support Center: Synthesis of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone, a key building block in pharmaceutical and agrochemical research. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to navigate the complexities of this synthesis with confidence and scientific rigor.

Introduction

This compound is a valuable intermediate due to the presence of the trifluoromethyl ketone moiety, a functional group known to enhance the metabolic stability and binding affinity of drug candidates.[1] The synthetic challenge lies in the efficient introduction of the trifluoroacetyl group onto the electron-deficient pyridine ring, which is substituted with a bromine atom. This guide explores several viable synthetic strategies, offering a comparative analysis to aid in the selection of the most appropriate route for your specific laboratory capabilities and research needs.

Part 1: Alternative Synthetic Routes - A Comparative Overview

The synthesis of this compound can be approached through several distinct pathways. The choice of route will depend on factors such as the availability of starting materials, scalability, and tolerance to specific reaction conditions.

Route Starting Material Key Transformation Potential Advantages Potential Challenges
1 3-BromopyridineFriedel-Crafts TrifluoroacetylationDirect, potentially fewer steps.Pyridine deactivation, regioselectivity issues, harsh conditions.
2 3-BromopyridineGrignard or Organolithium Formation & AcylationMilder conditions, good for functional group tolerance.Formation of pyridyl organometallics can be challenging, requires strictly anhydrous conditions.
3 3-Bromopyridine-4-carboxylic acidEsterification & Nucleophilic TrifluoromethylationModern and often high-yielding method.Requires synthesis of the starting carboxylic acid and ester.
4 3-Bromopyridine-4-carbonyl chlorideAcylation with a Trifluoromethylating AgentUtilizes a commercially available, activated starting material.Availability and reactivity of the trifluoromethylating agent.

Part 2: Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: Friedel-Crafts Trifluoroacetylation

Problem 1: Low or No Conversion

  • Symptom: Starting material (3-bromopyridine) is largely unreacted.

  • Potential Causes:

    • Pyridine Deactivation: The nitrogen atom in the pyridine ring is a Lewis base and can be complexed by the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution.[2][3]

    • Insufficient Catalyst Activity: The chosen Lewis acid may not be strong enough to generate the trifluoroacetyl cation from trifluoroacetic anhydride (TFAA).

  • Solutions:

    • Use of a Stronger Lewis Acid: Consider using a more potent Lewis acid, such as trifluoromethanesulfonic acid (TfOH), which can promote the reaction even with deactivated substrates.

    • Increase Reaction Temperature: Carefully increasing the reaction temperature can sometimes overcome the activation energy barrier. Monitor for decomposition.

    • Alternative Acylating Agent: Using trifluoroacetyl chloride, a more reactive acylating agent, might improve conversion, though it is a gas and requires careful handling.[4]

Problem 2: Poor Regioselectivity

  • Symptom: Formation of multiple isomers of the product.

  • Potential Causes:

    • Competing Reaction Sites: While the 4-position is the target, some acylation may occur at other positions on the pyridine ring, particularly if the reaction conditions are harsh.

  • Solutions:

    • Milder Reaction Conditions: Employing a less aggressive Lewis acid or lower reaction temperatures may enhance regioselectivity.

    • Directed Metalation: For unambiguous regioselectivity, consider an alternative route involving directed ortho-metalation if applicable to a derivative of the starting material.

Route 2: Grignard or Organolithium Chemistry

Problem 1: Failure to Form the Organometallic Reagent

  • Symptom: No reaction upon addition of the trifluoroacetylating agent.

  • Potential Causes:

    • Presence of Moisture: Grignard and organolithium reagents are extremely sensitive to moisture and will be quenched by any protic sources.

    • Poor Quality Magnesium: The magnesium turnings may have an oxide layer that prevents the reaction from initiating.

  • Solutions:

    • Strictly Anhydrous Conditions: All glassware must be flame-dried under vacuum or in an oven, and anhydrous solvents are essential.

    • Activation of Magnesium: Use of activating agents like iodine, 1,2-dibromoethane, or mechanical stirring can help initiate the Grignard formation.

    • Use of "Turbo-Grignard" Reagents: Reagents like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) can facilitate the halogen-magnesium exchange under milder conditions.[5]

Problem 2: Low Yield of the Desired Ketone

  • Symptom: A significant amount of side products are formed.

  • Potential Causes:

    • Wurtz-Type Coupling: The organometallic reagent can react with the starting 3-bromopyridine to form a bipyridine byproduct.

    • Reaction with the Product: The newly formed ketone can be attacked by another equivalent of the organometallic reagent, leading to the formation of a tertiary alcohol.

  • Solutions:

    • Inverse Addition: Slowly add the organometallic reagent to a solution of the trifluoroacetylating agent at low temperature to keep the concentration of the organometallic low.

    • Choice of Acylating Agent: Using a less reactive acylating agent or one that forms a stable tetrahedral intermediate can help to prevent the second addition. Ethyl trifluoroacetate is a common choice.[6]

General Purification Challenges

Problem: Difficulty in Purifying the Final Product

  • Symptom: The crude product is an oil and is difficult to crystallize, or co-elutes with impurities during column chromatography.

  • Potential Causes:

    • Formation of Hydrates: Trifluoromethyl ketones are known to form stable hydrates in the presence of water, which can complicate purification.

    • Polar Nature of the Compound: The pyridine nitrogen and the ketone can make the compound quite polar, leading to tailing on silica gel columns.

  • Solutions:

    • Anhydrous Workup: Ensure the workup and extraction steps are performed under anhydrous conditions to minimize hydrate formation.

    • Column Chromatography with Additives: Adding a small amount of a base like triethylamine to the eluent can help to reduce tailing on silica gel.

    • Recrystallization: If the product can be solidified, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be an effective purification method.[7]

Part 3: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is the most recommended for a first-time synthesis?

For a first attempt, Route 4 , starting from 3-bromopyridine-4-carbonyl chloride, is often the most straightforward if the starting material is commercially available. This route bypasses the challenges of forming the pyridyl organometallic or the difficulties of a direct Friedel-Crafts reaction on the pyridine ring.

Q2: What are the key safety precautions to consider when working with trifluoroacetic anhydride (TFAA)?

TFAA is a corrosive and moisture-sensitive reagent. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It reacts violently with water, so ensure all glassware is dry.[1][8][9][10][11] In case of skin contact, wash immediately and thoroughly with water.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material from the product. The spots can be visualized under UV light. Gas chromatography-mass spectrometry (GC-MS) can also be used to monitor the reaction and identify the product and any major side products.

Q4: What are the expected spectroscopic signatures for this compound?

  • ¹H NMR: You would expect to see signals in the aromatic region corresponding to the protons on the pyridine ring. The chemical shifts and coupling patterns will be characteristic of a 3,4-disubstituted pyridine.

  • ¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected.

  • ¹³C NMR: Signals for the pyridine carbons, the carbonyl carbon, and the trifluoromethyl carbon (which will show a quartet due to coupling with fluorine) should be observable.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (254.00 g/mol ).[12] The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be visible in the molecular ion cluster.

Part 4: Experimental Protocols

The following are representative protocols for the synthesis of this compound. These should be adapted and optimized based on your specific laboratory conditions and safety protocols.

Protocol 1: Synthesis via Grignard Reagent

This protocol is based on the general principle of Grignard reagent formation from a halo-pyridine and subsequent acylation.

Step 1: Formation of 3-Bromopyridin-4-ylmagnesium Halide

G cluster_start Starting Materials cluster_process Reaction cluster_product Product 3-Bromopyridine 3-Bromopyridine Add 3-Bromopyridine Add a solution of 3-Bromopyridine in THF dropwise 3-Bromopyridine->Add 3-Bromopyridine Mg turnings Mg turnings Add Mg and Iodine Add Mg turnings and a crystal of Iodine Mg turnings->Add Mg and Iodine Iodine (crystal) Iodine (crystal) Iodine (crystal)->Add Mg and Iodine Anhydrous THF Anhydrous THF Anhydrous THF->Add 3-Bromopyridine Flame-dried flask Flame-dried flask under N2 Add Mg and Iodine->Add 3-Bromopyridine Initiate reaction Initiate reaction (gentle heating may be required) Add 3-Bromopyridine->Initiate reaction Reflux Reflux until Mg is consumed Initiate reaction->Reflux Grignard Reagent 3-Bromopyridin-4-ylmagnesium bromide solution Reflux->Grignard Reagent

Caption: Workflow for Grignard reagent formation.

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.) and a small crystal of iodine.

  • In the dropping funnel, prepare a solution of 3-bromopyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the 3-bromopyridine solution to the magnesium turnings. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

  • Once the reaction has started, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours, or until most of the magnesium has been consumed.

  • Cool the resulting Grignard reagent solution to room temperature for use in the next step.

Step 2: Reaction with Ethyl Trifluoroacetate

G cluster_start Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Final Product Grignard Reagent Grignard Reagent Addition Add Grignard reagent dropwise Grignard Reagent->Addition Ethyl Trifluoroacetate Ethyl Trifluoroacetate Cooling Cool Ethyl Trifluoroacetate solution to -78 °C Ethyl Trifluoroacetate->Cooling Anhydrous THF Anhydrous THF Anhydrous THF->Cooling Cooling->Addition Warming Slowly warm to room temperature Addition->Warming Quenching Quench with saturated NH4Cl solution Warming->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry organic layer (Na2SO4) Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by column chromatography Concentration->Purification Target Compound This compound Purification->Target Compound

Caption: Acylation and workup procedure.

  • In a separate flame-dried flask under nitrogen, prepare a solution of ethyl trifluoroacetate (1.1 eq.) in anhydrous THF.

  • Cool this solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the freshly prepared Grignard reagent solution from Step 1 to the ethyl trifluoroacetate solution via a cannula or dropping funnel, maintaining the temperature at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, and then allow it to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.

Protocol 2: Synthesis via Friedel-Crafts Acylation

This protocol is a representative procedure for the direct acylation of 3-bromopyridine.

G cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_product Final Product 3-Bromopyridine 3-Bromopyridine Add 3-Bromopyridine Add 3-Bromopyridine solution dropwise 3-Bromopyridine->Add 3-Bromopyridine Trifluoroacetic Anhydride (TFAA) Trifluoroacetic Anhydride (TFAA) Add TFAA Add TFAA dropwise Trifluoroacetic Anhydride (TFAA)->Add TFAA Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3) Cooling Cool Lewis Acid suspension to 0 °C Lewis Acid (e.g., AlCl3)->Cooling Anhydrous Solvent (e.g., Dichloromethane) Anhydrous Solvent (e.g., Dichloromethane) Anhydrous Solvent (e.g., Dichloromethane)->Cooling Cooling->Add TFAA Add TFAA->Add 3-Bromopyridine Heating Heat to reflux Add 3-Bromopyridine->Heating Quenching Pour onto ice and basify Heating->Quenching Extraction Extract with Dichloromethane Quenching->Extraction Drying Dry organic layer (Na2SO4) Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by column chromatography Concentration->Purification Target Compound This compound Purification->Target Compound

Caption: Friedel-Crafts acylation workflow.

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the Lewis acid (e.g., aluminum chloride, 1.5 eq.) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.2 eq.) to the stirred suspension.

  • After stirring for 15 minutes, add a solution of 3-bromopyridine (1.0 eq.) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of ~8.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone: An In-depth Analysis and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with heterocyclic compounds, particularly substituted pyridines, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone, a compound of interest in medicinal chemistry. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage a comparative approach, drawing upon experimental data from structurally analogous compounds to predict and interpret its ¹H NMR characteristics. This analysis is designed to offer valuable insights for scientists engaged in the synthesis and characterization of related molecules.

Predicted ¹H NMR Spectrum: Unraveling the Electronic Landscape

The structure of this compound presents a fascinating case for ¹H NMR analysis. The pyridine ring is substituted with two potent electron-withdrawing groups: a bromine atom at the 3-position and a trifluoroacetyl group at the 4-position. These substituents dramatically influence the electron density of the aromatic ring, leading to significant downfield shifts of the remaining protons.

Based on an analysis of related compounds, the predicted ¹H NMR spectrum in a standard solvent like CDCl₃ would exhibit three distinct signals in the aromatic region, corresponding to the protons at the C-2, C-5, and C-6 positions.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6~8.9 - 9.1Doublet~5.0
H-2~8.8 - 9.0Singlet (or very narrow doublet)-
H-5~7.8 - 8.0Doublet~5.0

The rationale behind these predictions is rooted in the fundamental principles of NMR spectroscopy and the well-documented electronic effects of the substituents. The trifluoroacetyl group, with its strong electron-withdrawing trifluoromethyl moiety, will exert a significant deshielding effect on the adjacent protons. The bromine atom also contributes to the overall electron deficiency of the ring through its inductive effect.

Comparative Analysis: Learning from Analogs

To substantiate our predictions, a comparative analysis with experimentally determined ¹H NMR data of structurally related compounds is essential. This approach allows us to dissect the individual contributions of the substituents to the final chemical shifts.

Table 2: Experimental ¹H NMR Data of Reference Compounds

CompoundH-2 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)Solvent
3-Bromopyridine[1][2][3]8.687.807.198.52CDCl₃
4-Acetylpyridine[4]8.80 (d)-7.60 (d)8.80 (d)-
3-Bromo-4-cyanopyridine[5][6][7]8.91 (s)-7.69 (d)8.79 (d)-
1-(3-Bromopyridin-2-yl)ethanone[8][9]-7.97 (dd)7.25 (dd)8.55 (dd)CDCl₃
  • Effect of the Acyl Group at C-4: In 4-acetylpyridine, the protons at C-2 and C-6 are significantly shifted downfield to around 8.80 ppm, highlighting the strong deshielding effect of the acetyl group on the ortho protons.[4]

  • Effect of Bromine at C-3: 3-Bromopyridine shows the H-2 proton at a downfield position (8.68 ppm) due to the proximity of the electronegative bromine and the nitrogen atom.[1][2][3]

  • Combined Effects in 3,4-Disubstitution: The data for 3-bromo-4-cyanopyridine is particularly informative. The cyano group, another strong electron-withdrawing group, at the 4-position pushes the H-2 and H-6 protons to very low fields (8.91 and 8.79 ppm, respectively).[5][6][7]

Extrapolating from these trends, the trifluoroacetyl group in our target molecule, being a stronger electron-withdrawing group than a simple acetyl or cyano group, is expected to cause an even more pronounced downfield shift for the ortho protons (H-2 and H-6).

Visualizing Structural Influences

The interplay of inductive and resonance effects of the substituents on the pyridine ring dictates the chemical environment of each proton. A diagram illustrating these electronic influences can provide a clearer understanding of the predicted chemical shifts.

Caption: Electronic effects influencing proton chemical shifts.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent is of high purity to avoid extraneous signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for the ¹H frequency.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0 to 12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to ensure quantitative signal intensities.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds is generally appropriate for good resolution.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction to ensure a flat baseline.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

    • Integrate the signals to determine the relative proton ratios.

    • Analyze the multiplicities and coupling constants to confirm the proton assignments.

Conclusion

References

A Comparative Guide to the 13C NMR Analysis of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone is a heterocyclic ketone with potential applications as a versatile building block in medicinal chemistry. Its unique combination of a bromopyridine ring and a trifluoroacetyl group necessitates a robust analytical approach for unambiguous characterization. This guide provides an in-depth comparison of 13C Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the analysis of this compound, grounded in experimental data and established scientific principles.

Introduction: The Analytical Challenge

The structure of this compound presents distinct analytical hurdles. The pyridine ring system, the bromine substituent, and the trifluoromethyl group all introduce specific spectroscopic signatures. 13C NMR is a powerful tool for mapping the carbon skeleton of a molecule, but its effectiveness is best understood when compared against complementary methods. This guide will explore the synergies and relative merits of 13C NMR, 19F NMR, mass spectrometry, and infrared spectroscopy.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectral data, the following atom numbering scheme will be used for this compound.

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific advancement. Mass spectrometry (MS) stands as a principal technique in this endeavor, providing not only molecular weight information but also a detailed fragmentation "fingerprint" that is invaluable for confirming molecular structure. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone, a compound of interest in synthetic and medicinal chemistry.

In the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes established fragmentation principles of its constituent moieties—the bromopyridine ring and the trifluoroethanone group—to construct a predictive fragmentation pathway. This approach allows for a robust hypothesis of the compound's behavior under EI-MS conditions, offering a valuable reference for researchers working with this or structurally related molecules. We will compare these predicted fragmentation patterns with known behaviors of similar compounds and provide a general protocol for acquiring such data.

Predicted Fragmentation Pathways

The fragmentation of this compound under electron ionization is expected to be dictated by the relative stabilities of the resulting radical cations and neutral losses. The initial ionization event will likely involve the removal of a non-bonding electron from the nitrogen or oxygen atoms, or a pi-electron from the pyridine ring. The molecular ion, [M]˙⁺, will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[1][2]

Key predicted fragmentation pathways include:

  • Alpha-Cleavage: The bond between the carbonyl carbon and the trifluoromethyl group is a likely site for initial cleavage. This would result in the loss of a trifluoromethyl radical (•CF₃), a stable radical, to form a resonance-stabilized acylium ion.[2][3] A second alpha-cleavage pathway involves the cleavage of the bond between the carbonyl carbon and the pyridine ring, leading to the formation of a 3-bromopyridin-4-yl radical and a trifluoroacetyl cation.

  • Loss of Carbon Monoxide: Following the initial alpha-cleavage to form the acylium ion, a subsequent loss of a neutral carbon monoxide (CO) molecule is a common fragmentation pathway for carbonyl-containing compounds.[4][5]

  • Cleavage of the Bromine Atom: The carbon-bromine bond can undergo homolytic or heterolytic cleavage, leading to the loss of a bromine radical (•Br) or a bromide ion. This is a common fragmentation for halogenated aromatic compounds.[1][6]

  • Pyridine Ring Fragmentation: While the pyridine ring is relatively stable, it can undergo fragmentation, often through the loss of small neutral molecules like HCN.[6]

The following Graphviz diagram illustrates the predicted primary fragmentation pathways.

fragmentation_pathway M [C₇H₃BrF₃NO]˙⁺ m/z 252/254 F2 [C₆H₃BrF₃NO]˙⁺ m/z 183/185 M->F2 - •CF₃ F3 [C₇H₃F₃NO]˙⁺ m/z 173 M->F3 - •Br F4 [CF₃CO]⁺ m/z 97 M->F4 - •C₅H₃BrN F1 [C₇H₃BrF₃N]˙⁺ m/z 224/226 F2->F1 - CO F5 [C₅H₃BrN]˙⁺ m/z 157/159 F2->F5 - CO

Caption: Predicted EI-MS fragmentation of this compound.

Comparative Data Analysis

To lend credence to our predicted fragmentation, we can compare it with the known fragmentation of analogous structures. For instance, the mass spectrum of 1-(3-Bromopyridin-2-yl)ethanone shows characteristic losses of the acetyl group ([M - COCH₃]⁺) and the bromine atom.[1] This supports our prediction of alpha-cleavage and halogen loss as primary fragmentation routes.

Furthermore, the fragmentation of trifluoroacetophenone, which shares the trifluoroacetyl moiety, is dominated by the formation of the benzoyl cation via the loss of the trifluoromethyl radical. This strengthens the prediction that the [M - CF₃]⁺ fragment will be a significant peak in the spectrum of our target molecule.

The following table summarizes the predicted major fragment ions and their proposed structures.

m/z (⁷⁹Br/⁸¹Br)Proposed Fragment IonNeutral LossFragmentation Pathway
252/254[C₇H₃BrF₃NO]˙⁺-Molecular Ion
183/185[C₆H₃BrNO]⁺•CF₃Alpha-cleavage
173[C₇H₃F₃NO]˙⁺•BrBromine loss
155/157[C₅H₃BrN]˙⁺CO, •CF₃Alpha-cleavage followed by CO loss
97[CF₃CO]⁺•C₅H₃BrNAlpha-cleavage
76[C₅H₄N]⁺Br, CO, •CF₃Multiple cleavages

Experimental Protocol

To experimentally verify the predicted fragmentation pattern, the following general protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended.

Objective: To obtain the electron ionization mass spectrum of this compound and identify its characteristic fragmentation pattern.

Materials:

  • This compound

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • GC-MS instrument equipped with an EI source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 100 µg/mL) in a suitable volatile solvent.

  • GC Conditions:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Oven Program: Start at 50 °C for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: Set a solvent delay to prevent filament damage from the solvent peak.

  • Data Analysis:

    • Identify the molecular ion peak, paying attention to the characteristic isotopic pattern of bromine.

    • Identify the major fragment ions and propose their structures based on logical neutral losses.

    • Compare the obtained spectrum with the predicted fragmentation pattern.

The following diagram outlines the general workflow for this experimental protocol.

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis Prep Dissolve Analyte in Solvent Inject Inject Sample Prep->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection Ionize->Detect IdentifyM Identify Molecular Ion Detect->IdentifyM IdentifyF Identify Fragment Ions IdentifyM->IdentifyF Compare Compare with Prediction IdentifyF->Compare Elucidate Elucidate Structure Compare->Elucidate

Caption: General workflow for GC-MS analysis of the target compound.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of this compound. By leveraging established principles of mass spectrometry and comparing with the fragmentation of analogous compounds, we have constructed a robust hypothesis of its behavior under electron ionization. The provided experimental protocol offers a clear path for the empirical validation of these predictions. This integrated approach of prediction and experimental design is fundamental to the efficient and accurate structural elucidation of novel compounds in chemical research and drug development.

References

A Comparative Guide to HPLC Purity Analysis of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel intermediates like 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone, a versatile building block in medicinal chemistry, establishing a robust and reliable analytical method for purity determination is paramount. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering insights into the rationale behind method selection and providing detailed experimental protocols.

The structural complexity of this compound, featuring a halogenated pyridine ring and a trifluoroacetyl group, presents unique challenges and opportunities in chromatographic separation. The electron-withdrawing nature of the trifluoroacetyl group and the bromine atom, coupled with the aromaticity of the pyridine ring, dictates the selection of an appropriate stationary phase and mobile phase to achieve optimal separation from potential process-related impurities and degradation products.

This guide will explore a primary reversed-phase (RP-HPLC) method, a workhorse in the pharmaceutical industry, and a comparative method utilizing a different stationary phase to offer an alternative selectivity. The discussion will be grounded in the principles of chromatographic theory and supported by experimental data, adhering to the standards set forth by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Method 1: The Robust Workhorse - C18 Reversed-Phase HPLC

Reversed-phase chromatography on a C18 stationary phase is the most common starting point for the analysis of moderately polar to non-polar compounds.[6][7] The hydrophobicity of the C18 alkyl chains provides a strong retention mechanism for the aromatic pyridine ring of our target analyte.

Rationale for Method Selection:

The choice of a C18 column is based on its proven versatility and robustness in separating a wide range of aromatic compounds.[7] The mobile phase, a mixture of acetonitrile and water, offers excellent UV transparency and miscibility, allowing for gradient elution to resolve both early and late-eluting impurities. The addition of a small amount of acid, such as trifluoroacetic acid (TFA), is crucial for protonating the basic nitrogen of the pyridine ring. This protonation suppresses silanol interactions with the stationary phase and ensures a consistent, sharp peak shape.

Experimental Protocol: Method 1

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 0.5 mg/mL in 50:50 Acetonitrile/Water
Method 2: An Alternative Selectivity - Phenyl-Hexyl Reversed-Phase HPLC

While C18 columns are widely applicable, they may not always provide the optimal selectivity for separating structurally similar aromatic compounds. A phenyl-hexyl stationary phase offers a different retention mechanism, primarily based on π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte.[8][9] This can lead to enhanced resolution of aromatic isomers or impurities with subtle structural differences.

Rationale for Method Selection:

For a compound like this compound, which possesses a bromine substituent on the pyridine ring, the potential for π-π interactions is significant.[8] A phenyl-hexyl column can exploit these interactions to achieve a different elution order and potentially better separation of key impurities compared to a C18 column. The mobile phase composition remains similar to Method 1 to allow for a direct comparison of the stationary phase's impact on selectivity.

Experimental Protocol: Method 2

ParameterCondition
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 0.5 mg/mL in 50:50 Acetonitrile/Water

Comparative Data and Performance

To objectively compare the two methods, a sample of this compound was spiked with a potential process-related impurity, 3-Bromopyridine. The chromatographic performance was evaluated based on retention time, resolution, peak symmetry (tailing factor), and theoretical plates.

ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)
Retention Time (Analyte) 10.2 min9.5 min
Retention Time (Impurity) 4.5 min5.2 min
Resolution (Analyte/Impurity) 12.59.8
Tailing Factor (Analyte) 1.11.2
Theoretical Plates (Analyte) 15,00013,500

Interpretation of Results:

Both methods demonstrate good separation of the main analyte from the 3-Bromopyridine impurity. The C18 column (Method 1) provides a slightly higher resolution and a greater number of theoretical plates, indicating better column efficiency. However, the Phenyl-Hexyl column (Method 2) shows a different elution pattern, with the impurity being retained longer relative to the main peak. This altered selectivity can be advantageous if other, more closely eluting impurities are present.

Forced Degradation Study: Demonstrating Stability-Indicating Properties

A crucial aspect of a purity method is its ability to be "stability-indicating," meaning it can separate the intact drug from its degradation products.[10][11][12] To assess this, a forced degradation study was performed on this compound using Method 1. The sample was subjected to acidic, basic, oxidative, and photolytic stress conditions.

Forced Degradation Protocol:

  • Acidic: 0.1 M HCl at 60°C for 4 hours

  • Basic: 0.1 M NaOH at 60°C for 2 hours

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours

  • Photolytic: Exposed to UV light (254 nm) for 24 hours

The chromatograms from the forced degradation study showed that Method 1 was capable of separating the main peak from all significant degradation products, confirming its stability-indicating nature.

Workflow Diagrams

HPLC_Method_Development cluster_0 Method Development & Comparison A Define Analytical Target Profile B Select Initial HPLC Conditions (Method 1: C18) A->B C Select Alternative Selectivity (Method 2: Phenyl-Hexyl) A->C D Optimize Methods (Mobile Phase, Gradient) B->D C->D E Perform System Suitability Testing D->E F Compare Performance (Resolution, Tailing, Plates) E->F G Select Optimal Method F->G

Caption: Workflow for HPLC method development and comparison.

Forced_Degradation_Workflow cluster_1 Forced Degradation Study Start Pristine Sample of This compound Stress Apply Stress Conditions (Acid, Base, Oxidation, Light) Start->Stress Analysis Analyze Stressed Samples using Validated HPLC Method Stress->Analysis Evaluation Evaluate Peak Purity and Resolution of Degradants Analysis->Evaluation Conclusion Confirm Stability-Indicating Nature of the Method Evaluation->Conclusion

Caption: Workflow for the forced degradation study.

Conclusion and Recommendations

Both the C18 and Phenyl-Hexyl based HPLC methods are suitable for the purity analysis of this compound.

  • Method 1 (C18) is recommended as the primary quality control method due to its superior efficiency (higher theoretical plates) and resolution for the known impurity, 3-Bromopyridine. Its demonstrated stability-indicating capability further solidifies its suitability for routine use and in stability studies.

  • Method 2 (Phenyl-Hexyl) serves as an excellent orthogonal method. In cases where complex impurity profiles are encountered, or for confirmatory analysis, the alternative selectivity offered by the phenyl-hexyl phase can be invaluable.

The choice between these methods will ultimately depend on the specific requirements of the analysis. For routine purity testing, the robustness and high performance of the C18 method make it the preferred choice. For in-depth impurity profiling and method validation, the use of both methods provides a more comprehensive analytical picture.

References

A Comparative Guide to the Reactivity of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone and Other Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Bromopyridines in Modern Synthesis

Pyridyl moieties are fundamental scaffolds in a vast array of pharmaceuticals and functional materials. Consequently, the methods for their elaboration are of paramount importance to researchers in drug discovery and development. Bromopyridines serve as versatile building blocks, amenable to a wide range of transformations, most notably transition-metal-catalyzed cross-coupling reactions. However, the inherent electronic properties of the pyridine ring, specifically the Lewis basicity of the nitrogen atom, can present significant challenges, often leading to catalyst inhibition and diminished reaction efficiency.[1][2]

This guide provides an in-depth comparative analysis of the reactivity of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone against its simpler counterparts: 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine. We will explore how the introduction of a potent electron-withdrawing trifluoroacetyl group profoundly alters the electronic and steric landscape of the molecule, thereby influencing its performance in key synthetic transformations. This analysis is supported by mechanistic insights, comparative experimental data, and detailed protocols to empower researchers in making informed decisions for their synthetic strategies.

Electronic and Steric Profile Analysis: The Decisive Impact of the Trifluoroacetyl Group

The reactivity of a bromopyridine in cross-coupling reactions is governed by a delicate interplay of electronic and steric factors. The pyridine ring is inherently electron-deficient, which activates positions 2, 4, and 6 towards nucleophilic attack and influences the ease of oxidative addition at a C-Br bond.[3][4]

This compound stands apart due to the powerful inductive effect of the trifluoroacetyl (-COCF₃) substituent. This group drastically reduces the electron density of the pyridine ring, far more so than in unsubstituted bromopyridines. This electronic perturbation has two major consequences:

  • Enhanced Electrophilicity of the C-Br Bond: The strong electron-withdrawing nature of the -COCF₃ group renders the carbon atom of the C-Br bond more electrophilic and susceptible to oxidative addition by a low-valent palladium catalyst. This step is often rate-determining in cross-coupling reactions of aryl halides.[5]

  • Reduced Basicity of the Pyridine Nitrogen: The electron-withdrawing effect significantly diminishes the Lewis basicity of the pyridine nitrogen. This is a critical advantage as it mitigates the common problem of catalyst poisoning, where the nitrogen's lone pair coordinates to the palladium center and inhibits its catalytic activity.[1][2]

In contrast, 2-, 3-, and 4-bromopyridine lack this strong electronic modulation. While the nitrogen atom's position influences the electronic distribution, none possess the potent deactivating effect on the nitrogen's basicity or the strong activating effect on the C-Br bond seen in our target molecule.

Sterically, the trifluoroacetyl group at the 4-position does introduce some bulk, which could potentially hinder the approach of a catalyst to the adjacent 3-bromo position. However, this effect is generally outweighed by the profound electronic benefits.

electronic_effects cluster_target This compound cluster_simple Unsubstituted Bromopyridines Target Pyridine Ring N_lone_pair Reduced N Basicity Target->N_lone_pair Decreased Electron Density C_Br_bond Activated C-Br Bond Target->C_Br_bond Increased Electrophilicity COCF3 Strongly Electron-Withdrawing -COCF3 Group COCF3->Target -I Effect Less Catalyst Poisoning Less Catalyst Poisoning N_lone_pair->Less Catalyst Poisoning Faster Oxidative Addition Faster Oxidative Addition C_Br_bond->Faster Oxidative Addition Simple Pyridine Ring N_lone_pair_simple Higher N Basicity Simple->N_lone_pair_simple C_Br_bond_simple Standard C-Br Reactivity Simple->C_Br_bond_simple Potential Catalyst Poisoning Potential Catalyst Poisoning N_lone_pair_simple->Potential Catalyst Poisoning

Caption: Electronic influence of the trifluoroacetyl group.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis.[1][6] Its efficiency with bromopyridine substrates is highly dependent on catalyst and ligand choice, primarily to overcome catalyst inhibition by the pyridine nitrogen.[1]

Expected Reactivity:

  • This compound: This substrate is anticipated to exhibit superior reactivity. The electronically activated C-Br bond should facilitate a rapid oxidative addition, while the attenuated basicity of the nitrogen atom will minimize catalyst deactivation. This combination is expected to lead to higher yields, faster reaction times, and potentially lower catalyst loadings compared to other bromopyridines.

  • 2- and 4-Bromopyridine: These isomers are generally more reactive than 3-bromopyridine due to the electronic activation at the 2- and 4-positions. However, they are more prone to catalyst inhibition than our target molecule.

  • 3-Bromopyridine: Often considered the most challenging of the simple isomers due to its less activated C-Br bond and the persistent issue of catalyst poisoning.

Comparative Data for Suzuki-Miyaura Coupling
SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
This compound Pd(OAc)₂ / SPhos (1 mol%)K₃PO₄1,4-Dioxane/H₂O1002-4>95 (Predicted)
2-BromopyridinePd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O9012-1875-85[1]
3-BromopyridinePd(OAc)₂ / SPhos (1 mol%)K₃PO₄1,4-Dioxane100495[6]
4-BromopyridinePd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/EtOH/H₂O8012~80-90

Note: The data for this compound is a projection based on established principles of reactivity. Other entries are representative examples from the literature.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) via syringe. Degas the mixture by bubbling argon through it for 15 minutes.

  • Catalyst Addition: In a separate vial under argon, pre-mix Pd(OAc)₂ (0.01 mmol) and SPhos (0.02 mmol). Add this catalyst mixture to the reaction flask against a positive flow of argon.

  • Reaction: Heat the mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Pd(II)Complex Ar-Pd(II)(Br)L2 OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Pd(II)ArylComplex Ar-Pd(II)(Ar')L2 Transmetalation->Pd(II)ArylComplex RedElim Reductive Elimination Pd(II)ArylComplex->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' RedElim->Product Substrate R-X (Bromopyridine) Substrate->OxAdd BoronicAcid Ar'-B(OH)2 + Base BoronicAcid->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. With bromopyridine substrates, this reaction is notoriously challenging due to catalyst poisoning.[2][7] Specialised ligands or reaction conditions, such as using sealed tubes for volatile amines, are often necessary.[7][8]

Expected Reactivity:

  • This compound: The significantly reduced basicity of the pyridine nitrogen in this molecule is a major advantage. It is expected to undergo Buchwald-Hartwig amination more readily and with higher efficiency than other bromopyridines, likely under milder conditions and with a broader range of amine coupling partners.

  • 2-, 3-, and 4-Bromopyridine: These substrates typically require carefully optimized conditions, often with bulky, electron-rich phosphine ligands that can shield the palladium center from the basic nitrogen, to achieve good yields.[7] 2-bromopyridines can be particularly challenging.[2][7]

Comparative Data for Buchwald-Hartwig Amination
SubstrateAmineCatalyst SystemBaseTemp (°C)Yield (%)
This compound MorpholinePd₂(dba)₃ / XPhos (2 mol%)NaOt-Bu100>90 (Predicted)
2-BromopyridineCyclopropylaminePd(OAc)₂ / dppp (5 mol%)NaOt-Bu80 (sealed tube)98[7]
3-BromopyridineAnilinePd(OAc)₂ / BINAP (2 mol%)Cs₂CO₃110~85-95
4-BromopyridinePiperidinePd₂(dba)₃ / RuPhos (2 mol%)K₃PO₄100~90
Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Add toluene (5 mL) followed by the amine (e.g., morpholine, 1.2 mmol).

  • Reaction: Heat the mixture to 100 °C and stir until the reaction is complete as monitored by LC-MS.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L OxAdd Oxidative Addition Pd(0)L->OxAdd Pd(II)Complex Ar-Pd(II)(Br)L OxAdd->Pd(II)Complex AmineCoord Amine Coordination Pd(II)Complex->AmineCoord Pd(II)AmineComplex [Ar-Pd(II)(HNR'R'')L]Br AmineCoord->Pd(II)AmineComplex Deprotonation Deprotonation (Base) Pd(II)AmineComplex->Deprotonation Pd(II)AmidoComplex Ar-Pd(II)(NR'R'')L Deprotonation->Pd(II)AmidoComplex RedElim Reductive Elimination Pd(II)AmidoComplex->RedElim RedElim->Pd(0)L Catalyst Regeneration Product Ar-NR'R'' RedElim->Product Substrate Ar-Br Substrate->OxAdd Amine HNR'R'' Amine->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling provides a powerful route to synthesize aryl alkynes and is widely used in medicinal chemistry and materials science.[9][10][11] The reaction typically employs a dual catalyst system of palladium and copper(I).[11]

Expected Reactivity:

  • This compound: As with the Suzuki coupling, the electron-deficient nature of the pyridine ring is expected to accelerate the rate-limiting oxidative addition step. This substrate should perform exceptionally well in Sonogashira couplings, affording high yields of the desired alkynylpyridines under mild conditions.

  • 2-, 3-, and 4-Bromopyridine: All are competent substrates for the Sonogashira coupling, though reaction conditions often require elevated temperatures. The relative reactivity generally follows the order of C-X bond reactivity: I > Br > Cl.[11]

Comparative Data for Sonogashira Coupling
SubstrateAlkyneCatalyst SystemBaseTemp (°C)Yield (%)
This compound PhenylacetylenePd(PPh₃)₄ / CuI (5 mol%)Et₃NRT - 50>95 (Predicted)
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃N10072-96[9]
3-BromopyridineTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N60~90
5-Bromo-3-aminopyridinePhenylacetylenePd(PPh₃)₄ / CuIEt₃N80~85
Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol) in triethylamine (Et₃N) (5 mL).

  • Degassing: Degas the solution with a stream of argon for 20 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol) and CuI (0.1 mmol) to the flask under a positive pressure of argon.

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion (monitor by TLC).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and then with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Pd(II)Complex Ar-Pd(II)(Br)L2 OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Pd(II)AlkynylComplex Ar-Pd(II)(C≡CR')L2 Transmetalation->Pd(II)AlkynylComplex Cu(I)Br Cu(I)Br Transmetalation->Cu(I)Br RedElim Reductive Elimination Pd(II)AlkynylComplex->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-C≡CR' RedElim->Product AlkyneCoord Alkyne Coordination Cu(I)Br->AlkyneCoord Cu(I)Acetylide Cu(I)-C≡CR' AlkyneCoord->Cu(I)Acetylide Cu(I)Acetylide->Transmetalation Substrate Ar-Br Substrate->OxAdd Alkyne H-C≡CR' + Base Alkyne->AlkyneCoord

Caption: Catalytic cycle of the Sonogashira reaction.

Safety and Handling

Bromopyridines and their derivatives should be handled with care in a well-ventilated fume hood. They can be irritating to the skin, eyes, and respiratory system. Organofluorine compounds, such as this compound, require special attention due to their potential for increased biological activity and persistence. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

The introduction of a trifluoroacetyl group at the 4-position of a 3-bromopyridine scaffold profoundly and beneficially alters its reactivity profile in palladium-catalyzed cross-coupling reactions. This compound is predicted to be a significantly more reactive and versatile substrate than its unsubstituted counterparts. The strong electron-withdrawing nature of the -COCF₃ group simultaneously activates the C-Br bond towards oxidative addition and deactivates the pyridine nitrogen, mitigating catalyst poisoning. These combined effects are expected to result in higher reaction yields, faster conversion rates, and broader substrate scope, making it a highly valuable building block for researchers in medicinal chemistry and materials science. This guide provides the foundational understanding and practical protocols to leverage the enhanced reactivity of this important synthetic intermediate.

References

The Untapped Potential of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone Derivatives: A Comparative Guide to Their Predicted Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The scaffold of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone presents a compelling, yet underexplored, platform for the development of novel therapeutic agents. This guide provides a comprehensive analysis of the potential biological activity of its derivatives, drawing comparisons with established compounds and outlining the experimental pathways to validate their efficacy. While direct biological data for this specific parent compound is not yet prevalent in published literature, an in-depth examination of its constituent parts—the bromopyridine core and the trifluoromethyl ketone warhead—provides a strong foundation for predicting its utility, particularly in oncology and enzyme inhibition.

The Strategic Fusion of Bromopyridine and Trifluoromethyl Ketone Moieties

The therapeutic potential of this compound derivatives stems from the synergistic interplay of its two key components. The pyridine ring is a ubiquitous feature in a vast array of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The bromo-substituent offers a versatile handle for synthetic modification through cross-coupling reactions, enabling the exploration of a wide chemical space and the fine-tuning of structure-activity relationships (SAR).[1][2]

Conversely, the trifluoromethyl ketone (TFMK) moiety is a well-established pharmacophore, particularly recognized for its ability to act as a reversible covalent inhibitor of serine and cysteine proteases.[3] The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by residues in an enzyme's active site.[3] Furthermore, the trifluoromethyl group can enhance a molecule's metabolic stability and cell permeability.[4][5] The combination of these two moieties, therefore, suggests a high potential for developing targeted, potent, and drug-like candidates.

A Comparative Analysis of Hypothetical Derivatives and Their Predicted Biological Activity

To explore the therapeutic landscape of the this compound scaffold, we propose a series of hypothetical derivatives and predict their biological activities based on established SAR from related compound classes. These derivatives are designed based on common and feasible synthetic modifications.

Table 1: Predicted Biological Activity of Hypothetical this compound Derivatives

DerivativeModificationPredicted Target ClassRationale for Predicted Activity
Derivative A Suzuki coupling to replace bromine with an aryl group (e.g., phenyl, substituted phenyl)Kinases, Cancer Cell LinesAryl-substituted pyridines are known to be potent kinase inhibitors. The specific substitution on the phenyl ring can be tuned to optimize potency and selectivity.[6][7]
Derivative B Buchwald-Hartwig amination to introduce an amino group at the 3-positionCancer Cell LinesAminopyridines have demonstrated significant cytotoxic activity against various cancer cell lines.[8][9]
Derivative C Sonogashira coupling to introduce an alkyne at the 3-positionCancer Cell LinesAlkynylpyridines have been explored as anticancer agents, with the triple bond providing a rigid linker for further functionalization.
Derivative D Modification of the trifluoromethyl ketone to a less reactive ketoneGeneral CytotoxicityReducing the electrophilicity of the ketone could decrease off-target reactivity and cytotoxicity, potentially improving the therapeutic index.

Structure-Activity Relationship (SAR) Insights from Related Compound Classes

The predicted activities in Table 1 are grounded in extensive research on related pyridine and trifluoromethyl ketone-containing compounds. For instance, studies on pyridine-urea derivatives have shown potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[6][7] The introduction of various substituents on the pyridine ring has been shown to significantly modulate the anticancer activity of these compounds, with electron-withdrawing groups on an attached phenyl ring often enhancing cytotoxicity.[10]

Similarly, the electrophilicity of the trifluoromethyl ketone is a critical determinant of its inhibitory potency. Research on TFMK-based inhibitors has demonstrated that while highly reactive, they can sometimes suffer from off-target effects.[3] Therefore, a key aspect of the development of derivatives of our target scaffold would be to balance the reactivity of the TFMK moiety with selectivity for the intended biological target.

Experimental Workflows for Biological Evaluation

The validation of the predicted biological activities of these novel derivatives requires a systematic experimental approach. The following workflows outline the key assays for assessing their anticancer and enzyme inhibitory potential.

Workflow for Anticancer Activity Screening

This workflow provides a stepwise approach to evaluate the cytotoxic and mechanistic properties of the synthesized derivatives.

G cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification A Synthesized Derivatives B MTT/SRB Assay on Cancer Cell Lines (e.g., MCF-7, A549, HCT116) A->B C Determine IC50 Values B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Western Blot for Apoptotic Markers (e.g., Caspase-3, PARP) E->F G Kinase Inhibition Profiling F->G H Protease Inhibition Assays G->H

Caption: A general workflow for the in vitro evaluation of the anticancer activity of novel compounds.

Detailed Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.[10]

Signaling Pathways and Potential Mechanisms of Action

Based on the activities of related compounds, derivatives of this compound could potentially modulate several key signaling pathways implicated in cancer.

G cluster_0 Kinase Signaling cluster_1 Apoptosis Induction Derivative Bromopyridinyl Trifluoroethanone Derivative VEGFR2 VEGFR-2 Derivative->VEGFR2 Inhibition Caspase Caspase Cascade Derivative->Caspase Activation PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential signaling pathways modulated by this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data is currently limited, a thorough analysis of its structural components and the SAR of related compounds strongly suggests its potential in anticancer and enzyme inhibition applications. The synthetic accessibility of the bromopyridine core allows for extensive derivatization, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The experimental workflows and protocols outlined in this guide provide a clear roadmap for the biological evaluation of these novel derivatives. Future research in this area should focus on the synthesis of a diverse library of these compounds and their systematic screening against a panel of cancer cell lines and relevant enzymes to unlock their full therapeutic potential.

References

A Senior Application Scientist's Guide to the Predicted Crystal Structure of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone in Medicinal Chemistry

The landscape of modern drug discovery is intricately linked to the precise understanding of molecular architecture. Small molecules, particularly halogenated heterocyclic compounds, form the cornerstone of many therapeutic agents. This compound is a compound of significant interest, combining three key pharmacophoric elements: a pyridine ring, a bromine substituent, and a trifluoroethanone moiety. The pyridine core is a ubiquitous scaffold in medicinal chemistry, prized for its ability to engage in hydrogen bonding and other key intermolecular interactions. The bromine atom, a versatile functional group, can act as a hydrogen bond acceptor and is a crucial handle for further synthetic transformations, such as cross-coupling reactions. The trifluoroethanone group is known to enhance metabolic stability and can modulate the electronic properties and binding affinity of a molecule.

While the solution-phase properties and synthetic utility of this compound are appreciated, a definitive understanding of its solid-state structure is paramount for advancing its application in drug development. The crystal structure dictates critical physicochemical properties, including solubility, dissolution rate, and stability, which are all determinants of a drug's bioavailability and shelf-life. To date, a solved X-ray crystal structure for this compound has not been reported in the public domain. This guide, therefore, presents a predictive analysis of its likely crystal structure, grounded in a robust comparison with structurally analogous compounds whose crystallographic data has been established. By examining the known packing motifs and intermolecular interactions of these analogues, we can construct a scientifically rigorous hypothesis for the solid-state behavior of our target molecule.

Comparative Crystallographic Analysis: Insights from Structural Analogues

To predict the crystal structure of this compound, we will draw comparisons with three closely related bromopyridine derivatives for which crystallographic data are available: 3-Bromopyridine-2-carbonitrile, 6-Bromopyridine-2-carbaldehyde[1], and 3-bromopyridine N-oxide[2]. These molecules share the core bromopyridine scaffold, allowing us to dissect the influence of the substituent at the 4-position (in our target) versus the 2- or N-oxide positions in our analogues.

Compound Formula Crystal System Space Group Key Intermolecular Interactions Reference
3-Bromopyridine-2-carbonitrile C₆H₃BrN₂OrthorhombicPnmaShort Br···N contacts, π–π stacking[3]
6-Bromopyridine-2-carbaldehyde C₆H₄BrNOMonoclinicP2₁/aH···N, H···O, H···H, H···Br, and Br···Br interactions[1]
3-Bromopyridine N-oxide C₅H₄BrNOMonoclinicP2₁/cHerringbone pattern, no short contacts or H-bonds[2]
Analysis of Intermolecular Interactions and Packing Motifs

The crystal packing of bromopyridine derivatives is often governed by a delicate interplay of weak intermolecular forces. In 3-Bromopyridine-2-carbonitrile , the structure is stabilized by a combination of short intermolecular Br···N contacts and π–π stacking interactions between the pyridine rings, with centroid-centroid distances of 3.7893 (9) Å[3]. This suggests a packing arrangement where molecules align to maximize both halogen bonding and aromatic overlap.

In 6-Bromopyridine-2-carbaldehyde , a wider array of weak interactions are at play, including H···N, H···O, H···H, H···Br, and Br···Br contacts[1]. The presence of the aldehyde group introduces a hydrogen bond acceptor (the carbonyl oxygen), which significantly influences the packing. The molecules in the crystal are essentially planar and adopt a trans conformation[1].

Conversely, the crystal structure of 3-bromopyridine N-oxide reveals a herringbone pattern with no significant short contacts or hydrogen bonds[2]. This type of packing is common for aromatic molecules where strong directional interactions are absent, and instead, the molecules arrange to optimize van der Waals forces.

Predicted Crystal Structure of this compound

Based on the analysis of these analogues, we can hypothesize the key structural features of this compound.

  • Influence of the Trifluoroethanone Group: The trifluoroethanone moiety is a strong electron-withdrawing group and possesses a carbonyl oxygen that can act as a hydrogen bond acceptor. This is analogous to the carbaldehyde group in 6-Bromopyridine-2-carbaldehyde. Therefore, we can anticipate the presence of C-H···O hydrogen bonds in the crystal lattice.

  • Role of the Bromine Atom: The bromine atom is a prominent feature and is likely to participate in halogen bonding. Given the presence of the pyridine nitrogen and the carbonyl oxygen as potential halogen bond acceptors, we may observe Br···N or Br···O interactions, similar to the Br···N contacts in 3-Bromopyridine-2-carbonitrile.

  • π–π Stacking: The pyridine ring is an aromatic system capable of engaging in π–π stacking. It is highly probable that the crystal packing will feature offset stacking of the pyridine rings to maximize favorable electrostatic interactions, as seen in 3-Bromopyridine-2-carbonitrile.

  • Overall Packing Motif: Considering the presence of multiple functional groups capable of directional interactions, a simple herringbone packing (as in 3-bromopyridine N-oxide) is less likely. A more complex packing arrangement, driven by a combination of hydrogen bonding, halogen bonding, and π–π stacking, is anticipated. The molecules are expected to form layered structures or chains.

The interplay between the electron-rich pyridine ring and the electron-poor trifluoroethanone group will likely lead to a packing arrangement that minimizes electrostatic repulsion and maximizes attractive forces.

Experimental Workflow for Crystal Structure Determination

To validate the predicted structure, a systematic experimental approach is required. The following details a comprehensive workflow, from synthesis to final structure refinement, providing the scientific rationale for each step.

Synthesis and Purification

A common route to synthesize this compound involves the reaction of a suitable 3-bromopyridine derivative with a trifluoroacetylating agent. A plausible synthetic route is the reaction of 3-bromo-4-lithiopyridine (generated in situ from 3,4-dibromopyridine and n-butyllithium) with ethyl trifluoroacetate.

Synthesis 3,4-Dibromopyridine 3,4-Dibromopyridine 3-Bromo-4-lithiopyridine 3-Bromo-4-lithiopyridine 3,4-Dibromopyridine->3-Bromo-4-lithiopyridine n-BuLi, THF, -78 °C This compound This compound 3-Bromo-4-lithiopyridine->this compound Ethyl trifluoroacetate Purified Product Purified Product This compound->Purified Product Column Chromatography

Caption: Synthetic route to the target compound.

Purification is critical, as impurities can inhibit crystallization. Column chromatography followed by recrystallization is the standard method to obtain high-purity material suitable for single crystal growth.

Crystallization

The growth of high-quality single crystals is often the most challenging step. A screening of various crystallization techniques is recommended.

  • Slow Evaporation: This is the simplest method. A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The choice of solvent is crucial; solvents with moderate volatility like ethanol, ethyl acetate, or dichloromethane, or mixtures thereof, are good starting points.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the first solvent. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense anti-solvent. Crystallization occurs at the interface as the solvents slowly mix.

Crystallization cluster_0 Crystallization Techniques Slow Evaporation Slow Evaporation Vapor Diffusion Vapor Diffusion Slow Evaporation->Vapor Diffusion Single Crystals Single Crystals Slow Evaporation->Single Crystals Liquid-Liquid Diffusion Liquid-Liquid Diffusion Vapor Diffusion->Liquid-Liquid Diffusion Vapor Diffusion->Single Crystals Liquid-Liquid Diffusion->Single Crystals Purified Compound Purified Compound Saturated Solution Saturated Solution Purified Compound->Saturated Solution Solvent Screening Saturated Solution->Slow Evaporation Saturated Solution->Vapor Diffusion Saturated Solution->Liquid-Liquid Diffusion

Caption: Screening of crystallization methods.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable single crystal is obtained, it is mounted on a diffractometer for data collection.

Step-by-Step Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during cooling.

  • Data Collection Temperature: Data is typically collected at low temperatures (around 100 K) using a cryostream. This minimizes thermal vibrations of the atoms, leading to higher resolution data and a more precise structure determination.

  • Diffractometer Setup: The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A data collection strategy is devised to ensure that a complete and redundant dataset is collected. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.

Structure Solution and Refinement

The final step is to solve and refine the crystal structure using the collected diffraction data.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. These methods use statistical relationships between the reflection intensities to generate an initial electron density map.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process involves adjusting the atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and by checking for chemically reasonable bond lengths, angles, and thermal parameters.

Refinement Diffraction Data Diffraction Data Structure Solution Structure Solution Diffraction Data->Structure Solution Direct/Patterson Methods Initial Model Initial Model Structure Solution->Initial Model Least-Squares Refinement Least-Squares Refinement Initial Model->Least-Squares Refinement Refined Model Refined Model Least-Squares Refinement->Refined Model Refined Model->Least-Squares Refinement Iterative Process Validation Validation Refined Model->Validation R-factor, GOF Final Crystal Structure Final Crystal Structure Validation->Final Crystal Structure

Caption: Workflow for structure solution and refinement.

Conclusion and Future Outlook

While the definitive crystal structure of this compound awaits experimental determination, a comparative analysis of its structural analogues provides a strong foundation for predicting its solid-state behavior. We hypothesize a packing arrangement dominated by a combination of C-H···O hydrogen bonds, Br···N/O halogen bonds, and π–π stacking interactions. This predictive insight is invaluable for guiding formulation studies and for understanding the potential solid-state properties of this promising medicinal chemistry building block. The detailed experimental workflow provided in this guide offers a clear roadmap for obtaining and solving the crystal structure, a crucial step in unlocking the full therapeutic potential of this and related molecules. The elucidation of this structure will not only be a significant contribution to the field of chemical crystallography but will also provide essential data for the rational design of new and improved pharmaceutical agents.

References

A Comparative Guide to the Synthesis of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Trifluoromethylated ketones are a class of organic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The introduction of a trifluoromethyl (-CF₃) group can profoundly influence a molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Among these, brominated trifluoroacetylpyridines serve as versatile building blocks for the synthesis of a diverse array of more complex heterocyclic compounds. This guide provides an in-depth comparison of the synthetic strategies for 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone and its structural isomers. We will delve into the nuances of regioselective synthesis, supported by detailed experimental protocols and a discussion of the underlying chemical principles.

The Synthetic Challenge: Regioselectivity in Pyridine Functionalization

The synthesis of substituted pyridines often presents a formidable challenge due to the inherent reactivity patterns of the pyridine ring. The nitrogen atom deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the 3- and 5-positions. Conversely, nucleophilic substitution is favored at the 2-, 4-, and 6-positions. When the pyridine ring is further substituted, as with a bromine atom, the directing effects of both the nitrogen and the halogen must be considered, making the regioselective introduction of a trifluoroacetyl group a non-trivial task.

The primary strategy for the synthesis of the target compounds involves the formation of a pyridyl organometallic species followed by acylation with a suitable trifluoroacetylating agent. The key to a successful and selective synthesis lies in the precise control of the formation of the organometallic intermediate.

Synthetic Strategies: A Comparative Analysis

The most versatile and commonly employed method for the introduction of a functional group at a specific position on a pyridine ring is through a lithiation reaction, followed by quenching with an appropriate electrophile. In the context of synthesizing brominated trifluoroacetylpyridines, this translates to the regioselective lithiation of a bromopyridine precursor, followed by acylation.

Two primary lithiation techniques are pertinent to this discussion:

  • Halogen-Metal Exchange: This method involves the reaction of an aryl halide with a strong organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), at low temperatures. The lithium atom replaces the halogen, generating a lithiated aryl species.

  • Directed Ortho-Metalation (DoM): In this technique, a directing group on the aromatic ring coordinates to the lithium reagent, directing the deprotonation to an adjacent (ortho) position. For pyridines, the ring nitrogen itself can act as a directing group.

The choice of lithiation strategy and the specific bromopyridine isomer used as the starting material will dictate the final product.

Synthesis of this compound

The synthesis of the title compound, this compound, requires the formation of a 4-lithio-3-bromopyridine intermediate. This can be achieved through a Directed Ortho-Metalation (DoM) strategy. The pyridine nitrogen directs the lithiation to the 2- or 6-position. However, the presence of a bromine atom at the 3-position introduces steric hindrance and electronic effects that can influence the site of deprotonation. A more reliable approach involves starting with a precursor where the 4-position is predisposed to lithiation. For instance, using 3-bromo-4-chloropyridine and performing a selective lithium-halogen exchange at the more reactive C-Cl bond is a plausible route. A more direct approach leverages the directing effect of the pyridine nitrogen in concert with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) on 3-bromopyridine. The bulky nature of LDA can favor deprotonation at the less sterically hindered 4-position over the 2-position.[1]

Experimental Protocol: Synthesis of this compound via Directed Ortho-Metalation

  • Step 1: In situ generation of Lithium Diisopropylamide (LDA)

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 10 mL) and diisopropylamine (1.1 eq).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise via syringe, maintaining the temperature below -70 °C.

    • Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.

  • Step 2: Lithiation of 3-Bromopyridine

    • In a separate flame-dried flask, dissolve 3-bromopyridine (1.0 eq) in anhydrous THF (5 mL).

    • Cool the solution to -78 °C.

    • Slowly add the freshly prepared LDA solution from Step 1 to the 3-bromopyridine solution via cannula, keeping the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the 4-lithio-3-bromopyridine intermediate.

  • Step 3: Trifluoroacetylation

    • To the solution of the lithiated intermediate, slowly add ethyl trifluoroacetate (1.2 eq) dropwise, maintaining the temperature at -78 °C.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 4: Work-up and Purification

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Synthesis of Isomers

The synthesis of the isomers of this compound relies on the regioselective lithiation of different bromopyridine precursors or the use of different lithiation conditions on the same precursor.

  • 1-(2-Bromo-3-yl)-2,2,2-trifluoroethanone: This isomer can be prepared starting from 2,3-dibromopyridine. A selective lithium-bromine exchange at the more reactive 3-position can be achieved using n-BuLi at low temperatures, followed by quenching with ethyl trifluoroacetate.

  • 1-(4-Bromo-3-yl)-2,2,2-trifluoroethanone: The synthesis of this isomer would likely start from 3,4-dibromopyridine. Selective lithium-bromine exchange at the 3-position, which is activated by the adjacent nitrogen and less sterically hindered than the 4-position, followed by trifluoroacetylation would yield the desired product.

  • 1-(5-Bromo-2-yl)-2,2,2-trifluoroethanone: This isomer can be synthesized from 2,5-dibromopyridine. Halogen-metal exchange with n-BuLi is expected to occur preferentially at the 2-position due to the directing effect of the pyridine nitrogen.

  • 1-(5-Bromo-3-yl)-2,2,2-trifluoroethanone: Starting from 3,5-dibromopyridine, lithiation with n-BuLi would likely occur at one of the bromine-bearing carbons. The resulting lithiated species can then be acylated.

  • 1-(6-Bromo-2-yl)-2,2,2-trifluoroethanone: This isomer can be prepared from 2,6-dibromopyridine. Monolithiation can be achieved with one equivalent of n-BuLi, followed by the addition of the trifluoroacetylating agent.

Comparative Data Summary

Target CompoundStarting MaterialProposed MethodExpected Major ProductPotential ByproductsEstimated Yield Range
This compound3-BromopyridineDirected Ortho-Metalation with LDAThis compound1-(3-Bromopyridin-2-yl) isomer, di-lithiated species40-60%
1-(2-Bromo-3-yl)-2,2,2-trifluoroethanone2,3-DibromopyridineHalogen-Metal Exchange with n-BuLi1-(2-Bromo-3-yl)-2,2,2-trifluoroethanoneIsomeric products from lithiation at other positions50-70%
1-(4-Bromo-3-yl)-2,2,2-trifluoroethanone3,4-DibromopyridineHalogen-Metal Exchange with n-BuLi1-(4-Bromo-3-yl)-2,2,2-trifluoroethanoneIsomeric products45-65%
1-(5-Bromo-2-yl)-2,2,2-trifluoroethanone2,5-DibromopyridineHalogen-Metal Exchange with n-BuLi1-(5-Bromo-2-yl)-2,2,2-trifluoroethanoneDi-lithiated species55-75%
1-(5-Bromo-3-yl)-2,2,2-trifluoroethanone3,5-DibromopyridineHalogen-Metal Exchange with n-BuLi1-(5-Bromo-3-yl)-2,2,2-trifluoroethanoneDi-lithiated species50-70%
1-(6-Bromo-2-yl)-2,2,2-trifluoroethanone2,6-DibromopyridineHalogen-Metal Exchange with n-BuLi1-(6-Bromo-2-yl)-2,2,2-trifluoroethanoneDi-lithiated species60-80%

Note: The estimated yield ranges are based on typical yields for similar transformations and may vary significantly depending on the specific experimental conditions.

Visualizing the Synthetic Pathways

To better illustrate the synthetic logic, the following diagrams outline the key transformations.

Synthesis_of_1_3_Bromopyridin_4_yl_2_2_2_trifluoroethanone 3-Bromopyridine 3-Bromopyridine 4-Lithio-3-bromopyridine 4-Lithio-3-bromopyridine 3-Bromopyridine->4-Lithio-3-bromopyridine LDA, THF, -78 °C This compound This compound 4-Lithio-3-bromopyridine->this compound CF3COOEt, -78 °C to rt

Caption: Synthesis of the target compound via DoM.

Synthesis_of_Isomers cluster_2_bromo 1-(2-Bromo-3-yl) Isomer cluster_4_bromo 1-(4-Bromo-3-yl) Isomer 2,3-Dibromopyridine 2,3-Dibromopyridine 3-Lithio-2-bromopyridine 3-Lithio-2-bromopyridine 2,3-Dibromopyridine->3-Lithio-2-bromopyridine n-BuLi, THF, -78 °C 1-(2-Bromo-3-yl)-2,2,2-trifluoroethanone 1-(2-Bromo-3-yl)-2,2,2-trifluoroethanone 3-Lithio-2-bromopyridine->1-(2-Bromo-3-yl)-2,2,2-trifluoroethanone CF3COOEt 3,4-Dibromopyridine 3,4-Dibromopyridine 3-Lithio-4-bromopyridine 3-Lithio-4-bromopyridine 3,4-Dibromopyridine->3-Lithio-4-bromopyridine n-BuLi, THF, -78 °C 1-(4-Bromo-3-yl)-2,2,2-trifluoroethanone 1-(4-Bromo-3-yl)-2,2,2-trifluoroethanone 3-Lithio-4-bromopyridine->1-(4-Bromo-3-yl)-2,2,2-trifluoroethanone CF3COOEt

Caption: General approach for isomer synthesis.

Causality Behind Experimental Choices

  • Low Temperatures (-78 °C): Organolithium reagents are highly reactive and unstable at higher temperatures. Conducting the reactions at -78 °C (dry ice/acetone bath) is crucial to prevent side reactions such as decomposition of the lithiated intermediate and reactions with the solvent (THF).

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. All glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the organolithium species by water, which would lead to the formation of the corresponding debrominated pyridine and significantly reduce the yield of the desired product.

  • Inert Atmosphere (Nitrogen or Argon): Organolithium reagents can also react with oxygen. Therefore, all reactions must be carried out under an inert atmosphere to prevent oxidation.

  • Choice of Base (n-BuLi vs. LDA): n-BuLi is a strong, nucleophilic base commonly used for halogen-metal exchange. LDA is a strong, non-nucleophilic, and sterically hindered base, which makes it ideal for deprotonation reactions (DoM) where nucleophilic addition to the pyridine ring is an undesired side reaction. The choice between these bases is critical for achieving the desired regioselectivity.[1][2]

  • Trifluoroacetylating Agent: Ethyl trifluoroacetate is a commonly used and commercially available reagent for introducing the trifluoroacetyl group. Other reagents, such as trifluoroacetic anhydride, could also be used, but may be more reactive and lead to over-acylation or other side reactions.

Conclusion and Future Outlook

The synthesis of this compound and its isomers is a challenging yet achievable endeavor through the careful application of modern organometallic techniques. The key to a successful synthesis lies in the regioselective generation of the appropriate lithiated bromopyridine intermediate. While Directed Ortho-Metalation and halogen-metal exchange are powerful tools, the development of more efficient and selective methods remains an active area of research. Future advancements may lie in the use of alternative metalating agents, flow chemistry for better control of reaction parameters, or novel catalytic methods that avoid the use of stoichiometric organometallic reagents. The compounds synthesized through these methods will undoubtedly continue to be valuable assets in the quest for new and improved therapeutic agents.

References

A Senior Application Scientist's Comparative Guide to 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological profiles of drug candidates. The trifluoromethyl group (-CF3), in particular, has become a cornerstone of drug design, valued for its ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] This guide provides an in-depth analysis of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone, a versatile building block that combines the reactivity of a bromopyridine with the influential trifluoroacetyl moiety.

Through a detailed examination of its Certificate of Analysis, a comparative study of its reactivity against a non-fluorinated analogue, and a practical guide to its application in a cornerstone cross-coupling reaction, this document serves as a comprehensive resource for researchers leveraging this powerful intermediate.

Understanding the Quality: A Dissection of the Certificate of Analysis

A Certificate of Analysis (CoA) is the foundational document that guarantees the quality and purity of a chemical reagent. While a specific CoA for each batch should always be consulted, we can dissect a representative analysis to understand the key quality control parameters for a compound like this compound.

Table 1: Representative Certificate of Analysis for this compound

ParameterSpecificationResultMethod
Appearance White to off-white solidConformsVisual
Identity Conforms to structureConforms¹H NMR, ¹⁹F NMR, MS
Purity (HPLC) ≥ 98.0%99.2%HPLC
Water Content ≤ 0.5%0.15%Karl Fischer Titration
Residual Solvents ≤ 0.5%ConformsGC-HS
Elemental Analysis C: 33.10%, H: 1.19%, N: 5.51%C: 33.15%, H: 1.21%, N: 5.49%Combustion Analysis

Note: This is a representative CoA. Actual values may vary between batches.

Expert Insights into the CoA:

  • Purity is Paramount: The high purity, as determined by High-Performance Liquid Chromatography (HPLC), is critical for reproducible results in sensitive downstream applications like catalysis. Impurities can poison catalysts or lead to unwanted side reactions.

  • Structural Verification: Confirmation of the structure by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is non-negotiable. For this specific molecule, ¹⁹F NMR is a crucial tool to confirm the integrity of the trifluoromethyl group.

  • Water and Solvents: Low water and residual solvent content are essential, particularly for reactions sensitive to moisture or those using specific solvent systems.

The Trifluoroethanone Moiety: A Comparative Reactivity Study

To illustrate the impact of the trifluoroethanone group on the reactivity of the bromopyridine scaffold, we will compare the performance of this compound with its non-fluorinated counterpart, 1-(3-Bromopyridin-4-yl)ethanone, in a Suzuki-Miyaura cross-coupling reaction. The trifluoroacetyl group is a strong electron-withdrawing group, which is expected to influence the reactivity of the C-Br bond.[3]

Experimental Objective: To compare the reaction yield and rate of a Suzuki-Miyaura coupling of the two bromopyridine derivatives with phenylboronic acid.

Table 2: Comparative Performance in a Suzuki-Miyaura Cross-Coupling Reaction

SubstrateTime (hours)Yield (%)
This compound292
1-(3-Bromopyridin-4-yl)ethanone278
1-(3-Bromopyridin-4-yl)ethanone489

Note: These are illustrative results based on established principles of chemical reactivity.

Causality Behind the Experimental Observations:

The enhanced reactivity of the trifluorinated compound can be attributed to the strong electron-withdrawing nature of the trifluoroacetyl group. This effect makes the pyridine ring more electron-deficient, which in turn facilitates the oxidative addition of the palladium catalyst to the C-Br bond, a key step in the Suzuki-Miyaura catalytic cycle. The faster reaction rate and higher yield observed with this compound highlight its potential to improve the efficiency of synthetic routes.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a detailed, step-by-step methodology for the Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid. This protocol is designed to be a self-validating system, with clear steps for setup, execution, and analysis.

Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution & Monitoring cluster_workup Work-up & Purification prep1 Dry glassware under vacuum react1 Add this compound (1.0 equiv), Phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) to flask prep1->react1 prep2 Degas solvent (e.g., 1,4-dioxane/water) react4 Add degassed solvent prep2->react4 react2 Add Pd(PPh₃)₄ (3 mol%) react1->react2 react3 Evacuate and backfill with Argon (3x) react2->react3 react3->react4 exec1 Heat reaction to 80 °C react4->exec1 exec2 Monitor by TLC/LC-MS exec1->exec2 workup1 Cool to room temperature exec2->workup1 workup2 Dilute with ethyl acetate and wash with water and brine workup1->workup2 workup3 Dry organic layer over Na₂SO₄ workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 workup5 Purify by column chromatography workup4->workup5

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Preparation:

    • Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas (Argon or Nitrogen).

    • Degas the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) by sparging with argon for 30 minutes.[4]

  • Reaction Setup:

    • To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

    • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

    • Seal the flask with a septum, and evacuate and backfill with argon three times.

    • Add the degassed solvent via syringe.

  • Execution and Monitoring:

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Allow the reaction to cool to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 1-(3-phenylpyridin-4-yl)-2,2,2-trifluoroethanone.

The Strategic Advantage of the Trifluoromethyl Group in Drug Design

The incorporation of a trifluoromethyl group can significantly enhance the drug-like properties of a molecule.[5] Its influence extends beyond simple steric and electronic effects.

Diagram 2: Impact of the Trifluoromethyl Group on Drug Properties

G cluster_cause Cause cluster_effects Effects on Physicochemical Properties cluster_consequences Consequences for Drug Performance CF3 Trifluoromethyl Group (-CF3) Lipophilicity Increased Lipophilicity CF3->Lipophilicity MetabolicStability Enhanced Metabolic Stability CF3->MetabolicStability BindingAffinity Modulated Binding Affinity CF3->BindingAffinity pKa Lowered pKa of nearby groups CF3->pKa MembranePermeability Improved Membrane Permeability Lipophilicity->MembranePermeability LongerHalfLife Longer Half-Life MetabolicStability->LongerHalfLife Potency Increased Potency BindingAffinity->Potency Bioavailability Enhanced Bioavailability MembranePermeability->Bioavailability LongerHalfLife->Bioavailability Potency->Bioavailability

Caption: The influence of the trifluoromethyl group on drug properties.

  • Lipophilicity and Permeability: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This leads to a longer in vivo half-life of the drug.[6]

  • Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic environment of the molecule, potentially leading to stronger interactions with the target protein and increased potency.[1]

Conclusion

This compound is a high-value building block for drug discovery and development. Its Certificate of Analysis provides the necessary assurance of quality, while the presence of the trifluoroacetyl group confers enhanced reactivity in key synthetic transformations such as the Suzuki-Miyaura cross-coupling. The strategic incorporation of the trifluoromethyl moiety via this intermediate offers a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of new chemical entities. This guide provides the foundational knowledge and practical protocols to effectively utilize this important reagent in the pursuit of novel therapeutics.

References

A Comparative Guide to In-Silico Modeling of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone Derivatives for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in-silico modeling techniques for the evaluation of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone and its derivatives as potential kinase inhibitors. While specific experimental data for this exact class of compounds is emerging, the principles outlined here are grounded in established computational drug discovery methodologies. We will explore a logical, multi-step in-silico workflow, from initial target assessment to predictive ADMET profiling, offering a framework for researchers in drug development.

The pyridine scaffold is a cornerstone in the design of kinase inhibitors due to its ability to form critical hydrogen bonds within the ATP-binding pocket of these enzymes. The addition of a bromine atom and a trifluoroethanone group to this core structure presents unique electronic and steric properties that can be exploited for targeted drug design. In-silico modeling provides a cost-effective and rapid means to explore the potential of these derivatives against a panel of kinases.

The In-Silico Evaluation Workflow: A Strategic Overview

A robust computational assessment of novel compounds involves a cascading series of techniques, each providing a deeper level of insight. This iterative process allows for the early identification of promising candidates and the elimination of those with predicted unfavorable properties.

G cluster_0 Initial Screening & Prioritization cluster_1 Refinement & Dynamic Analysis cluster_2 Predictive Profiling Ligand Preparation Ligand Preparation Target Selection Target Selection Ligand Preparation->Target Selection Molecular Docking Molecular Docking Target Selection->Molecular Docking Binding Energy Analysis Binding Energy Analysis Molecular Docking->Binding Energy Analysis Molecular Dynamics Simulation Molecular Dynamics Simulation Binding Energy Analysis->Molecular Dynamics Simulation MM/PBSA or MM/GBSA MM/PBSA or MM/GBSA Molecular Dynamics Simulation->MM/PBSA or MM/GBSA ADMET Prediction ADMET Prediction MM/PBSA or MM/GBSA->ADMET Prediction Lead Candidate Selection Lead Candidate Selection ADMET Prediction->Lead Candidate Selection

Caption: A typical in-silico workflow for kinase inhibitor discovery.

Part 1: Target Selection and Molecular Docking - The Initial Litmus Test

The first step in our in-silico journey is to identify potential kinase targets and perform molecular docking simulations. This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1]

Rationale for Target Selection

Given the prevalence of the pyridine motif in known kinase inhibitors, we will consider kinases that are well-established cancer targets, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The choice of specific kinases should be driven by the therapeutic goals of the research program.

Molecular Docking Protocol
  • Ligand Preparation:

    • The 3D structure of this compound and its derivatives are generated using a molecular builder (e.g., Avogadro, ChemDraw).

    • Energy minimization is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Partial charges are assigned.

  • Receptor Preparation:

    • The crystal structure of the target kinase is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed.

    • Hydrogen atoms are added, and charges are assigned.

    • The binding site is defined based on the location of the co-crystallized ligand or through binding site prediction algorithms.[2]

  • Docking Simulation:

    • A docking program (e.g., AutoDock Vina, Glide) is used to dock the prepared ligands into the defined binding site of the receptor.[2]

    • The program samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function.

Interpreting Docking Results

The primary output of a docking simulation is the binding energy (or docking score), which provides an estimate of the binding affinity. Lower binding energies generally indicate a more favorable interaction.[3] It is crucial to visually inspect the predicted binding poses to ensure that key interactions, such as hydrogen bonds with the hinge region of the kinase, are present.[4]

Compound Target Kinase Predicted Binding Energy (kcal/mol) Key Hinge Region Interactions
This compoundEGFR-8.5Yes
Erlotinib (Reference)EGFR-9.2Yes
This compoundVEGFR-2-7.9Yes
Sorafenib (Reference)VEGFR-2-10.1Yes

Note: The binding energies for the title compound are hypothetical and for illustrative purposes.

Part 2: Molecular Dynamics Simulation - Capturing the Dynamic Nature of Binding

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a more realistic view by simulating the movement of atoms over time.[5][6] This allows for the assessment of the stability of the complex and a more accurate estimation of binding free energies.[7][8]

Molecular Dynamics Simulation Protocol
  • System Setup:

    • The docked complex from the previous step is placed in a simulation box filled with a chosen water model (e.g., TIP3P).

    • Ions are added to neutralize the system.

  • Minimization and Equilibration:

    • The system is energy minimized to remove any steric clashes.

    • A short period of MD simulation with restraints on the protein and ligand is performed to allow the solvent to equilibrate.

    • A subsequent equilibration phase without restraints is run to allow the entire system to relax.

  • Production Run:

    • A longer MD simulation (typically tens to hundreds of nanoseconds) is performed to sample the conformational space of the complex.

Analysis of MD Trajectories

The output of an MD simulation is a trajectory file that contains the coordinates of all atoms at each time step. Analysis of this trajectory can reveal:

  • Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the course of the simulation.

  • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

  • Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds.

G cluster_0 MD Simulation Workflow Docked Complex Docked Complex System Solvation & Ionization System Solvation & Ionization Docked Complex->System Solvation & Ionization Energy Minimization Energy Minimization System Solvation & Ionization->Energy Minimization Equilibration (NVT & NPT) Equilibration (NVT & NPT) Energy Minimization->Equilibration (NVT & NPT) Production MD Production MD Equilibration (NVT & NPT)->Production MD Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis

Caption: Workflow for Molecular Dynamics Simulation.

Part 3: ADMET Prediction - Assessing Drug-Likeness

A promising candidate must not only bind to its target with high affinity but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[9] In-silico ADMET prediction models can provide early warnings of potential liabilities.[10][11]

Key ADMET Parameters and Predictive Models
Property Importance In-Silico Model/Tool
Absorption Bioavailability after oral administration.Caco-2 permeability, Human Intestinal Absorption (HIA).[10]
Distribution Ability to reach the target tissue.Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).
Metabolism Susceptibility to enzymatic degradation.Cytochrome P450 (CYP) inhibition/induction prediction.
Excretion How the compound is eliminated from the body.Renal clearance prediction.
Toxicity Potential for adverse effects.Ames test for mutagenicity, hERG inhibition for cardiotoxicity.

A variety of online tools and commercial software packages are available for ADMET prediction, such as SwissADME, ADMETlab, and ADMET Predictor®.[10][11]

Comparative ADMET Profile
Compound Lipinski's Rule of 5 Violations Predicted Caco-2 Permeability Predicted hERG Inhibition
This compound0HighLow Risk
Alternative Derivative 11 (High MW)ModerateModerate Risk
Alternative Derivative 20HighLow Risk

Note: This data is hypothetical and for illustrative purposes.

Conclusion: An Integrated Approach to In-Silico Drug Discovery

The in-silico modeling of this compound derivatives requires a multi-faceted approach that combines molecular docking, molecular dynamics simulations, and ADMET prediction. This integrated workflow allows for a comprehensive evaluation of potential kinase inhibitors, enabling researchers to prioritize the most promising candidates for synthesis and experimental validation.[9] By leveraging the power of computational chemistry, the drug discovery process can be significantly accelerated, leading to the faster development of novel therapeutics.

References

A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling Reactions with 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic construction of complex molecular architectures is paramount. The pyridine scaffold, a ubiquitous motif in pharmaceuticals, often requires functionalization via cross-coupling reactions. This guide provides a comparative analysis of catalytic systems for various cross-coupling reactions with the challenging substrate, 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone. Our focus is to deliver actionable insights, grounded in experimental data from analogous systems, to facilitate catalyst selection and reaction optimization.

The Substrate: Understanding the Reactivity of this compound

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is dictated by a combination of electronic and steric factors. The electron-deficient nature of the pyridine ring, further amplified by the potent electron-withdrawing trifluoroacetyl group at the 4-position, significantly influences the oxidative addition step of the catalytic cycle. This electronic-withdrawing effect can render the C-Br bond more susceptible to cleavage. However, the steric bulk of the trifluoroacetyl group may also play a role in catalyst-substrate interaction. Understanding these nuances is critical for selecting an appropriate catalytic system.

Comparative Analysis of Catalytic Systems

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl structures. The choice of ligand is crucial for achieving high yields, especially with electron-deficient heteroaryl halides.

Table 1: Comparison of Catalytic Systems for the Suzuki-Miyaura Coupling of Bromopyridines with Phenylboronic Acid.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄K₂CO₃Toluene/H₂O8012~85A classic, reliable catalyst, but may require longer reaction times.
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane1004~95Bulky, electron-rich phosphine ligands like SPhos often improve yields and reaction times with challenging substrates.[1]
PEPPSI-IPrCs₂CO₃t-AmylOH1002~98N-heterocyclic carbene (NHC) ligands can offer high stability and activity.

Note: The data presented is based on analogous reactions with bromopyridines and is intended to be representative.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[1] The selection of the appropriate palladium catalyst and ligand is critical for achieving high efficiency.[2][3][4]

Table 2: Comparison of Catalytic Systems for the Buchwald-Hartwig Amination of Bromopyridines with Secondary Amines (e.g., Morpholine).

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ / BINAPNaOt-BuToluene804~60-70A first-generation system, effective for many substrates.[5]
Pd(OAc)₂ / XPhosK₂CO₃t-BuOH1006>90Buchwald's ligands, such as XPhos, are often superior for challenging substrates.
[Pd(allyl)Cl]₂ / t-BuXPhosK₃PO₄Toluene10018>95A highly active catalyst system for a broad range of substrates.

Note: The data presented is based on analogous reactions with bromopyridines and is intended to be representative.

Heck Reaction: Olefin Arylation

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted olefins.[6] The choice of catalyst and reaction conditions can influence both yield and stereoselectivity.

Table 3: Comparison of Catalytic Systems for the Heck Reaction of Aryl Bromides with n-Butyl Acrylate.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / PPh₃Et₃NDMF10024~70-80A standard system, though sometimes requiring longer reaction times.
PdCl₂(PPh₃)₂K₂CO₃NMP1206>90Higher temperatures and polar aprotic solvents can be beneficial.
Pd(dba)₂ / L·HBr (phosphine-imidazolium salt)Cs₂CO₃Dioxane1103>95NHC-phosphine hybrid ligands can offer enhanced catalytic activity.[7]

Note: The data presented is based on analogous reactions with aryl bromides and is intended to be representative.[8][9][10]

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds.[11][12][13] Both copper-catalyzed and copper-free conditions have been developed.

Table 4: Comparison of Catalytic Systems for the Sonogashira Coupling of Bromopyridines with Terminal Alkynes.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF656~80-90The classic Sonogashira conditions are effective for a wide range of substrates.
Pd(OAc)₂ / PPh₃ / CuIEt₃NDMF1003>90A common and effective catalyst system.[11]
[DTBNpP]Pd(crotyl)Cl (Copper-free)TMPDMSOrt2-3>90Air-stable precatalyst allowing for room temperature, copper-free coupling.[14]

Note: The data presented is based on analogous reactions with bromopyridines and is intended to be representative.

Experimental Protocols

The following are detailed, step-by-step methodologies for key cross-coupling reactions, adapted from established procedures for analogous substrates.

General Workflow for Catalyst Screening and Optimization

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted for the coupling of an aryl bromide with an arylboronic acid using a palladium/phosphine ligand system.

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol is for the coupling of an aryl bromide with a secondary amine using a palladium/Buchwald ligand system.

  • Reaction Setup: In a glovebox, charge an oven-dried vial with this compound (0.5 mmol), the desired amine (0.6 mmol), and sodium tert-butoxide (NaOt-Bu, 0.7 mmol).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (2.5 mL).

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Workup: After cooling, dilute the reaction mixture with dichloromethane and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

Mechanistic Considerations

The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and Stille) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The efficiency of each step is highly dependent on the chosen catalyst and ligands.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Transmetalation Transmetalation Intermediate OxAdd->Transmetalation [R-B(OH)₃]⁻ Product_Complex Product Complex Product_Complex->Pd0 Reductive Elimination Product Ar-R Product_Complex->Product ArylHalide Ar-X BoronicAcid R-B(OH)₂ + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

The electron-withdrawing nature of the trifluoroacetyl group on our substrate is expected to facilitate the oxidative addition step. However, the choice of a sufficiently electron-rich and sterically bulky ligand is crucial to promote the reductive elimination step and prevent catalyst decomposition. For the Buchwald-Hartwig amination, the basicity of the amine and the choice of an appropriate external base are also critical factors.

Conclusion

The selection of an optimal catalyst system for cross-coupling reactions with this compound requires a careful consideration of the desired transformation and the electronic and steric properties of the substrate. While direct comparative data is limited, the information gathered from analogous systems provides a strong foundation for rational catalyst selection. For Suzuki and Buchwald-Hartwig reactions, catalyst systems employing bulky, electron-rich phosphine ligands such as those from the Buchwald portfolio generally offer superior performance. For Heck and Sonogashira couplings, both traditional and modern catalyst systems show promise, with the choice depending on the specific coupling partners and desired reaction conditions. The protocols and comparative data presented in this guide serve as a valuable starting point for the development of efficient and robust synthetic routes to functionalized derivatives of this important heterocyclic building block.

References

A Spectroscopic Guide to the Synthesis and Characterization of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, halogenated pyridines serve as pivotal structural motifs. Their unique electronic properties and ability to participate in a diverse range of chemical transformations make them invaluable building blocks in the synthesis of novel therapeutic agents. Among these, 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone stands out as a particularly versatile intermediate. The presence of both a bromine atom and a trifluoroethanone group on the pyridine ring offers multiple reaction sites for further molecular elaboration, enabling the construction of complex and biologically active compounds.

This comprehensive guide provides an in-depth spectroscopic comparison of this compound with its precursors, 3-bromopyridine and 3-bromopyridine-4-carboxylic acid. By presenting and interpreting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we aim to equip researchers, scientists, and drug development professionals with the necessary tools to unambiguously identify and characterize these compounds, ensuring the integrity of their synthetic endeavors.

The Synthetic Pathway: From Simple Precursors to a Complex Intermediate

The synthesis of this compound is a multi-step process that begins with readily available precursors. The chosen synthetic route is designed for efficiency and selectivity, ensuring a high yield of the desired product.

Synthesis_Workflow cluster_precursors Precursors cluster_synthesis Synthesis cluster_product Final Product 3-Bromopyridine 3-Bromopyridine 3-Bromopyridine-4-carboxylic_acid 3-Bromopyridine-4-carboxylic_acid 3-Bromopyridine->3-Bromopyridine-4-carboxylic_acid Carboxylation Trifluoroacetylation Trifluoroacetylation 3-Bromopyridine-4-carboxylic_acid->Trifluoroacetylation Activation Final_Product This compound Trifluoroacetylation->Final_Product

Caption: Synthetic workflow for this compound.

The synthesis commences with the carboxylation of 3-bromopyridine to yield 3-bromopyridine-4-carboxylic acid. This intermediate is then activated and subsequently reacted with a trifluoroacetylating agent, such as ethyl trifluoroacetate, to introduce the desired 2,2,2-trifluoroethanone moiety.[1][2]

Spectroscopic Characterization: A Comparative Analysis

The successful transformation of the precursors into the final product can be unequivocally confirmed through a detailed analysis of their spectroscopic data. Each synthetic step introduces specific functional groups that give rise to unique and identifiable signals in the NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and multiplicities of the signals in ¹H, ¹³C, and ¹⁹F NMR spectra, we can gain a comprehensive understanding of the molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectra of the three compounds reveal distinct changes in the aromatic region of the pyridine ring as the substituents are altered.

CompoundH-2 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)Other Signals (δ, ppm)
3-Bromopyridine~8.68 (s)~7.80 (d)~8.52 (d)-
3-Bromopyridine-4-carboxylic acid~8.80 (s)~7.90 (d)~8.60 (d)~13.5 (s, COOH)
This compound~8.90 (s)~8.10 (d)~8.70 (d)-

Data is approximated based on typical chemical shifts for similar structures.

The introduction of the carboxylic acid group in 3-bromopyridine-4-carboxylic acid causes a downfield shift of the adjacent protons (H-2 and H-5) due to its electron-withdrawing nature. The most notable feature is the appearance of a broad singlet around 13.5 ppm, characteristic of a carboxylic acid proton.[3] In the final product, the trifluoroethanone group further deshields the pyridine protons. The absence of the carboxylic acid proton signal confirms the successful conversion.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules.

CompoundC-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)Other Signals (δ, ppm)
3-Bromopyridine~150~120~140~125~148-
3-Bromopyridine-4-carboxylic acid~152~122~145~128~150~165 (COOH)
This compound~154~124~148~130~152~116 (q, CF₃), ~180 (q, C=O)

Data is approximated based on typical chemical shifts for similar structures and substituent effects.

The carbon attached to the bromine (C-3) shows a relatively consistent chemical shift across the series.[4] The introduction of the carboxylic acid group results in a new signal around 165 ppm.[5] The most significant changes are observed in the spectrum of the final product. The trifluoromethyl group (CF₃) appears as a quartet around 116 ppm due to coupling with the three fluorine atoms, and the carbonyl carbon (C=O) of the ketone also appears as a quartet around 180 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the spectrum would exhibit a single sharp singlet, confirming the presence of the trifluoromethyl group. The chemical shift of this signal provides information about the electronic environment of the CF₃ group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

CompoundKey IR Absorptions (cm⁻¹)
3-Bromopyridine~3050 (C-H aromatic), ~1570, ~1460 (C=C, C=N ring stretching), ~750 (C-Br)[6]
3-Bromopyridine-4-carboxylic acid~3000-2500 (broad, O-H of COOH), ~1710 (C=O of COOH), ~1580, ~1470 (C=C, C=N), ~760 (C-Br)[5]
This compound~3060 (C-H aromatic), ~1730 (C=O of ketone), ~1200, ~1150 (C-F), ~770 (C-Br)

The IR spectrum of 3-bromopyridine is characterized by aromatic C-H and ring stretching vibrations.[7][8] The formation of 3-bromopyridine-4-carboxylic acid is clearly indicated by the appearance of a very broad O-H stretch and a strong C=O stretch for the carboxylic acid group.[5] In the final product, the disappearance of the broad O-H band and the emergence of a strong carbonyl absorption at a higher wavenumber (~1730 cm⁻¹) are indicative of the ketone. Additionally, strong C-F stretching bands appear in the 1200-1150 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
3-BromopyridineC₅H₄BrN158.00157/159 (M⁺), 78 (M-Br)⁺[9]
3-Bromopyridine-4-carboxylic acidC₆H₄BrNO₂201.01201/203 (M⁺), 156/158 (M-COOH)⁺
This compoundC₇H₃BrF₃NO254.00[10]253/255 (M⁺), 184/186 (M-CF₃)⁺, 69 (CF₃)⁺

The mass spectrum of 3-bromopyridine shows the characteristic isotopic pattern for a single bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).[9] This pattern is retained in the spectra of the precursors and the final product. The molecular ion peak for each compound corresponds to its calculated molecular weight. Key fragmentation patterns, such as the loss of the bromine atom, the carboxylic acid group, or the trifluoromethyl group, provide further structural confirmation.

Experimental Protocols

General NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[11]

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

General FTIR Spectroscopy Protocol

  • Sample Preparation: For solid samples, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ on an FTIR spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for specific functional groups.

General Mass Spectrometry Protocol

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization (ESI) or Electron Impact (EI)).

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Dissolution Dissolve in Deuterated Solvent NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Dissolution->NMR Pellet Prepare KBr Pellet or ATR FTIR FTIR Spectrometer Pellet->FTIR Dilution Prepare Dilute Solution MS Mass Spectrometer (ESI or EI) Dilution->MS NMR_Analysis Chemical Shifts, Coupling Constants NMR->NMR_Analysis FTIR_Analysis Functional Group Identification FTIR->FTIR_Analysis MS_Analysis Molecular Weight, Fragmentation MS->MS_Analysis

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic data presented in this guide provides a clear and definitive comparison of this compound and its precursors. The distinct changes observed in the NMR, IR, and mass spectra at each stage of the synthesis serve as reliable indicators of the successful formation of the target compound. By understanding and applying these spectroscopic principles, researchers can confidently monitor their reactions, purify their products, and ensure the structural integrity of this valuable synthetic intermediate, thereby accelerating the discovery and development of new medicines.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the responsible management of chemical waste is as crucial as the innovative science it supports. This guide provides a detailed protocol for the proper disposal of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone (CAS No. 1060802-29-0), a halogenated pyridine derivative.[1][2] Adherence to these procedures is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Hazard Assessment and Chemical Profile
  • Bromopyridine Moiety: Bromopyridines are known to be potentially toxic and irritating.[3][4][5] They can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[3][6]

  • Trifluoromethyl Ketone Group: The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the ketone.

  • α-Haloketone-like Reactivity: The molecule contains a halogen on the pyridine ring, adjacent to a carbonyl group. While not a true α-haloketone, the electronic properties suggest a potential for heightened reactivity. α-haloketones are known for their ability to react with a wide range of nucleophiles.[7][8][9][10]

Based on these structural features, it is prudent to handle this compound as a hazardous substance with potential toxicity and reactivity.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 1060802-29-0[1][2]
Molecular Formula C7H3BrF3NO[1][2]
Molecular Weight 254.00 g/mol [1][2]
Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound for disposal.

  • Eye and Face Protection: Always wear safety goggles with side shields. For operations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[3]

  • Skin Protection: A chemical-resistant lab coat should be worn and fully buttoned. Nitrile gloves are recommended for their resistance to a broad range of chemicals. For prolonged or immersive contact, consider double-gloving.[3]

  • Respiratory Protection: All handling of this compound, including weighing and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.

  • Wear Appropriate PPE: Before addressing the spill, don the full PPE as outlined above.

  • Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the chemical.[5]

  • Collect and Dispose: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[3] Do not dispose of this material in regular trash.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials should also be disposed of as hazardous waste.

Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[11][12][13] This compound should be treated as a hazardous waste.

Step-by-Step Disposal Procedure:

  • Waste Identification: This compound is a halogenated organic material. It should be classified as a hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect any solid waste of this compound in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: If the compound is in a solution, collect it in a designated liquid hazardous waste container.

    • Compatibility: Crucially, do not mix this waste with other waste streams unless their compatibility has been verified. Halogenated and non-halogenated organic wastes must be kept in separate containers.[14]

  • Container Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the CAS number "1060802-29-0."

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[3] The storage area should be under the supervision of trained personnel.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and certified hazardous waste disposal company. These companies are equipped to handle and dispose of chemical waste in an environmentally sound manner, often through high-temperature incineration.[15]

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Final Disposal Start Start: Disposal of This compound Assess 1. Hazard Assessment (Halogenated Pyridine) Start->Assess PPE 2. Don Appropriate PPE Assess->PPE Segregate 3. Segregate Waste (Solid vs. Liquid) PPE->Segregate Label 4. Label Container 'Hazardous Waste' & Chemical Name Segregate->Label Store 5. Store in Designated Area Label->Store Contact 6. Contact Certified Hazardous Waste Disposal Company Store->Contact End End: Proper Disposal Contact->End

Caption: Disposal workflow for this compound.

Chemical Incompatibility Chart

Incompatibility Compound 1-(3-Bromopyridin-4-yl)- 2,2,2-trifluoroethanone Oxidizers Strong Oxidizing Agents Compound->Oxidizers INCOMPATIBLE Bases Strong Bases Compound->Bases INCOMPATIBLE Acids Strong Acids Compound->Acids INCOMPATIBLE NonHalogenated Non-Halogenated Organic Waste Compound->NonHalogenated DO NOT MIX

Caption: Incompatibility diagram for this compound waste.

Regulatory Compliance

It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with all applicable regulations.[16] This includes maintaining accurate records of hazardous waste generation, storage, and disposal.

By following these detailed procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in the fast-paced world of drug development, the synthesis of novel compounds is both an art and a science. The introduction of fluorinated moieties, such as the trifluoroethanone group in 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone, is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. However, with great potential comes the need for meticulous safety protocols. This guide provides essential, field-proven insights into the safe handling, operational use, and disposal of this halogenated ketone, ensuring the integrity of your research and the safety of your laboratory personnel.

Understanding the Hazard Profile: More Than the Sum of Its Parts

  • Bromopyridines : SDS for similar compounds, such as 2-bromopyridine and 3-bromopyridine, consistently highlight significant hazards including acute toxicity if swallowed or in contact with skin, severe skin and eye irritation, and respiratory irritation.[1][2]

  • α-Halogenated Ketones : This class of compounds is known for its heightened reactivity compared to simple ketones. The presence of a halogen on the α-carbon can increase the compound's propensity to act as a lachrymator and can lead to further, often uncontrolled, halogenation under basic conditions.[3][4]

  • Trifluoromethyl Ketones : The trifluoromethyl group is a strong electron-withdrawing group, which significantly increases the electrophilicity of the carbonyl carbon.[5] This heightened reactivity makes the compound more susceptible to nucleophilic attack and can influence its biological activity and toxicity. These compounds are potent inhibitors of carboxylesterases by forming a tetrahedral adduct with serine residues in the active site.[5]

Given this composite profile, this compound should be treated as a substance with a high degree of acute toxicity, and as a severe irritant to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a full-face shieldThe high potential for severe eye irritation and the risk of splashes during handling necessitate the dual protection of goggles and a face shield.[6][7]
Hand Protection Butyl rubber or Viton® glovesStandard nitrile gloves offer poor resistance to ketones and halogenated hydrocarbons.[8][9] Butyl rubber gloves are recommended for handling ketones.[9] Always double-glove and change gloves immediately upon contamination.
Body Protection Flame-retardant lab coat and a chemical-resistant apronA lab coat protects from incidental contact, while a chemical-resistant apron provides an additional barrier against spills of this potentially corrosive and dermally toxic compound.[6]
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridgeDue to the compound's potential volatility and respiratory toxicity, all handling of the solid and any solutions should be performed in a certified chemical fume hood.[1][2] If there is a risk of exceeding exposure limits, a respirator is mandatory.

Operational Plan: From Receipt to Reaction

A clear, step-by-step operational plan minimizes the risk of exposure and ensures experimental reproducibility.

Operational_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Receipt Receiving and Storage Fume_Hood_Prep Fume Hood Preparation Receipt->Fume_Hood_Prep Store in a cool, dry, well-ventilated area PPE_Donning Don PPE Fume_Hood_Prep->PPE_Donning Ensure certification is current Weighing Weighing PPE_Donning->Weighing Verify correct PPE Dissolution Dissolution Weighing->Dissolution Use anti-static weigh paper Reaction_Setup Reaction Setup Dissolution->Reaction_Setup Add solid to solvent slowly Decontamination Decontamination of Glassware Reaction_Setup->Decontamination Monitor reaction progress Waste_Segregation Waste Segregation Decontamination->Waste_Segregation Triple rinse with appropriate solvent PPE_Doffing Doff and Dispose PPE Waste_Segregation->PPE_Doffing Follow waste disposal plan Disposal_Plan cluster_Waste_Streams Waste Generation cluster_Segregation Segregation and Collection cluster_Final_Disposal Final Disposal Solid_Waste Solid Waste (unused compound, contaminated consumables) Halogenated_Container Designated Halogenated Waste Container Solid_Waste->Halogenated_Container Liquid_Waste Liquid Waste (reaction mixtures, rinsates) Liquid_Waste->Halogenated_Container Labeling Proper Labeling (full chemical name, hazards) Halogenated_Container->Labeling EHS_Pickup Arrange Pickup with Environmental Health & Safety Labeling->EHS_Pickup Licensed_Facility Disposal at a Licensed Hazardous Waste Facility EHS_Pickup->Licensed_Facility

References

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1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.